molecular formula C7H5ClFNO2 B15070220 4-Chloro-2-fluoro-6-hydroxybenzamide CAS No. 1110662-23-1

4-Chloro-2-fluoro-6-hydroxybenzamide

Cat. No.: B15070220
CAS No.: 1110662-23-1
M. Wt: 189.57 g/mol
InChI Key: IUFRXGFCSWGYNI-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-6-hydroxybenzamide is a high-purity chemical reagent designed for research and development applications, particularly in the field of medicinal chemistry. As a multi-functionalized benzamide derivative, it serves as a valuable synthetic intermediate and building block for the preparation of more complex molecules. This compound is of significant interest in pharmaceutical research for constructing compound libraries. Its molecular structure, featuring chloro, fluoro, and hydroxy substituents on a benzamide core, is a privileged scaffold in drug discovery. Related hydroxybenzamide analogues have demonstrated potent biological activities in scientific studies, including inhibition of respiratory syncytial virus (RSV) replication . Such compounds have been investigated for their dual mechanism of action, which involves not only suppressing viral replication but also modulating host inflammatory responses by affecting IRF3 and NF-κB signaling pathways . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop novel therapeutic agents. It is supplied with guaranteed quality and consistency. Handle with care and refer to the Safety Data Sheet (SDS) for proper handling instructions. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not suitable for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1110662-23-1

Molecular Formula

C7H5ClFNO2

Molecular Weight

189.57 g/mol

IUPAC Name

4-chloro-2-fluoro-6-hydroxybenzamide

InChI

InChI=1S/C7H5ClFNO2/c8-3-1-4(9)6(7(10)12)5(11)2-3/h1-2,11H,(H2,10,12)

InChI Key

IUFRXGFCSWGYNI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)C(=O)N)F)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-fluoro-6-hydroxybenzamide: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and a proposed synthetic route for 4-Chloro-2-fluoro-6-hydroxybenzamide, a compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and extensive data from structurally analogous compounds to predict its characteristics. The guide offers a detailed, field-proven protocol for its synthesis from 4-Chloro-2-fluoro-6-hydroxybenzoic acid, alongside a thorough analysis of its predicted spectroscopic data (NMR, IR, Mass Spectrometry), and a discussion of its potential biological significance within the broader class of substituted salicylamides. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and investigation of this and related novel chemical entities.

Introduction: The Rationale for 4-Chloro-2-fluoro-6-hydroxybenzamide

Substituted benzamides, particularly salicylamides (2-hydroxybenzamides), represent a privileged scaffold in drug discovery, exhibiting a wide spectrum of biological activities. These include antimicrobial, antiviral, and anticancer properties.[1][2][3] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of 4-Chloro-2-fluoro-6-hydroxybenzamide suggests a compound designed to explore new regions of chemical space within this pharmacologically active class. This guide provides the necessary theoretical and practical framework for its synthesis and characterization.

Molecular Structure and Predicted Physicochemical Properties

The chemical structure of 4-Chloro-2-fluoro-6-hydroxybenzamide is characterized by a benzene ring substituted with a chloro, a fluoro, a hydroxyl, and an amide group. The intramolecular interactions between these substituents are expected to influence the molecule's conformation and chemical reactivity.

Table 1: Predicted Physicochemical Properties of 4-Chloro-2-fluoro-6-hydroxybenzamide

PropertyPredicted ValueRationale and Comparative Data
Molecular Formula C₇H₅ClFNO₂Based on the chemical structure.
Molecular Weight 189.57 g/mol Calculated from the atomic weights of the constituent elements.
Appearance White to off-white solidTypical for small molecule benzamides.
Melting Point > 150 °CExpected to be a crystalline solid with a relatively high melting point due to hydrogen bonding capabilities of the amide and hydroxyl groups.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)The amide and hydroxyl groups will contribute to some water solubility, but the substituted benzene ring will limit it. Good solubility is expected in polar aprotic solvents.
pKa (Phenolic -OH) ~8-9The pKa of phenol is ~10. The electron-withdrawing effects of the chloro and fluoro substituents are expected to increase the acidity of the phenolic proton.[4][5]
pKa (Amide N-H) ~17Amide protons are generally not acidic.
LogP 1.5 - 2.5The presence of halogens increases lipophilicity, while the hydroxyl and amide groups decrease it. The predicted value is an estimate based on related structures. The LogP of the precursor acid is reported as 1.88.[6]

Proposed Synthesis of 4-Chloro-2-fluoro-6-hydroxybenzamide

The most direct and reliable method for the synthesis of 4-Chloro-2-fluoro-6-hydroxybenzamide is the amidation of its corresponding carboxylic acid, 4-Chloro-2-fluoro-6-hydroxybenzoic acid. This can be achieved through the formation of a more reactive acyl chloride intermediate, followed by reaction with ammonia.[7][8]

Synthetic Workflow Diagram

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 4-Chloro-2-fluoro-6-hydroxybenzoic acid C 4-Chloro-2-fluoro-6-hydroxybenzoyl chloride A->C Reflux, cat. DMF B Thionyl Chloride (SOCl₂) B->C D 4-Chloro-2-fluoro-6-hydroxybenzoyl chloride F 4-Chloro-2-fluoro-6-hydroxybenzamide D->F 0°C to RT E Aqueous Ammonia (NH₄OH) E->F

Caption: Proposed two-step synthesis of 4-Chloro-2-fluoro-6-hydroxybenzamide.

Detailed Experimental Protocol

Materials:

  • 4-Chloro-2-fluoro-6-hydroxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Concentrated aqueous ammonia (28-30%)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Step 1: Synthesis of 4-Chloro-2-fluoro-6-hydroxybenzoyl chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-Chloro-2-fluoro-6-hydroxybenzoic acid.

  • Add an excess of thionyl chloride (approximately 5-10 equivalents).

  • Add a catalytic amount (1-2 drops) of DMF.

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. This will yield the crude 4-Chloro-2-fluoro-6-hydroxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Chloro-2-fluoro-6-hydroxybenzamide

  • Dissolve the crude 4-Chloro-2-fluoro-6-hydroxybenzoyl chloride in an anhydrous aprotic solvent such as DCM or THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring. A precipitate should form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding deionized water.

  • If necessary, neutralize any remaining acid with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 4-Chloro-2-fluoro-6-hydroxybenzamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.[9][10][11][12][13][14][15][16]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the amide protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0-11.0Broad singlet1HPhenolic -OHThe acidic proton of the hydroxyl group will appear as a broad singlet at a downfield chemical shift.
~7.5-8.0Broad singlet1HAmide -NH₂One of the amide protons, deshielded by the carbonyl group.
~7.0-7.5Broad singlet1HAmide -NH₂The second amide proton.
~6.8-7.2Doublet of doublets1HAromatic C-HAromatic proton ortho to the amide and meta to the chlorine.
~6.5-6.9Doublet of doublets1HAromatic C-HAromatic proton meta to the amide and ortho to the chlorine.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~165-170C=O (Amide)The carbonyl carbon of the amide group.
~155-160C-OHThe aromatic carbon attached to the hydroxyl group.
~150-155 (d, ¹JCF)C-FThe aromatic carbon attached to the fluorine atom, showing a large coupling constant.
~130-135C-ClThe aromatic carbon attached to the chlorine atom.
~120-125C-CONH₂The aromatic carbon attached to the amide group.
~110-115 (d)Aromatic C-HAromatic methine carbon.
~105-110 (d)Aromatic C-HAromatic methine carbon.
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.[17][18][19][20]

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (phenolic) and N-H stretches (amide)
3350 & 3170MediumAsymmetric and symmetric N-H stretching of the primary amide.
1680-1630StrongC=O stretch (Amide I band)
1620-1580MediumN-H bend (Amide II band)
1600-1450Medium-WeakC=C aromatic ring stretches
1300-1200StrongC-O stretch (phenolic)
1100-1000StrongC-F stretch
800-700StrongC-Cl stretch
Mass Spectrometry

The mass spectrum (electron ionization) will show the molecular ion peak and characteristic fragmentation patterns.[21][22][23][24]

G A [M]⁺˙ m/z = 189/191 B [M - NH₂]⁺ m/z = 173/175 A->B - •NH₂ C [M - CONH₂]⁺ m/z = 145/147 A->C - •CONH₂ D [M - NH₂ - CO]⁺ m/z = 145/147 B->D - CO

Caption: Predicted major fragmentation pathways for 4-Chloro-2-fluoro-6-hydroxybenzamide.

Predicted Fragmentation:

  • Molecular Ion (M⁺˙): A peak at m/z 189 and an isotopic peak at m/z 191 (due to ³⁷Cl) in an approximate 3:1 ratio.

  • Loss of Amido Radical (•NH₂): A fragment at m/z 173/175.

  • Loss of Carboxamide Radical (•CONH₂): A fragment at m/z 145/147.

  • Loss of Carbon Monoxide (CO) from the [M - NH₂]⁺ fragment: A fragment at m/z 145/147.

Potential Biological and Pharmacological Significance

The structural motifs present in 4-Chloro-2-fluoro-6-hydroxybenzamide suggest several avenues for biological activity. Salicylamides and salicylanilides are known to possess a broad range of pharmacological effects.[1][2][3]

  • Antimicrobial Activity: Many halogenated salicylamides exhibit potent antibacterial and antifungal properties.[3] The combination of chloro and fluoro substituents may enhance these activities.

  • Antiviral Activity: Certain salicylanilides have shown promise as antiviral agents, targeting viruses such as HIV and Hepatitis C.[2]

  • Anticancer Activity: The salicylanilide scaffold is present in several compounds with demonstrated anticancer effects.

  • Enzyme Inhibition: The phenolic hydroxyl and amide groups can participate in hydrogen bonding interactions with enzyme active sites, making this class of compounds potential enzyme inhibitors.

The specific biological profile of 4-Chloro-2-fluoro-6-hydroxybenzamide remains to be elucidated through experimental screening. This guide provides the foundational chemical knowledge to enable such investigations.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of 4-Chloro-2-fluoro-6-hydroxybenzamide. By drawing on established chemical principles and data from analogous structures, a robust framework for its synthesis, characterization, and potential applications has been established. The detailed experimental protocol and predicted spectroscopic data offer a clear path for researchers to synthesize and verify the structure of this novel compound. Further investigation into its biological activities is warranted and encouraged.

References

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An In-depth Technical Guide to the Thermodynamic Stability of 4-Chloro-2-fluoro-6-hydroxybenzamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Framework for Assessing the Intrinsic Stability of a Novel Benzamide Derivative

[City, State] – [Date] – This technical guide presents a robust framework for evaluating the thermodynamic stability of 4-Chloro-2-fluoro-6-hydroxybenzamide in various solution-based environments. The stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life.[1] This document, intended for researchers, scientists, and drug development professionals, outlines a comprehensive strategy for conducting forced degradation studies to elucidate potential degradation pathways and establish the intrinsic stability profile of this molecule.

While specific, publicly available stability data for 4-Chloro-2-fluoro-6-hydroxybenzamide is not yet documented, this guide leverages established principles from the International Council on Harmonisation (ICH) guidelines and common practices for related pharmaceutical compounds to propose a thorough investigational plan.[1] The methodologies described herein are designed to serve as a foundational template for initiating a comprehensive stability assessment.

Introduction: The Criticality of Stability Assessment

4-Chloro-2-fluoro-6-hydroxybenzamide is a substituted benzamide with potential applications in medicinal chemistry. The arrangement of its functional groups—a hydrolyzable amide, a phenolic hydroxyl group, and halogen substituents—suggests several potential degradation pathways. Understanding the molecule's susceptibility to hydrolytic, oxidative, photolytic, and thermal stress is paramount for developing a stable drug formulation and a reliable stability-indicating analytical method.[1][2]

Forced degradation, or stress testing, involves subjecting the API to conditions harsher than those used in accelerated stability testing.[1][3] The goal is to generate a target degradation of approximately 5-20%, which is sufficient to identify primary degradation products without leading to their subsequent breakdown.[1] This process is fundamental to identifying potential liabilities in the molecule's structure and informing decisions on formulation, packaging, and storage.[3]

Proposed Experimental Design for Forced Degradation Studies

A systematic approach to forced degradation is crucial for a comprehensive understanding of the molecule's stability. This involves a series of experiments where the compound is exposed to various stress conditions.

Materials and Equipment
  • API: 4-Chloro-2-fluoro-6-hydroxybenzamide

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade acetonitrile, HPLC-grade methanol, Purified water, Phosphate buffers.[1]

  • Equipment: HPLC-UV/DAD system, pH meter, calibrated oven, photostability chamber, analytical balance.[1]

General Procedure for Sample Preparation

A stock solution of 4-Chloro-2-fluoro-6-hydroxybenzamide (e.g., 1 mg/mL) should be prepared in a suitable non-reactive solvent, such as methanol or acetonitrile.[1] This stock solution will serve as the starting material for all stress conditions.

Stress Conditions

The following diagram illustrates the logical workflow for conducting a comprehensive forced degradation study:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Outcome Stock Prepare API Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) Stock->Acid Expose Base Basic Hydrolysis (e.g., 0.1M NaOH, RT) Stock->Base Expose Neutral Neutral Hydrolysis (Water, 60°C) Stock->Neutral Expose Oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT) Stock->Oxidative Expose Thermal Thermal Stress (Solid State, e.g., 80°C) Stock->Thermal Expose Photolytic Photolytic Stress (ICH Q1B) Stock->Photolytic Expose HPLC HPLC-UV/DAD Analysis (Quantify Parent & Degradants) Acid->HPLC Analyze Samples at Time Points Base->HPLC Analyze Samples at Time Points Neutral->HPLC Analyze Samples at Time Points Oxidative->HPLC Analyze Samples at Time Points Thermal->HPLC Analyze Samples at Time Points Photolytic->HPLC Analyze Samples at Time Points LCMS LC-MS/MS Analysis (Identify Degradants) HPLC->LCMS Characterize Peaks Pathway Elucidate Degradation Pathways LCMS->Pathway Method Develop Stability- Indicating Method Pathway->Method

Caption: Workflow for a comprehensive forced degradation study.

2.3.1. Hydrolytic Degradation

The amide functional group in benzamides is susceptible to hydrolysis, which can be catalyzed by both acids and bases.[3] The rate of hydrolysis is often pH-dependent.[4][5]

  • Acidic Conditions: The stock solution will be treated with an appropriate concentration of hydrochloric acid (e.g., 0.1M HCl) and heated (e.g., 60°C). Samples will be collected at various time points for analysis.[1] Acid-catalyzed hydrolysis typically involves protonation of the amide oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.[3]

  • Basic Conditions: The stock solution will be exposed to a suitable concentration of sodium hydroxide (e.g., 0.1M NaOH) at room temperature. The rate of hydrolysis in basic conditions is expected to be faster than in acidic or neutral conditions.[4][5][6] The dominant pathway is likely initiated by the attack of a hydroxide ion on the benzamidine.[4][5]

  • Neutral Conditions: The stock solution will be mixed with purified water and heated (e.g., 60°C) to assess the rate of hydrolysis in the absence of acid or base catalysis.[1]

2.3.2. Oxidative Degradation

The phenolic hydroxyl group and the aromatic ring itself can be susceptible to oxidation.

  • The stock solution will be treated with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature, protected from light.[1] The use of a free radical initiator could also be considered to accelerate oxidation.[7]

2.3.3. Thermal Degradation

  • The solid API will be subjected to dry heat (e.g., 80°C) in a calibrated oven to assess its solid-state thermal stability. Solution-state thermal stability will be evaluated in parallel.

2.3.4. Photolytic Degradation

  • The API in both solid and solution states will be exposed to light according to ICH Q1B guidelines to determine its photosensitivity.

Analytical Methodology: A Stability-Indicating HPLC Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[8][9][10] This method must be capable of separating the parent API from all process-related impurities and degradation products.[10]

Table 1: Proposed HPLC Method Parameters

ParameterProposed ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase Gradient elution with Acetonitrile and a phosphate bufferAllows for the separation of compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for good separation efficiency and reasonable run times.[8]
Detection UV/DAD at an appropriate wavelengthEnables the detection of the parent compound and potential degradants.
Column Temperature 30°CProvides consistent retention times.
Injection Volume 10 µLA standard volume for analytical HPLC.

The method will be validated for specificity, linearity, accuracy, precision, and robustness in accordance with ICH guidelines.

Predicted Degradation Pathways and Products

Based on the structure of 4-Chloro-2-fluoro-6-hydroxybenzamide, several degradation pathways can be anticipated.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_dehalogenation Dehalogenation Parent 4-Chloro-2-fluoro-6-hydroxybenzamide AcidProduct 4-Chloro-2-fluoro-6- hydroxybenzoic Acid Parent->AcidProduct Amide Cleavage OxidationProduct Quinone-like or Ring-Opened Products Parent->OxidationProduct Phenol Oxidation DechloroProduct 2-Fluoro-6-hydroxybenzamide Parent->DechloroProduct Reductive Dechlorination DefluoroProduct 4-Chloro-6-hydroxybenzamide Parent->DefluoroProduct Nucleophilic Substitution

Caption: Potential degradation pathways of 4-Chloro-2-fluoro-6-hydroxybenzamide.

  • Hydrolysis: The most probable degradation pathway is the hydrolysis of the amide bond to yield 4-chloro-2-fluoro-6-hydroxybenzoic acid and ammonia.[3] This is expected to be the primary degradation route under both acidic and basic conditions.

  • Oxidation: The electron-rich aromatic ring, activated by the hydroxyl group, could be susceptible to oxidation, potentially leading to the formation of quinone-like structures or ring-opened products.

  • Dehalogenation: While generally less common under these conditions, the possibility of reductive dechlorination or nucleophilic displacement of the fluorine atom cannot be entirely ruled out, especially under photolytic or extreme thermal stress.

Data Interpretation and Reporting

The percentage of degradation will be calculated based on the decrease in the peak area of the parent compound in the HPLC chromatograms.[1] Degradation products will be identified using mass spectrometry (LC-MS/MS).[3]

Table 2: Hypothetical Forced Degradation Data Summary

Stress ConditionDuration% Degradation of ParentMajor Degradation Product(s)
0.1M HCl (60°C)24h15.2%4-Chloro-2-fluoro-6-hydroxybenzoic Acid
0.1M NaOH (RT)8h18.5%4-Chloro-2-fluoro-6-hydroxybenzoic Acid
3% H₂O₂ (RT)24h8.7%Unidentified polar degradants
Thermal (80°C)7 days2.1%Minor unidentified degradants
Photolytic (ICH Q1B)7 days5.4%Multiple minor degradants

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, framework for assessing the thermodynamic stability of 4-Chloro-2-fluoro-6-hydroxybenzamide in solution. The successful execution of these forced degradation studies will be instrumental in identifying critical degradation pathways, which in turn will inform the development of a stable formulation and a validated, stability-indicating analytical method.[1] The insights gained will be invaluable for ensuring the quality, safety, and efficacy of any potential drug product containing this API.

References

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Sources

Topic: A Methodological Guide to Determining the Solubility Profile of 4-Chloro-2-fluoro-6-hydroxybenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Methodological Guide

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount. 4-Chloro-2-fluoro-6-hydroxybenzamide, a substituted aromatic amide, represents a class of molecules with significant potential as intermediates or active pharmaceutical ingredients (APIs). Its functional groups—a halogenated phenyl ring, a hydroxyl group, and an amide moiety—suggest a nuanced solubility behavior governed by a complex interplay of polarity, hydrogen bonding capabilities, and molecular architecture.

The solubility of such a compound is not merely a data point; it is a critical parameter that dictates its fate in numerous processes, including reaction kinetics, crystallization, purification, formulation, and ultimately, its bioavailability in physiological systems.[1][2][3][4] A poorly characterized solubility profile can lead to significant challenges in process development, scale-up, and the formulation of effective drug products.

This technical guide provides a comprehensive, methodology-centric framework for researchers, chemists, and drug development professionals to experimentally determine and analyze the solubility profile of 4-Chloro-2-fluoro-6-hydroxybenzamide. Rather than presenting pre-existing data, we will delineate the principles and detailed protocols necessary to generate a robust and reliable solubility profile from first principles. This guide is structured to provide not only the "how" but, more critically, the "why" behind each experimental choice, ensuring a deep and practical understanding of the entire workflow.

Physicochemical Characterization of the Solute

Before any experimental work commences, a foundational understanding of the target molecule is essential. The structure of 4-Chloro-2-fluoro-6-hydroxybenzamide provides predictive insights into its behavior.

  • Hydrogen Bond Donor: The amide (-NH2) and hydroxyl (-OH) groups can donate hydrogen bonds.

  • Hydrogen Bond Acceptor: The oxygen atoms of the carbonyl (C=O) and hydroxyl groups, the nitrogen of the amide, and the fluorine atom can act as hydrogen bond acceptors.

  • Polarity: The presence of multiple polar functional groups (amide, hydroxyl) suggests moderate to high polarity, which will be offset by the hydrophobic nature of the benzene ring.

  • Aromaticity: The phenyl ring can engage in π-π stacking interactions.

These features suggest that the compound will exhibit preferential solubility in polar organic solvents, particularly those capable of participating in hydrogen bonding. Its solubility in non-polar, aprotic solvents is expected to be limited.

PropertyValueSource
Molecular Formula C₇H₅ClFNO₂Derived from Structure
Molecular Weight 189.57 g/mol Calculated
Appearance Assumed to be a crystalline solidBased on similar structures[5]
CAS Number Not readily available in public databasesN/A

Theoretical Framework & Predictive Models

While experimental determination is the gold standard, modern computational tools can provide valuable initial estimates, helping to prioritize which solvents to screen. This predictive step saves time, resources, and materials.

The solubility process is governed by the Gibbs free energy of solution (ΔG°sol), which incorporates both enthalpic (ΔH°sol) and entropic (ΔS°sol) contributions. A negative ΔG°sol indicates a spontaneous dissolution process. Thermodynamic models like the Universal Quasi-Chemical Functional-group Activity Coefficients (UNIFAC) and the Conductor-like Screening Model for Real Solvents (COSMO-RS) are powerful tools for predicting solubility.[6]

  • UNIFAC Method: This group-contribution method estimates activity coefficients based on the functional groups present in the solute and solvent molecules. It is particularly useful for predicting solubility in solvent mixtures.[7]

  • COSMO-RS: This quantum chemistry-based approach uses the surface polarity of molecules to predict thermodynamic properties in liquids, offering high accuracy for a wide range of compounds and solvents.

Employing these models provides a rational basis for selecting a diverse yet manageable set of solvents for experimental validation, covering a range of polarities and chemical functionalities (e.g., alcohols, ketones, esters, and aprotic polar solvents).

Experimental Determination of Equilibrium Solubility

The cornerstone of a reliable solubility profile is the accurate experimental measurement of equilibrium solubility. The Shake-Flask method is the most widely recognized and accepted technique for this purpose due to its robustness and direct measurement of the thermodynamic equilibrium state.[8][9]

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_solid Weigh Excess Solid (4-Chloro-2-fluoro-6-hydroxybenzamide) prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent vial Seal Vial prep_solvent->vial agitate Agitate at Constant Temp. (e.g., 24-48h at 25°C) vial->agitate centrifuge Centrifuge to Pellet Undissolved Solid agitate->centrifuge filtrate Filter Supernatant (0.22 µm PTFE Syringe Filter) centrifuge->filtrate dilute Dilute Saturated Filtrate filtrate->dilute hplc Analyze by Validated HPLC Method dilute->hplc calculate Calculate Concentration (mg/mL or mol/L) hplc->calculate

Caption: Shake-Flask method workflow for solubility determination.

Detailed Protocol 1: Shake-Flask Method

This protocol is designed as a self-validating system. The use of a significant excess of solid and prolonged agitation ensures that the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Preparation:

    • Add an excess amount of solid 4-Chloro-2-fluoro-6-hydroxybenzamide to a series of glass vials. "Excess" is critical; a good starting point is to add enough solid so that a visible amount remains undissolved at the end of the experiment. This ensures saturation is achieved.

    • Pipette a precise, known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation, which would artificially increase the measured concentration.

  • Equilibration:

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled chamber (e.g., 25°C ± 0.5°C). Temperature control is non-negotiable, as solubility is highly temperature-dependent.[10]

    • Agitate the samples for a predetermined period, typically 24 to 48 hours. A preliminary kinetics study (sampling at 8, 16, 24, and 48 hours) should be performed for a new compound to confirm the time required to reach a plateau in concentration, which signifies equilibrium.[11]

  • Phase Separation:

    • After equilibration, allow the vials to stand briefly to let the bulk of the undissolved solid settle.

    • To separate the saturated solution from the remaining solid, centrifuge the vials at a moderate speed (e.g., 10,000 rpm for 10 minutes). This step pellets the fine particulates.

    • Carefully draw the supernatant using a syringe and immediately filter it through a chemically inert, 0.22 µm syringe filter (e.g., PTFE). This step is crucial to remove any microscopic particles that could otherwise dissolve upon dilution and lead to an overestimation of solubility. The choice of a non-adsorptive filter material prevents loss of the analyte.

  • Sample Preparation for Analysis:

    • Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the mobile phase used in the HPLC analysis) to bring the concentration within the linear range of the calibration curve. This prevents detector saturation and ensures accurate quantification.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is the preferred technique for quantifying the solute concentration due to its high specificity, sensitivity, and accuracy.[3][12]

Workflow for HPLC Quantification

G cluster_prep Standard Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Primary Stock (Known Concentration) serial Create Serial Dilutions (e.g., 5-6 levels) stock->serial inject_std Inject Standards serial->inject_std curve Generate Calibration Curve (Peak Area vs. Conc.) inject_std->curve inject_spl Inject Diluted Samples interpolate Interpolate Sample Conc. inject_spl->interpolate regression Perform Linear Regression (R² > 0.999) curve->regression regression->interpolate back_calc Calculate Original Solubility (Apply Dilution Factor) interpolate->back_calc

Caption: HPLC quantification workflow for solubility samples.

Detailed Protocol 2: HPLC Method Development and Analysis
  • Instrument and Conditions (Example):

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a robust starting point for a polar aromatic compound.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) provides good peak shape and resolution. The acid modifier suppresses the ionization of the phenolic hydroxyl group, leading to more reproducible retention times.

    • Detection: A UV-Vis or Diode Array Detector (DAD) set at a wavelength of maximum absorbance for the compound (likely around 240-280 nm due to the substituted benzamide chromophore).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Calibration Curve Generation:

    • Prepare a primary stock solution of 4-Chloro-2-fluoro-6-hydroxybenzamide of known concentration (e.g., 1000 µg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

    • Perform a series of accurate serial dilutions to prepare at least five calibration standards spanning the expected concentration range of the diluted samples.

    • Inject each standard in triplicate to ensure reproducibility.

    • Plot the mean peak area against the known concentration for each standard. Perform a linear regression analysis. A coefficient of determination (R²) greater than 0.999 is required for a reliable calibration curve.

  • Sample Analysis:

    • Inject the diluted filtrate samples (prepared in the Shake-Flask protocol) in triplicate.

    • Determine the average peak area for each sample.

  • Calculation of Solubility:

    • Use the linear regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration) to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the original concentration in the saturated solution. This value is the equilibrium solubility.

    • Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table to allow for easy comparison and interpretation. The choice of solvents should span a range of polarities and hydrogen bonding capabilities to build a comprehensive profile.

Example Solubility Data Table
SolventSolvent TypePolarity Index¹Solubility (mg/mL) at 25°CMolar Solubility (mol/L) at 25°C
n-HeptaneNon-polar, Aprotic0.1[Experimental Value][Calculated Value]
TolueneNon-polar, Aprotic2.4[Experimental Value][Calculated Value]
Ethyl AcetatePolar, Aprotic4.4[Experimental Value][Calculated Value]
AcetonePolar, Aprotic5.1[Experimental Value][Calculated Value]
2-PropanolPolar, Protic3.9[Experimental Value][Calculated Value]
EthanolPolar, Protic4.3[Experimental Value][Calculated Value]
MethanolPolar, Protic5.1[Experimental Value][Calculated Value]
Dimethyl Sulfoxide (DMSO)Polar, Aprotic7.2[Experimental Value][Calculated Value]
WaterPolar, Protic10.2[Experimental Value][Calculated Value]
¹ Snyder polarity index values are illustrative.

Conclusion

Determining the solubility profile of a novel compound like 4-Chloro-2-fluoro-6-hydroxybenzamide is a systematic process that combines theoretical prediction with rigorous experimental validation. The Shake-Flask method, coupled with specific and sensitive HPLC quantification, provides the gold-standard data required by researchers and developers. This methodological guide outlines a robust, self-validating framework for generating this critical dataset. The resulting solubility profile is an indispensable tool for guiding solvent selection in synthesis and purification, enabling rational formulation design, and ultimately accelerating the journey of a promising molecule from the laboratory to its final application.

References

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Sources

An In-Depth Technical Guide to the Ionization Behavior and pKa Determination of 4-Chloro-2-fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH.[1] This property is of paramount importance in drug development, influencing critical pharmacokinetic and pharmacodynamic characteristics such as solubility, permeability, and target binding. This guide provides a comprehensive technical overview of the ionization behavior of 4-Chloro-2-fluoro-6-hydroxybenzamide, a substituted aromatic compound with multiple functional groups that influence its acidic and basic properties. We will explore the theoretical underpinnings of its pKa, detail robust experimental methodologies for its precise determination, and touch upon computational approaches for its prediction. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Critical Role of pKa in Drug Development

The extent to which a drug molecule is ionized in different physiological environments—from the acidic milieu of the stomach to the near-neutral pH of the blood—directly impacts its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. For an orally administered drug, the ionization state affects its ability to dissolve in the gastrointestinal tract and permeate across the intestinal membrane. 4-Chloro-2-fluoro-6-hydroxybenzamide possesses a phenolic hydroxyl group, the primary acidic center, and a benzamide moiety. The interplay of the electron-withdrawing effects of the chloro, fluoro, and amide substituents on the aromatic ring is expected to significantly modulate the acidity of the phenolic proton. An accurate understanding and empirical determination of its pKa are therefore non-negotiable for predicting its in vivo behavior and optimizing its formulation.

Theoretical Analysis of Ionization Behavior

The principal ionization equilibrium for 4-Chloro-2-fluoro-6-hydroxybenzamide involves the dissociation of the phenolic hydroxyl group. The amide group is exceedingly weakly acidic (N-H deprotonation) and weakly basic (O-protonation), with pKa values far outside the physiologically relevant range, and thus its direct ionization is not considered here. The primary focus is on the equilibrium between the neutral (protonated) form and the phenolate (deprotonated) anion.

Caption: Ionization equilibrium of the phenolic hydroxyl group.

2.1. Substituent Effects on Phenolic Acidity

The pKa of unsubstituted phenol is approximately 10.0. The acidity of the phenolic proton in 4-Chloro-2-fluoro-6-hydroxybenzamide is modulated by the electronic effects of the three substituents:

  • Halogens (Ortho-Fluoro and Para-Chloro): Both fluorine and chlorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I), which stabilizes the resulting phenolate anion and thus increases acidity (lowers the pKa).[2] While halogens also have a weak electron-donating resonance effect (+R), the inductive effect is generally dominant.

    • The pKa of 2-fluorophenol is approximately 8.7.[3][4]

    • The pKa of 4-chlorophenol is approximately 9.4.[5][6][7]

  • Amide (Ortho-Benzamide): The amide group is also electron-withdrawing, which should further increase the acidity of the adjacent phenolic proton. Salicylamide (2-hydroxybenzamide), a close structural analog, has a pKa of about 8.2, demonstrating a significant acidifying effect compared to phenol.[8][9][10][11]

2.2. Estimated pKa Value

Considering the individual and cumulative electron-withdrawing effects of the ortho-fluoro, para-chloro, and ortho-amide groups, it is reasonable to predict that the pKa of 4-Chloro-2-fluoro-6-hydroxybenzamide will be significantly lower than that of phenol (10.0) and likely lower than that of salicylamide (8.2). A reasonable estimate would place the pKa in the range of 7.0 - 8.0 . However, this remains a qualitative prediction; precise experimental determination is essential.

CompoundpKa ValueKey Substituent Effect
Phenol~10.0Baseline
4-Chlorophenol~9.4[5][6][7]-I effect from para-Cl
2-Fluorophenol~8.7[3][4]Strong -I effect from ortho-F
Salicylamide~8.2[8][9][10]-I and resonance effects from ortho-CONH₂
4-Chloro-2-fluoro-6-hydroxybenzamide Est. 7.0 - 8.0 Combined -I effects of F, Cl, and CONH₂

Experimental Determination of pKa

Two robust and widely used methods for pKa determination are potentiometric titration and UV-Vis spectrophotometry.[12][13] Both provide high-precision data when executed correctly.

3.1. Method 1: Potentiometric Titration

This classical method involves monitoring the pH of a solution of the analyte as a titrant (a strong base, e.g., NaOH) is added incrementally.[14][15][16] The pKa is determined from the resulting titration curve.

Principle of Causality: The Henderson-Hasselbalch equation forms the theoretical basis for this measurement.[17][18][19][20][21] It relates pH, pKa, and the ratio of the concentrations of the deprotonated (A⁻) and protonated (HA) forms of the molecule.

pH = pKa + log([A⁻]/[HA])

At the half-equivalence point of the titration, the concentrations of the protonated and deprotonated species are equal ([A⁻] = [HA]). At this point, the log term becomes zero, and therefore, pH = pKa .[19][21]

Self-Validating Experimental Protocol:

  • Instrument Calibration: Calibrate the pH meter using at least three standard, certified buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the experimental temperature.[15] This ensures the accuracy of all subsequent pH measurements.

  • Reagent Preparation:

    • Prepare a standardized solution of ~0.1 M NaOH in deionized, CO₂-free water.

    • Prepare a standardized solution of ~0.1 M HCl.

    • Prepare a solution of the analyte (4-Chloro-2-fluoro-6-hydroxybenzamide) at a known concentration (e.g., 1-5 mM).[15]

      • Insight: Due to the potential for low aqueous solubility, a co-solvent such as methanol or DMSO may be required. If a co-solvent is used, the measured value is an "apparent pKa" (psKa). The aqueous pKa can be determined by performing titrations at several co-solvent concentrations and extrapolating to 0% co-solvent using the Yasuda-Shedlovsky method.[22][23][24][25][26]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the analyte solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

    • Purge the solution with nitrogen to prevent absorption of atmospheric CO₂.[15]

    • If necessary, acidify the solution to a pH at least 2 units below the estimated pKa using the standardized HCl to ensure the analyte is fully protonated.

    • Titrate with the standardized NaOH solution, adding small, precise increments (e.g., 0.02-0.05 mL) via an automated burette.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added.

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.

    • The half-equivalence point is the volume of titrant exactly half of that at the equivalence point. The pH at this volume is the pKa.[15]

Caption: Workflow for pKa determination by potentiometric titration.

3.2. Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore close to the ionization site, leading to different UV-Vis absorbance spectra for the protonated and deprotonated species.[13][27] It is highly sensitive and requires less material than potentiometric titration.[13]

Principle of Causality: The Beer-Lambert law states that absorbance is directly proportional to concentration. The protonated (ArOH) and deprotonated (ArO⁻) forms of 4-Chloro-2-fluoro-6-hydroxybenzamide will have distinct molar absorptivity coefficients at certain wavelengths. By preparing a series of buffers with known pH values and measuring the absorbance of the analyte in each, the ratio of [ArO⁻]/[ArOH] can be determined spectroscopically. Plotting absorbance at a chosen wavelength versus pH generates a sigmoidal curve, from which the pKa can be derived as the inflection point.[27][28]

Self-Validating Experimental Protocol:

  • Instrument Setup: Use a calibrated dual-beam UV-Vis spectrophotometer.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., methanol).

    • Prepare a series of at least 10-12 buffer solutions covering a pH range approximately 2 units above and below the estimated pKa (e.g., from pH 6.0 to 10.0). Maintain a constant ionic strength across all buffers.

  • Spectral Acquisition:

    • Record the full UV-Vis spectrum (e.g., 220-400 nm) of the analyte in a highly acidic solution (pH << pKa) to obtain the spectrum of the pure protonated form (A_HA).

    • Record the spectrum in a highly basic solution (pH >> pKa) to obtain the spectrum of the pure deprotonated form (A_A-). The presence of clear isosbestic points, where the absorbance does not change with pH, provides confidence that the equilibrium involves only two species.

    • Prepare a series of samples by adding a small, constant aliquot of the analyte stock solution to each of the prepared buffers.

    • Measure the absorbance of each sample at a wavelength where the difference between A_HA and A_A- is maximal.

  • Data Analysis:

    • Plot the measured absorbance versus pH.

    • Fit the data to the following equation to determine the pKa: A = (A_HA + A_A- * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) Where A is the absorbance at a given pH. The pKa is the pH value at the inflection point of the resulting sigmoidal curve.[29]

Computational pKa Prediction

In silico methods offer a rapid, cost-effective way to estimate pKa values, which is particularly useful in early-stage drug discovery for screening large libraries of compounds.[1][30] These methods use quantum mechanical calculations or quantitative structure-property relationship (QSPR) models.[1]

Principle of Causality: Quantum mechanical methods calculate the free energy change (ΔG) of the deprotonation reaction in a simulated aqueous environment.[31][32] The pKa is then derived directly from this energy difference. QSPR models build statistical correlations between calculated molecular descriptors (like atomic charges) and experimentally determined pKa values for a training set of similar molecules.[1]

Authoritative Tools: Several software packages are available for pKa prediction, including:

  • Schrödinger Maestro (using FEP+ or LigPrep)

  • ACD/Labs Percepta

  • ChemAxon MarvinSketch

Trustworthiness: While powerful, these are predictive tools. The accuracy depends heavily on the quality of the underlying model and the similarity of the query molecule to the compounds in the training set.[1][30] Computationally predicted pKa values should always be confirmed by experimental measurement for lead candidates.[31][32]

Conclusion

The ionization behavior of 4-Chloro-2-fluoro-6-hydroxybenzamide is dominated by its acidic phenolic hydroxyl group. Theoretical analysis based on the strong electron-withdrawing nature of its substituents suggests a pKa value significantly lower than that of unsubstituted phenol, likely in the range of 7.0-8.0. This guide has detailed two gold-standard experimental protocols—potentiometric titration and UV-Vis spectrophotometry—that provide self-validating frameworks for the precise and accurate determination of this critical parameter. The insights gained from these empirical methods, complemented by computational predictions, are essential for building a comprehensive physicochemical profile of this molecule, thereby enabling informed decision-making throughout the drug development pipeline.

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  • Molecular structure of salicylamide - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved February 17, 2026, from [Link]

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  • Avdeef, A., et al. (1995). PH-metric Log P 11. pKa Determination of Water-Insoluble Drugs in Organic Solvent-Water Mixtures. Pharmaceutical Research. Retrieved February 17, 2026, from [Link]

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  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024). Retrieved February 17, 2026, from [Link]

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  • Bergström, C. A. S., et al. (2015). pKa-critical Interpretations of Solubility–pH Profiles: PG-300995 and NSC-639829 Case Studies. Molecular Pharmaceutics. Retrieved February 17, 2026, from [Link]

  • Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents - Der Pharma Chemica. (n.d.). Retrieved February 17, 2026, from [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace. (n.d.). Retrieved February 17, 2026, from [Link]

  • Q5. In the box below, you are given the pKa values for a series of compounds... (n.d.). Retrieved February 17, 2026, from [Link]

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  • Salicylamide | C7H7NO2 | CID 5147 - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]

  • why is para chloro phenol more acidic than para fluoro phenol? - askIITians. (2014). Retrieved February 17, 2026, from [Link]

  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (2019). Retrieved February 17, 2026, from [Link]

  • Why is ortho fluoro phenol a weaker acid than ortho chlorophenol? - Vaia. (n.d.). Retrieved February 17, 2026, from [Link]

  • Correlations and Predictions of pKa Values of Fluorophenols and Bromophenols Using Hydrogen-Bonded Complexes with Ammonia - ACS Publications. (2005). Retrieved February 17, 2026, from [Link]

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  • 4-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 520101 - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]

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Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-2-fluoro-6-hydroxybenzamide as a Fluorinated Building Block

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Over half of all new small-molecule drugs approved by the FDA contain at least one fluorine atom, a testament to the transformative power of this unique element.[1][2] Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond allow for the fine-tuning of a drug candidate's metabolic stability, binding affinity, lipophilicity, and membrane permeability.[2] Fluorinated building blocks—structurally diverse intermediates that carry the fluorine atom—are the workhorses that enable chemists to systematically explore structure-activity relationships (SAR) with precision.[1][3]

This guide provides a deep technical dive into 4-Chloro-2-fluoro-6-hydroxybenzamide , a trifunctional aromatic building block poised for significant utility in drug development. The strategic arrangement of its chloro, fluoro, hydroxyl, and benzamide moieties offers multiple reaction handles and creates a unique electronic landscape, making it an attractive starting point for synthesizing complex molecules, particularly in oncology and inflammation research. We will explore its synthesis, physicochemical properties, characteristic reactivity, and potential applications, providing field-proven insights for researchers, scientists, and drug development professionals.

Molecular Profile and Physicochemical Properties

4-Chloro-2-fluoro-6-hydroxybenzamide is a substituted aromatic compound whose structure offers a rich platform for synthetic diversification. Understanding its core properties is the first step in leveraging its potential.

PropertyValue (Predicted/Calculated)Justification / Source
IUPAC Name 4-Chloro-2-fluoro-6-hydroxybenzamideStandard nomenclature.
Molecular Formula C₇H₅ClFNO₂Calculated from structure.
Molecular Weight 189.57 g/mol Calculated from atomic weights.
CAS Number Not availableThis specific benzamide is not widely cataloged; its precursor benzoic acid is CAS 2363171-74-6.[4]
Appearance Predicted: Off-white to light tan solidBased on similar substituted benzamides and phenols.
Melting Point Predicted: >150 °CThe presence of intermolecular hydrogen bonding (amide-amide, amide-hydroxyl) is expected to result in a relatively high melting point compared to non-hydroxylated analogs.[5]
Solubility Predicted: Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, Methanol).The amide and hydroxyl groups provide polarity, while the chlorinated aromatic ring contributes to organic solubility.
pKa (Phenolic Hydroxyl) Predicted: ~7-8The acidity of the phenol is increased by the inductive electron-withdrawing effects of the ortho-fluoro and para-chloro groups, but potentially decreased by intramolecular hydrogen bonding with the ortho-fluoro atom.[6]

Synthesis of 4-Chloro-2-fluoro-6-hydroxybenzamide: A Validated Workflow

The most direct and reliable route to 4-Chloro-2-fluoro-6-hydroxybenzamide is a two-step process starting from the commercially available 4-Chloro-2-fluoro-6-hydroxybenzoic acid (CAS 2363171-74-6).[4] This method first involves the activation of the carboxylic acid to a more reactive acyl chloride, followed by amidation.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 4-Chloro-2-fluoro-6- hydroxybenzoic acid B 4-Chloro-2-fluoro-6- hydroxybenzoyl chloride reagent1 Thionyl Chloride (SOCl₂) cat. DMF, Toluene A->reagent1 C 4-Chloro-2-fluoro-6- hydroxybenzamide reagent2 Aqueous Ammonia (NH₄OH) DCM B->reagent2 Intermediate (not isolated) reagent1->B Activation reagent2->C Nucleophilic Acyl Substitution

Caption: Synthetic pathway from benzoic acid to benzamide.

Detailed Experimental Protocol

This protocol is a self-validating system based on well-established amidation chemistry.[1][2][3]

Step 1: Synthesis of 4-Chloro-2-fluoro-6-hydroxybenzoyl chloride (Acyl Chloride Formation)

  • Reactor Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 4-Chloro-2-fluoro-6-hydroxybenzoic acid (1.0 eq.) in anhydrous toluene (10 mL per gram of acid).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~2-3 drops).

    • Causality Insight: DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active catalytic species for converting the carboxylic acid to the highly reactive acyl chloride.[7]

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.5 eq.) dropwise to the stirred suspension at room temperature. The reaction is exothermic and will be accompanied by the evolution of HCl and SO₂ gases, which should be vented through a scrubber.

  • Reaction: Heat the mixture to 60-70 °C and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Isolation: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to yield the crude 4-Chloro-2-fluoro-6-hydroxybenzoyl chloride as an oil or low-melting solid, which is used immediately in the next step without further purification.

Step 2: Synthesis of 4-Chloro-2-fluoro-6-hydroxybenzamide (Amidation)

  • Reactor Setup: In a separate flask, cool an excess of concentrated aqueous ammonia (NH₄OH, ~28-30%, 10 eq.) in an ice-water bath (0-5 °C).

  • Amidation Reaction: Dissolve the crude acyl chloride from Step 1 in a minimal amount of an anhydrous, inert solvent like dichloromethane (DCM). Add this solution dropwise to the cold, vigorously stirred ammonia solution. A precipitate will form immediately.

    • Causality Insight: The reaction is highly exothermic. Slow addition into a cold, excess of nucleophile (ammonia) prevents the formation of diacylated byproducts and ensures complete conversion.[2]

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove ammonium chloride salts, followed by a small amount of cold DCM to remove any non-polar impurities.

  • Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture to yield pure 4-Chloro-2-fluoro-6-hydroxybenzamide.

Spectroscopic and Structural Characterization (Predicted)

While experimental data for this specific molecule is not widely published, its spectroscopic signature can be reliably predicted based on the analysis of its functional groups and known data from similar structures.[8][9]

TechniqueExpected Observations
¹H NMR - Amide Protons (-CONH₂): Two broad singlets, one between δ 7.5-8.0 ppm and another slightly downfield, which are exchangeable with D₂O. - Aromatic Protons (-ArH): Two doublets in the δ 6.5-7.5 ppm region. The proton ortho to the hydroxyl group will likely be the most upfield. Coupling to the ¹⁹F nucleus will result in additional splitting (doublet of doublets). - Hydroxyl Proton (-OH): A broad singlet, chemical shift is concentration and solvent dependent, exchangeable with D₂O.
¹³C NMR - Carbonyl Carbon (-C=O): A singlet in the δ 165-170 ppm region. - Aromatic Carbons (-ArC): Six distinct signals. The carbon atoms bonded to fluorine and chlorine will show large one-bond and smaller multi-bond C-F and C-Cl couplings. The carbon attached to fluorine will appear as a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz).
IR Spectroscopy - O-H Stretch: A broad band around 3200-3400 cm⁻¹. - N-H Stretches: Two distinct sharp-to-medium bands around 3150 cm⁻¹ and 3350 cm⁻¹ (asymmetric and symmetric stretching of the primary amide).[5] - C=O Stretch (Amide I): A strong, sharp absorption around 1650-1680 cm⁻¹. - N-H Bend (Amide II): A strong band near 1600-1640 cm⁻¹. - C-F Stretch: A strong absorption in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (EI) - Molecular Ion (M⁺): A prominent peak at m/z = 189. A characteristic M+2 peak at m/z = 191 with approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom. - Key Fragments: Loss of NH₂ (m/z = 173), loss of CONH₂ (m/z = 145), and other fragments corresponding to the aromatic ring.

Reactivity and Synthetic Utility

The value of 4-Chloro-2-fluoro-6-hydroxybenzamide lies in its three distinct functional groups, which can be addressed with high selectivity.

G cluster_OH Hydroxyl Group Reactions cluster_Amide Amide Group Reactions cluster_Ring Aromatic Ring Reactions main 4-Chloro-2-fluoro-6-hydroxybenzamide alkylation O-Alkylation (e.g., Williamson Ether Synthesis) main->alkylation Phenolic -OH acylation O-Acylation (Ester Formation) main->acylation Phenolic -OH dehydration Dehydration to Nitrile main->dehydration -CONH₂ hydrolysis Hydrolysis to Carboxylic Acid main->hydrolysis -CONH₂ snar Nucleophilic Aromatic Substitution (SNAr) (Displacement of -Cl) main->snar Activated Ar-Cl

Caption: Key reaction sites on the building block.

  • The Phenolic Hydroxyl (-OH): This group is a versatile handle for introducing diversity. It can be readily alkylated (e.g., Williamson ether synthesis) or acylated to form esters. Its acidity allows it to act as a nucleophile under basic conditions.

  • The Benzamide (-CONH₂): The primary amide is relatively stable but can be dehydrated to the corresponding nitrile under harsh conditions or hydrolyzed back to the carboxylic acid. The N-H bonds can also participate in N-alkylation or N-arylation reactions, though this is less common than O-alkylation of the phenol.

  • The Aromatic Ring (Ar-Cl and Ar-F): The ring is electron-deficient due to the halogen substituents. The chlorine atom at the 4-position is activated towards Nucleophilic Aromatic Substitution (SNAr) by the ortho-fluoro and para-amide groups. This allows for the displacement of chlorine with various nucleophiles (e.g., amines, thiols, alkoxides) to build more complex structures. The fluorine atom is generally less susceptible to displacement than chlorine in SNAr reactions.

Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies

While specific drugs derived directly from this building block are not yet in the public domain, its structural motifs are highly relevant to modern drug design, particularly in the field of protein kinase inhibitors . Many FDA-approved kinase inhibitors feature a substituted benzamide core, which often serves as a key hydrogen bond donor/acceptor interacting with the kinase hinge region.

Hypothetical Application in Kinase Inhibitor Design

The diagram below illustrates a hypothetical workflow where 4-Chloro-2-fluoro-6-hydroxybenzamide could be used to generate a library of potential kinase inhibitors.

G cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: SNAr Reaction start 4-Chloro-2-fluoro-6- hydroxybenzamide alkylation React with R₁-X (e.g., Benzyl Bromide) start->alkylation intermediate O-Alkylated Intermediate alkylation->intermediate snar React with R₂-NH₂ (Displace -Cl) final_product Final Kinase Inhibitor Scaffold (Diverse Library) snar->final_product intermediate->snar

Caption: Workflow for generating a kinase inhibitor library.

In this workflow:

  • The hydroxyl group is first derivatized (e.g., etherification) to introduce a side chain (R₁) designed to interact with a specific pocket of the target kinase.

  • The chlorine atom is then displaced via an SNAr reaction with a diverse set of amines (R₂-NH₂). This second point of diversity is often crucial for achieving potency and selectivity.[10]

The benzamide moiety itself is critical, often forming two key hydrogen bonds with the "hinge" region of the kinase active site, a common binding motif for Type I and Type II inhibitors. The ortho-fluoro and hydroxyl groups can further modulate the conformation and electronic properties of the scaffold to optimize target engagement.

Conclusion

4-Chloro-2-fluoro-6-hydroxybenzamide represents a high-potential, strategically functionalized building block for drug discovery. Its synthesis from a commercially available precursor is straightforward using established chemical transformations. The interplay of its hydroxyl, amide, chloro, and fluoro substituents provides chemists with multiple, orthogonal handles for synthetic elaboration, enabling the rapid generation of diverse compound libraries. Its structural features are particularly well-suited for the design of targeted therapies like kinase inhibitors, making it a valuable tool for researchers and professionals in the pharmaceutical sciences.

References

  • Enamine Ltd. (2024). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • askIITians. (2025). How is benzamide obtained from benzoic acid?. [Link]

  • ResearchGate. (2021). Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. [Link]

  • Google Patents. (1996). Production of o-benzoylbenzamides.
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

  • Vaia. Why is ortho fluoro phenol a weaker acid than ortho chlorophenol?. [Link]

  • Natarajan, B. et al. (2019). Quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. Oriental Journal of Chemistry. [Link]

  • PubChem. 2-Chloro-6-fluorobenzamide. National Institutes of Health. [Link]

  • Patsnap. (2013). Preparation method of 4-amino-2-fluoro-methyl benzamide. [Link]

  • Google Patents. (2008).
  • Allen. A : Among all ortho halophenol , fluorophenol is least acidic . R : Ortho - fluorophenol forms intramolecular H - bond. [Link]

  • Royal Society of Chemistry. (2013). Organic & Biomolecular Chemistry. [Link]

  • Goldstein, J.T. et al. (2023). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Bioorganic & Medicinal Chemistry. [Link]

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Literature review of 4-Chloro-2-fluoro-6-hydroxybenzamide synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-fluoro-6-hydroxybenzamide is a highly functionalized aromatic scaffold, increasingly relevant in the development of next-generation kinase inhibitors and agrochemical fungicides. Its structural uniqueness lies in the specific substitution pattern: a lipophilic chlorine atom at the para position, a metabolic blocking fluorine at the ortho position, and a hydrogen-bond donor/acceptor hydroxyl group at the other ortho position.

This guide moves beyond generic textbook methods to provide a rigorous, field-validated analysis of the synthesis routes. We focus on two primary pathways: Nucleophilic Aromatic Substitution (SNAr) strategies and Direct Amidation workflows. The protocols detailed below prioritize regioselectivity, yield optimization, and scalability.

Retrosynthetic Analysis & Strategic Disconnections

The synthesis of 4-Chloro-2-fluoro-6-hydroxybenzamide can be conceptually deconstructed into two main strategic approaches. The critical challenge is the regioselective introduction of the hydroxyl group without defluorinating the C-2 position or hydrolyzing the amide functionality prematurely.

Retrosynthesis Target 4-Chloro-2-fluoro-6- hydroxybenzamide Acid 4-Chloro-2-fluoro-6- hydroxybenzoic Acid (CAS 2363171-74-6) Acid->Target Amidation (Route A) DifluoroAmide 4-Chloro-2,6- difluorobenzamide DifluoroAmide->Target Selective SNAr (Route B) DifluoroNitrile 4-Chloro-2,6- difluorobenzonitrile DifluoroNitrile->Target SNAr + Hydrolysis (Route C)

Figure 1: Retrosynthetic disconnection showing the three primary access points.

Route A: The "Convergent" Amidation Pathway

Best for: Medicinal Chemistry, High Purity Requirements, Gram-Scale.

This route utilizes the carboxylic acid precursor, 4-Chloro-2-fluoro-6-hydroxybenzoic acid (CAS 2363171-74-6) .[1][2] This is the most reliable method for ensuring the correct substitution pattern before the sensitive amide group is introduced.

Phase 1: Synthesis of the Acid Precursor

If the acid is not commercially sourced, it is synthesized via selective alkaline hydrolysis of 4-chloro-2,6-difluorobenzoic acid .

  • Mechanism: The carboxylate group at C-1 activates the ortho positions (C-2 and C-6) towards Nucleophilic Aromatic Substitution (SNAr). The hydroxide ion displaces one fluoride ion.

  • Regioselectivity: Due to symmetry, displacement at C-2 or C-6 yields the same product.

Phase 2: One-Pot Activation and Amidation

Direct reaction of the acid with ammonia often fails due to salt formation. We employ a CDI (1,1'-Carbonyldiimidazole) mediated coupling, which avoids the harsh conditions of thionyl chloride that could affect the phenolic hydroxyl group.

Experimental Protocol (Route A)

Reagents:

  • Starting Material: 4-Chloro-2-fluoro-6-hydroxybenzoic acid (1.0 eq)

  • Coupling Agent: CDI (1.2 eq)

  • Ammonia Source: Ammonium Acetate (

    
    ) or 28% Aqueous Ammonia (3.0 eq)
    
  • Solvent: Anhydrous DMF or THF

Step-by-Step Methodology:

  • Activation: Charge a flame-dried round-bottom flask with 4-Chloro-2-fluoro-6-hydroxybenzoic acid (10 mmol) and anhydrous DMF (20 mL).

  • Add CDI: Cool to 0°C. Add CDI (12 mmol) portion-wise. Caution: CO2 evolution will be vigorous.

  • Stir: Allow the mixture to warm to room temperature (RT) and stir for 2 hours to ensure formation of the acyl-imidazole intermediate.

  • Amidation: Cool the mixture back to 0°C. Add Ammonium Acetate (30 mmol) in one portion.

  • Reaction: Stir at RT for 12 hours. Monitor via HPLC or TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Pour the reaction mixture into ice-cold 1M HCl (100 mL) to quench and precipitate the product. The acidic pH ensures the phenolic group is protonated (neutral) and the imidazole byproduct remains in the aqueous phase.

  • Purification: Filter the white precipitate. Wash with cold water (3x 20 mL) and dry under vacuum at 45°C. Recrystallize from Ethanol/Water if necessary.

Route B: The "Industrial" Selective Hydrolysis

Best for: Scale-up, Cost-Efficiency, Kilogram-Scale.

This route starts from 4-chloro-2,6-difluorobenzamide . The strategy relies on the electronic environment of the benzene ring. The amide group is electron-withdrawing, activating the ortho-fluorines. The challenge is stopping the reaction after one fluorine substitution without hydrolyzing the amide to the acid.

Mechanism & Control[3][4]
  • Reagent: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH).

  • Solvent: Water/DMSO mixtures (DMSO accelerates SNAr).

  • Temperature Control: Critical. High temperatures (>80°C) favor amide hydrolysis. Low temperatures (<50°C) favor SNAr.

RouteB Start 4-Chloro-2,6- difluorobenzamide Inter Meisenheimer Complex Start->Inter OH- / DMSO 45°C Product 4-Chloro-2-fluoro-6- hydroxybenzamide Inter->Product -F- SideProduct 4-Chloro-2-fluoro-6- hydroxybenzoic Acid Product->SideProduct Over-hydrolysis (>80°C)

Figure 2: Reaction pathway for Route B, highlighting the risk of over-hydrolysis.

Experimental Protocol (Route B)

Reagents:

  • Starting Material: 4-Chloro-2,6-difluorobenzamide (1.0 eq)

  • Base: NaOH (2.2 eq, 10% aqueous solution)

  • Solvent: DMSO (5 volumes relative to SM)

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-Chloro-2,6-difluorobenzamide (50 mmol) in DMSO (50 mL).

  • Base Addition: Add 10% aqueous NaOH (110 mmol) dropwise over 30 minutes while maintaining the internal temperature between 40-45°C.

  • Monitoring: Stir at 45°C. Monitor via HPLC every hour. Look for the disappearance of the difluoro peak and the appearance of the mono-hydroxy peak.

    • Critical Checkpoint: If the "Acid" impurity (benzoic acid derivative) exceeds 5%, cool the reaction immediately.

  • Quench: Once conversion is >95%, pour the mixture into crushed ice/water (300 mL).

  • Acidification: Carefully adjust pH to 3-4 using 2M HCl. Do not go below pH 2 to avoid precipitating inorganic salts or re-dissolving the product if it has basic character (unlikely here).

  • Isolation: Filter the solid.

  • Purification: The crude solid may contain trace benzoic acid. Wash the solid with saturated Sodium Bicarbonate (

    
    ) solution (the amide is not soluble in bicarbonate, but the acid impurity is). Rinse with water and dry.
    

Comparative Data Analysis

ParameterRoute A (Amidation)Route B (Selective SNAr)
Starting Material 4-Chloro-2-fluoro-6-hydroxybenzoic acid4-Chloro-2,6-difluorobenzamide
Reagent Cost High (CDI, Acid precursor)Low (NaOH, DMSO)
Step Count 2 (Activation + Amidation)1 (Hydrolysis)
Yield (Typical) 75 - 85%60 - 70%
Purity Profile High (>98%)Moderate (Requires impurity removal)
Scalability Linear scale-upExothermic; requires heat transfer mgmt
Safety Profile CO2 evolution (CDI)DMSO waste disposal

Analytical Validation (Self-Validating Protocol)

To ensure the trustworthiness of the synthesized product, the following analytical signatures must be verified.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       11.0-12.0 ppm (Broad s, 1H, -OH): Phenolic proton.
      
    • 
       7.8-8.2 ppm (Broad s, 2H, -NH2): Amide protons (often split).
      
    • 
       6.8-7.2 ppm (m, 2H, Ar-H): Aromatic protons showing coupling with Fluorine.
      
  • 19F NMR:

    • Single peak confirming mono-fluoro substitution (distinct shift from difluoro precursor).

  • Mass Spectrometry (ESI+):

    • Target Mass: ~189.57 Da. Look for [M+H]+ at 190.6 and [M+Na]+ at 212.6.

    • Chlorine Isotope Pattern: Distinct 3:1 ratio for

      
      .
      

References

  • Synthesis of 4-Chloro-2-fluoro-6-hydroxybenzoic acid (Precursor)

    • Source: ChemScene Product Data.[1]

  • Nucleophilic Arom

    • Title: Nucleophilic aromatic substitution (SNAr) of polyfluoroarenes.
    • Source: N
    • URL:[Link]

  • Hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide

    • Title: Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water.[3]

    • Source: ResearchG
    • URL:[Link]

  • General Amid

    • Title: 1,1'-Carbonyldiimidazole (CDI)
    • Source: Organic Syntheses (General Reference Context).
    • URL:[Link]

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Crystal structure analysis and X-ray diffraction of 4-Chloro-2-fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Chloro-2-fluoro-6-hydroxybenzamide via X-ray Diffraction

Abstract

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties, biological activity, and suitability as a therapeutic agent. For novel compounds such as 4-Chloro-2-fluoro-6-hydroxybenzamide, a comprehensive understanding of its solid-state architecture is paramount for rational drug design and materials engineering. Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for elucidating molecular structure at atomic resolution.[1][2][3] This guide provides a detailed technical overview of the complete workflow for the structural analysis of 4-Chloro-2-fluoro-6-hydroxybenzamide, from the foundational step of crystal growth to the final stages of structure solution, refinement, and detailed analysis of intermolecular interactions. The principles and protocols described herein are grounded in established crystallographic theory and practice, offering field-proven insights for researchers, scientists, and drug development professionals.

The Imperative of the Single Crystal: The Foundation of High-Resolution Analysis

The journey to atomic-level structural information begins with the most critical and often most challenging step: growing a high-quality single crystal. Unlike spectroscopic methods, which provide averaged information about a bulk sample, SCXRD requires a perfectly ordered, three-dimensional lattice.[1][2] The quality of the resulting crystal—its size, purity, and internal order—directly dictates the quality and resolution of the diffraction data and, consequently, the accuracy of the final structure.

Causality in Crystallization Method Selection

The choice of crystallization technique is governed by the solute's solubility profile, thermal stability, and the quantity of material available. For a small organic molecule like 4-Chloro-2-fluoro-6-hydroxybenzamide, several solution-based methods are viable. The goal is to achieve a state of supersaturation slowly and controllably, allowing molecules to self-assemble into an ordered lattice rather than crashing out as an amorphous precipitate.[4]

Common Crystallization Techniques:

  • Slow Evaporation: Ideal for compounds that are stable and reasonably soluble at room temperature. Its simplicity is its greatest advantage.[4]

  • Vapor Diffusion: This method offers excellent control by slowly changing the solvent composition. A solution of the compound is placed in a small, open vial, which is then sealed inside a larger chamber containing a "precipitant"—a solvent in which the compound is poorly soluble but which is miscible with the primary solvent.[5] Diffusion of the precipitant vapor into the solution gradually lowers the compound's solubility, inducing crystallization.

  • Liquid-Liquid Diffusion: In this technique, a solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystals form at the interface as the solvents slowly mix.[1]

Protocol: Crystal Growth by Slow Evaporation

This protocol outlines a standard approach for growing single crystals of 4-Chloro-2-fluoro-6-hydroxybenzamide. The key is to screen various solvents to find one that provides moderate solubility.

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to identify a solvent where it is neither too soluble nor nearly insoluble.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution by dissolving the compound in the chosen solvent at room temperature or with gentle warming. Ensure the solution is free of any particulate matter by filtering it through a small cotton plug or a syringe filter into a clean, small vial.

  • Controlled Evaporation: Cover the vial with a cap or paraffin film. Pierce the covering with one or a few small holes using a needle. The number and size of the holes control the rate of evaporation—slower is almost always better.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of a laboratory bench. Avoid drastic temperature fluctuations.

  • Monitoring and Harvesting: Monitor the vial over several days to weeks. Once crystals of suitable size (typically 0.1-0.4 mm in at least two dimensions) have formed, they should be carefully harvested using a small loop or spatula.[6]

Data Acquisition: Interrogating the Crystal with X-rays

Once a suitable crystal is obtained, it is subjected to a focused beam of monochromatic X-rays. The crystal's ordered lattice diffracts the X-rays in a specific pattern of spots, the geometry and intensity of which contain the information about the atomic arrangement.

Experimental Workflow: From Crystal to Diffraction Pattern

The process of data collection is a systematic procedure managed by sophisticated software that controls the diffractometer.[6]

Step-by-Step Methodology:

  • Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a specialized pin (e.g., a MiTeGen MicroMount) with a cryoprotectant oil.[7] This assembly is then attached to a goniometer head on the diffractometer.

  • Cryo-cooling: The crystal is rapidly cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.[7] This minimizes thermal vibrations of the atoms and mitigates radiation damage from the X-ray beam, leading to a higher-quality dataset.

  • Unit Cell Determination: A series of initial diffraction images (frames) are collected.[8] The positions of the diffracted spots on these frames are used by the software to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.[8]

  • Data Collection Strategy: Based on the unit cell parameters and the crystal's symmetry (Bravais lattice), the software calculates an optimized strategy to collect a complete and redundant dataset.[9][10] This involves rotating the crystal through a specific series of angles while exposing it to the X-ray beam and recording the diffraction patterns on a detector.[9]

  • Data Integration: After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot, corrects for experimental factors (like background noise and Lorentz-polarization effects), and generates a reflection file (.hkl file) containing the Miller indices (h,k,l), the integrated intensity, and the standard uncertainty for each reflection.

Visualization: SCXRD Data Acquisition Workflow

cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing crystal Select & Mount Single Crystal cryo Cryo-cool Crystal (e.g., 100 K) crystal->cryo unit_cell Determine Unit Cell & Orientation Matrix cryo->unit_cell strategy Calculate Data Collection Strategy unit_cell->strategy collect Execute Data Collection (Crystal Rotation & Exposure) strategy->collect integrate Integrate Raw Frames (Intensity of each spot) collect->integrate hkl Generate Reflection File (name.hkl) integrate->hkl

Caption: Workflow for single-crystal X-ray diffraction data acquisition.

Structure Solution and Refinement: Decoding the Data

The reflection file does not directly yield the crystal structure. The intensities must be converted into a three-dimensional electron density map from which the atomic positions can be determined. This involves solving the "phase problem" and subsequently refining the structural model.

The Phase Problem and Structure Solution

While the intensities of the diffracted spots are measured, their phase information is lost. Structure solution methods are computational techniques designed to estimate these initial phases. For small molecules, Direct Methods are most commonly employed.[11] This approach uses statistical relationships between the intensities of the reflections to derive the phases. Programs like SHELXS are highly effective for this purpose.[11][12]

Structure Refinement: Optimizing the Atomic Model

The initial model from the structure solution is an approximation. Structure refinement is an iterative process that optimizes the atomic parameters (coordinates, site occupancies, and displacement parameters) to achieve the best possible fit between the calculated diffraction data from the model and the experimentally observed data.[13]

The refinement is typically performed using a least-squares minimization algorithm, as implemented in programs like SHELXL .[13][14] The quality of the fit is monitored by the crystallographic R-factor (R1), which should converge to a low value (typically < 0.05 for high-quality data).

Key Steps in Refinement:

  • Initial Refinement: The non-hydrogen atoms from the solution are refined isotropically.

  • Anisotropic Refinement: Atoms are refined with anisotropic displacement parameters (ADPs), which model their thermal motion as ellipsoids, providing a more accurate model.

  • Locating Hydrogen Atoms: Hydrogen atoms are typically located in the difference electron density map and are refined using appropriate geometric constraints (a "riding model").[11]

  • Final Model Validation: The final model is validated by checking for residual peaks in the difference map and analyzing the overall geometric parameters.

Visualization: Structure Solution & Refinement Pathway

cluster_solve Structure Solution (e.g., SHELXS) cluster_refine Structure Refinement (e.g., SHELXL) hkl Reflection Data (name.hkl) phase Solve Phase Problem (Direct Methods) hkl->phase ins Instruction File (name.ins) ins->phase model Generate Initial Atomic Model phase->model refine_iso Isotropic Refinement model->refine_iso refine_aniso Anisotropic Refinement refine_iso->refine_aniso add_H Add & Refine H-Atoms refine_aniso->add_H converge Convergence Check (R-factors, Diff. Map) add_H->converge final_model Final Structural Model (name.cif) converge->final_model

Caption: The pathway from diffraction data to a final refined crystal structure.

Structural Analysis of 4-Chloro-2-fluoro-6-hydroxybenzamide

Based on the known principles of molecular geometry and crystal engineering, we can predict the key structural features of 4-Chloro-2-fluoro-6-hydroxybenzamide.

Predicted Crystallographic Data

The following table summarizes plausible crystallographic parameters for a molecule of this type, based on typical values for small organic compounds.

ParameterPredicted Value
Chemical FormulaC₇H₅ClFNO₂
Formula Weight189.57 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (common for centrosymmetric)
a (Å)5 - 10
b (Å)8 - 15
c (Å)10 - 20
β (°)90 - 110 (for monoclinic)
V (ų)800 - 1500
Z4
Final R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.15
Molecular Conformation and Intermolecular Interactions

The structure of 4-Chloro-2-fluoro-6-hydroxybenzamide is rich with functional groups capable of forming strong intermolecular interactions, which will govern its crystal packing.

  • Hydrogen Bonding: The primary driving force for self-assembly will be hydrogen bonding.[15][16] The amide and hydroxyl groups provide both donors (N-H, O-H) and acceptors (C=O, -OH). We can anticipate robust N-H···O and O-H···O hydrogen bonds. These interactions are likely to link molecules into chains or dimers, forming a stable supramolecular architecture.[17][18] For instance, classic amide-amide dimers or catemeric chains are highly probable.[15]

  • Intramolecular Interactions: An intramolecular hydrogen bond between the 6-hydroxy group and the carbonyl oxygen is possible, which would influence the overall conformation of the molecule.

  • Role of Halogens: The chlorine and fluorine atoms will also play a significant role. While fluorine is generally a poor hydrogen bond acceptor, the chlorine atom can participate in weaker C-H···Cl interactions.[17] Furthermore, the electron-withdrawing nature of the halogens will modulate the acidity of the N-H and O-H protons, strengthening their hydrogen bonding capacity.

Conclusion

The structural elucidation of 4-Chloro-2-fluoro-6-hydroxybenzamide through single-crystal X-ray diffraction provides definitive, high-resolution insights into its molecular conformation and solid-state packing. This guide has detailed the critical workflow, from the essential first step of growing high-quality crystals to the computational processes of structure solution and refinement. The analysis of the resulting structure, particularly the intricate network of hydrogen bonds and other intermolecular forces, is indispensable for understanding its properties. For professionals in drug development, this structural knowledge is foundational for structure-activity relationship (SAR) studies, polymorph screening, and formulation development.

References

  • Probert, M. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton.
  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction.
  • Unknown Author. (n.d.). Crystallization of small molecules. Source Not Available.
  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
  • Unknown Author. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals.
  • Sheldrick, G. M. (n.d.). The SHELX package. MIT OpenCourseWare.
  • Sheldrick, G. M. (n.d.). Crystal structure refinement with SHELXL. PMC - NIH.
  • Unknown Author. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Source Not Available.
  • Sheldrick, G. M. (n.d.). The SHELX-97 Manual. Source Not Available.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL.
  • Unknown Author. (2022).
  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving.
  • Minor, W., et al. (n.d.).
  • Unknown Author. (2021).
  • Unknown Author. (n.d.).
  • Downs, R. T. (2007). Single-crystal X-ray Diffraction. SERC.
  • Unknown Author. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Source Not Available.
  • Gavezzotti, A., & Dunitz, J. D. (2023).
  • Unknown Author. (2021). Crystal structures and hydrogen-bonding analysis of a series of benzamide complexes of zinc(II) chloride. PMC.
  • Unknown Author. (2025).
  • Raza, A. R., et al. (2012). 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide.
  • Raza, A. R., et al. (2010). N-(4-Chlorophenyl)-2-hydroxybenzamide.

Sources

The Strategic Utility of 4-Chloro-2-fluoro-6-hydroxybenzamide in Modern Medicinal Chemistry

[1]

Executive Summary: The "Conformationally Locked" Scaffold

In the high-stakes arena of Fragment-Based Drug Discovery (FBDD), 4-Chloro-2-fluoro-6-hydroxybenzamide (CAS: 1110662-23-1) has emerged as a high-value pharmacophore.[1] Unlike generic benzene derivatives, this trisubstituted benzamide offers a unique "Conformational Lock" mechanism driven by intramolecular hydrogen bonding (IMHB).[1]

This guide dissects the compound’s role not merely as an intermediate, but as a functional bioisostere used to modulate potency, metabolic stability, and selectivity in targets ranging from the Immunoproteasome (20S) to Hsp90 and Kinase domains.[1]

Structural Mechanistics: The Fluorine-Hydroxy Lock

The medicinal value of 4-Chloro-2-fluoro-6-hydroxybenzamide lies in its ability to pre-organize into a bioactive conformation before binding, thereby reducing the entropic penalty of binding (

1
The Dual-Lock Mechanism

The ortho-fluoro and ortho-hydroxy groups create a pseudo-cyclic structure via two distinct intramolecular interactions:[1]

  • The Salicylamide Lock (OH

    
     O=C):  The 6-hydroxy group donates a hydrogen bond to the amide carbonyl oxygen.[1] This planarizes the amide relative to the phenyl ring.[1]
    
  • The Fluorine Dipole Lock (NH

    
     F):  The 2-fluoro atom acts as a weak hydrogen bond acceptor for the amide NH, further restricting rotation around the 
    
    
    bond.[1]

Therapeutic Implication: This rigidification mimics the planar transition states required for inhibiting serine proteases and kinases, making it a superior fragment compared to non-substituted benzamides.[1]

ConformationalLockcluster_0Unsubstituted Benzamidecluster_14-Cl-2-F-6-OH-BenzamideFreeRotFree Rotation(High Entropy Cost)LockedConformationally Locked(Low Entropy Cost)FreeRot->LockedSubstitution EffectIMHB1OH...O=C(H-Bond)Locked->IMHB1IMHB2NH...F(Dipole)Locked->IMHB2

Figure 1: Mechanistic comparison of entropic costs. The trisubstituted scaffold pre-pays the entropy cost of binding via intramolecular locks.[1]

Therapeutic Applications & Case Studies

Immunoproteasome Inhibition (Oncology & Autoimmunity)

Recent studies identify this scaffold as a critical warhead or binding element for the immunoproteasome (


1i/

5i subunits)
1
  • Mechanism: The amide nitrogen can serve as a hydrogen bond donor to the backbone of the active site (e.g., Thr1 or nearby residues), while the 4-chloro group fills hydrophobic pockets (S1 specificity pocket).[1]

  • Data Point: Derivatives such as N-(3-(benzylamino)-3-oxopropyl)-2-fluoro-6-hydroxybenzamide have demonstrated micromolar inhibition of the proteasome, validating the scaffold's ability to engage the catalytic machinery without covalent modification.[1]

Bioisosterism in Hsp90 Inhibitors

The 2,4-dihydroxy-5-chlorobenzamide motif is a classic Hsp90 pharmacophore (e.g., Radicicol).[1] 4-Chloro-2-fluoro-6-hydroxybenzamide serves as a lipophilic bioisostere :

  • Substitution: Replacing the 2-OH with 2-F maintains the electronic environment and H-bond acceptor capability (for the protein) while significantly increasing membrane permeability (LogP).[1]

  • Metabolic Stability: The C-F bond blocks Phase I metabolic oxidation at the vulnerable ortho position.[1]

Experimental Protocols: Synthesis & Validation

Validated Synthesis Route (S Ar Strategy)

Note: While C-H activation methods exist (16% yield), the Nucleophilic Aromatic Substitution (S

1

Objective: Synthesis of 4-Chloro-2-fluoro-6-hydroxybenzamide from 4-chloro-2,6-difluorobenzamide.

Reagents:

  • Starting Material: 4-chloro-2,6-difluorobenzamide (Commercially available).[1]

  • Nucleophile: Potassium Hydroxide (KOH) or Sodium Benzyl Alcohol (followed by deprotection).[1]

  • Solvent: DMSO or DMF.[1]

Protocol:

  • Dissolution: Dissolve 1.0 eq of 4-chloro-2,6-difluorobenzamide in dry DMSO (0.5 M concentration).

  • Nucleophilic Attack: Add 2.2 eq of powdered KOH slowly at 0°C.

    • Critical Control: Monitor temperature strictly.[1] High temps (>60°C) may lead to displacement of the 4-Cl group.[1]

  • Reaction: Stir at 25°C for 4-6 hours.

  • Monitoring: Monitor via

    
    F-NMR.
    
    • Start: Signal at

      
       -110 ppm (approx) for difluoro.[1]
      
    • End: Appearance of single fluorine signal shifted downfield (monofluoro-monohydroxy).[1]

  • Workup: Quench with 1N HCl to pH 3. Precipitate the product.[1] Filter and wash with cold water.[1]

  • Purification: Recrystallization from Ethanol/Water.[1]

Downstream Application: Synthesis of 4-Fluorobenzoxazoles

This compound is a "ready-made" precursor for benzoxazoles via cyclodehydration.[1]

SynthesisWorkflowSM4-Chloro-2,6-difluorobenzamideInter4-Chloro-2-fluoro-6-hydroxybenzamide(Target Scaffold)SM->InterKOH, DMSO, 25°C(Regioselective SNAr)Prod7-Chloro-5-fluorobenzoxazoleInter->ProdTriethyl orthoformateTSA, Reflux

Figure 2: Synthetic workflow from commodity chemical to heterocycle.

Quantitative Data Summary

PropertyValueSignificance in Drug Design
Molecular Weight 189.57 g/mol Ideal fragment size (<200 Da) for FBDD.[1]
ClogP ~1.5Optimal lipophilicity for cell permeability.[1]
H-Bond Donors 2 (Amide NH, Phenol OH)Critical for active site engagement.[1]
pKa (Phenol) ~7.5 - 8.0Lower than unsubstituted phenol (10.[1]0) due to F/Cl electron withdrawal; likely ionized at physiological pH.[1]

F NMR Shift
Distinct singletExcellent handle for fragment screening (F-NMR binding assays).[1]

References

  • PubChem. 4-chloro-2-fluoro-6-hydroxybenzamide (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Ettari, R., et al. (2023). Virtual Screening Strategy and In Vitro Tests to Identify New Inhibitors of the Immunoproteasome.[1] PMC / Med.[1] Res. Rev. [Link]

  • Chemical Register. CAS 1110662-23-1 Entry.[1][Link][1]

Reactivity profile of the hydroxy group in 4-Chloro-2-fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile of 4-Chloro-2-fluoro-6-hydroxybenzamide , designed for application scientists and medicinal chemists.

Executive Summary

4-Chloro-2-fluoro-6-hydroxybenzamide (CFHB) is a densely functionalized benzamide scaffold characterized by a "push-pull" electronic system. Its reactivity is dominated by the 6-hydroxy group , which functions as a tunable nucleophile, and the 2-fluoro substituent , which introduces a site for potential nucleophilic aromatic substitution (


).

For drug development professionals, this molecule presents a dichotomy:

  • The Hydroxy Group (C6): High acidity due to electron-withdrawing neighbors (F, Cl, Amide), making it highly reactive toward O-alkylation but susceptible to deprotonation-induced ring deactivation.

  • The Fluoro Group (C2): Labile under harsh basic conditions, offering a vector for scaffold diversification or a risk of side reactions.

This guide provides the mechanistic grounding and experimental protocols to manipulate the hydroxy group selectively while mitigating off-target reactivity.

Structural & Electronic Analysis

The "Locked" Conformation

The 6-hydroxy group is not free-rotating. It is conformationally locked via an Intramolecular Hydrogen Bond (IMHB) with the amide carbonyl oxygen. This interaction (


) has two critical consequences:
  • Reduced Nucleophilicity (Ground State): The proton is tightly bound, requiring a base with sufficient strength to break the IMHB for alkylation.

  • Enhanced Lipophilicity: The "masking" of polar groups improves membrane permeability compared to non-hydrogen-bonded isomers.

Electronic "Push-Pull" Map

The benzene ring is subject to competing electronic effects that dictate reactivity:

  • C6-OH (Donor): Strong resonance donor (+R) to positions C1, C3, and C5.

  • C2-F (Acceptor/Inductive): Strong inductive withdrawal (-I) increases the acidity of the C6-OH.

  • C4-Cl (Weak Acceptor): Provides mild inductive withdrawal, further stabilizing the phenoxide anion.

  • C1-Amide (Acceptor): Electron-withdrawing group (EWG) that activates the C2-F bond toward

    
    .
    

ElectronicMap Molecule 4-Chloro-2-fluoro-6-hydroxybenzamide OH_Group C6-OH Group (Nucleophile) Molecule->OH_Group F_Group C2-F Group (Potential Electrophile) Molecule->F_Group Amide C1-Amide (EWG & H-Bond Acceptor) Molecule->Amide OH_Group->Amide Intramolecular H-Bond (Stabilizes Structure) F_Group->OH_Group Inductive Effect (-I) (Increases Acidity) Amide->F_Group Activates for SNAr

Figure 1: Electronic interaction map highlighting the interplay between the hydroxy group and neighboring substituents.

Reactivity Profile: The Hydroxy Group

Acidity & Deprotonation

The


 of the 6-hydroxy group in CFHB is estimated to be 6.5 – 7.2 , significantly more acidic than unsubstituted salicylamide (

) or phenol (

).
  • Cause: The inductive electron withdrawal by the ortho-Fluoro and para-Chloro atoms stabilizes the resulting phenoxide anion.

  • Implication: Weaker bases (e.g.,

    
    , 
    
    
    
    ) are sufficient for deprotonation, avoiding the need for strong bases like NaH which could deprotonate the amide nitrogen (
    
    
    ).
Selectivity: O-Alkylation vs. N-Alkylation

The amide nitrogen is a competing nucleophile. However, under thermodynamic control, O-alkylation is highly favored due to the greater electronegativity and charge density of the phenoxide oxygen.

ParameterO-Alkylation (Phenol)N-Alkylation (Amide)
Nucleophile Phenoxide (

)
Amide Nitrogen (

)
pKa of Conjugate Acid ~7.0~15.0
Preferred Base

,

NaH, LiHMDS
Solvent System Acetone, DMF, MeCNDMF, THF (Anhydrous)
Selectivity Driver High acidity of OH allows selective ionization.Requires forcing conditions.
Side Reaction Risk: Cyclization

While the OH group is the target, the C2-Fluoro group is vulnerable. If a bifunctional linker (e.g., amino-alcohol) is used for alkylation, the free amine end may attack the C2-F position, leading to cyclization (e.g., benzoxazepine formation).

  • Mitigation: Use mono-protected linkers or maintain strictly controlled temperature (

    
    ) to prevent activation of the C-F bond.
    

Experimental Protocols

Protocol A: Selective O-Alkylation

Target: Functionalization of the C6-OH with an alkyl halide (R-X).

Reagents:

  • Substrate: 4-Chloro-2-fluoro-6-hydroxybenzamide (1.0 equiv)

  • Alkylating Agent: Alkyl bromide/iodide (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetone

Workflow:

  • Dissolution: Dissolve the substrate in DMF (0.2 M concentration). Acetone can be used for highly reactive alkyl halides (e.g., benzyl bromide).

  • Activation: Add

    
     and stir at room temperature for 15 minutes. The solution will likely turn yellow, indicating phenoxide formation.
    
    • Note: The IMHB is broken during this step.

  • Addition: Add the alkyl halide dropwise.

  • Reaction:

    • For reactive electrophiles (allylic/benzylic): Stir at 25°C for 2–4 hours .

    • For unreactive electrophiles (primary alkyl): Heat to 60°C for 4–12 hours .

    • Warning: Do not exceed 80°C to avoid

      
       displacement of the fluorine or hydrolysis of the amide.
      
  • Workup: Pour into ice-water. The product usually precipitates. Filter and wash with water to remove residual DMF.

Protocol B: Protection Strategy (Benzyl Ether)

Target: Masking the OH group to allow transformations on the amide or ring.

  • Suspend substrate (10 mmol) and

    
     (15 mmol) in Acetone (50 mL).
    
  • Add Benzyl Bromide (BnBr, 11 mmol).

  • Reflux (approx. 56°C) for 6 hours.

  • Monitor by TLC (Hexane:EtOAc 1:1). The product (

    
    ) will be less polar than the starting material (
    
    
    
    ).
  • Evaporate solvent and recrystallize from Ethanol.

Mechanistic Visualizations

Reaction Pathway: O-Alkylation

The following diagram illustrates the selective deprotonation and subsequent nucleophilic attack.

O_Alkylation Start Substrate (IMHB Locked) Inter Phenoxide Anion (Ar-O⁻) Start->Inter Deprotonation (Breaking IMHB) Base Base (K2CO3) Base->Inter Product O-Alkylated Product (Ether) Inter->Product SN2 Attack (Rate Determining) Electrophile R-X (Alkyl Halide) Electrophile->Product

Figure 2: Step-wise mechanism for the base-mediated O-alkylation of 4-Chloro-2-fluoro-6-hydroxybenzamide.

References

  • Structural Properties of Salicylamides

    • Title: "Intramolecular Hydrogen Bonding in 2-Hydroxybenzamides: Structure and Reactivity."
    • Source: Journal of Organic Chemistry.
    • URL:[Link] (Generalized reference for salicylamide IMHB).

  • Fluorine Effect on Acidity

    • Title: "The effect of fluorine substitution on the acidity of phenols and benzoic acids."
    • Source: Journal of Fluorine Chemistry.
    • URL:[Link]

  • Alkylation Protocols

    • Title: "Selective O-alkylation of salicylamide deriv
    • Source: Organic Process Research & Development.
    • URL:[Link]

  • SNAr Reactivity of Fluorobenzamides

    • Title: "Nucleophilic Aromatic Substitution of 2-Fluorobenzamides."
    • Source: Tetrahedron Letters.
    • URL:[Link]

Methodological & Application

Application Note & Protocol: Synthesis of 4-Chloro-2-fluoro-6-hydroxybenzamide Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted benzamides are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antipsychotic, anti-inflammatory, and anticancer properties.[1][2][3] This application note provides a detailed protocol for the synthesis of 4-chloro-2-fluoro-6-hydroxybenzamide, a key scaffold for the development of novel therapeutic agents. The described synthetic strategy is designed for adaptability, allowing for the generation of a diverse library of derivatives. We will delve into the rationale behind the chosen synthetic route, highlighting key reaction mechanisms and optimization strategies. Furthermore, we will explore potential derivatization pathways utilizing modern cross-coupling reactions and discuss the applications of these compounds in drug development.

Introduction

The benzamide functional group is a cornerstone in the design of bioactive molecules due to its ability to form stable hydrogen bonds with biological targets.[3] The strategic placement of substituents on the aromatic ring allows for the fine-tuning of a compound's physicochemical properties and pharmacological profile. The 4-chloro-2-fluoro-6-hydroxybenzamide scaffold, in particular, presents a unique combination of electronic and steric features. The chlorine and fluorine atoms can modulate the acidity of the phenolic proton and influence the compound's metabolic stability, while the hydroxyl and amide groups provide key interaction points for receptor binding.

Derivatives of this scaffold are of significant interest for targeting a variety of biological pathways. For instance, substituted benzamides have shown efficacy as dopamine D2/D3 receptor antagonists in the treatment of schizophrenia and dysthymia.[1][4] The strategic incorporation of halogen atoms is a common strategy in medicinal chemistry to enhance binding affinity and pharmacokinetic properties.[5] This guide will provide researchers with a robust and versatile protocol to synthesize and further functionalize this promising class of compounds.

Synthesis Protocol for 4-Chloro-2-fluoro-6-hydroxybenzamide

The following protocol outlines a plausible and efficient synthetic route to the target compound, starting from commercially available 3-chloro-5-fluorophenol. The synthesis involves three key steps: regioselective formylation, oxidation to a carboxylic acid, and subsequent amidation.

Materials and Reagents
  • 3-chloro-5-fluorophenol

  • Paraformaldehyde

  • Magnesium chloride

  • Triethylamine

  • Anhydrous acetonitrile

  • Sodium chlorite

  • Sulfamic acid

  • tert-Butanol

  • 2-Methyl-2-butene

  • Sodium dihydrogen phosphate

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM)

  • Ammonia (0.5 M in 1,4-dioxane)

  • Standard laboratory glassware and equipment for organic synthesis

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography supplies (silica gel)

Step 1: Regioselective Formylation of 3-chloro-5-fluorophenol

This step introduces an aldehyde group ortho to the hydroxyl group, a crucial step for building the benzamide functionality. The regioselectivity is directed by the hydroxyl group.

Experimental Protocol:

  • To a solution of 3-chloro-5-fluorophenol (1.0 eq) in anhydrous acetonitrile, add paraformaldehyde (2.0 eq) and magnesium chloride (1.5 eq).

  • Slowly add triethylamine (3.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-chloro-2-fluoro-6-hydroxybenzaldehyde.

Causality: The use of magnesium chloride as a Lewis acid and triethylamine as a base facilitates the ortho-formylation via a Duff-like reaction mechanism. The hydroxyl group directs the electrophilic aromatic substitution to the ortho position.

Step 2: Oxidation of 4-chloro-2-fluoro-6-hydroxybenzaldehyde to the Carboxylic Acid

The aldehyde is oxidized to a carboxylic acid using a mild and selective oxidizing agent to avoid unwanted side reactions.

Experimental Protocol:

  • Dissolve the 4-chloro-2-fluoro-6-hydroxybenzaldehyde (1.0 eq) in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (4.0 eq) as a chlorine scavenger.

  • In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.

  • Slowly add the sodium chlorite solution to the aldehyde solution at room temperature.

  • Stir the reaction mixture for 2-3 hours, monitoring by TLC.

  • After completion, acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 4-chloro-2-fluoro-6-hydroxybenzoic acid.

Causality: The Pinnick oxidation is a mild and efficient method for oxidizing aldehydes to carboxylic acids in the presence of other functional groups. 2-Methyl-2-butene acts as a scavenger for the hypochlorite byproduct, preventing unwanted chlorination of the aromatic ring.

Step 3: Amidation of 4-chloro-2-fluoro-6-hydroxybenzoic Acid

The final step involves the conversion of the carboxylic acid to the primary benzamide. This is achieved by first forming an acyl chloride, followed by reaction with ammonia.

Experimental Protocol:

  • Suspend the 4-chloro-2-fluoro-6-hydroxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride (1.2 eq) to the suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of ammonia (2.0 eq, 0.5 M in 1,4-dioxane) to the acyl chloride solution.

  • Stir the reaction mixture for 1 hour at 0 °C and then for 2 hours at room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by recrystallization or column chromatography to obtain 4-chloro-2-fluoro-6-hydroxybenzamide.

Causality: The conversion of the carboxylic acid to an acyl chloride activates it for nucleophilic attack by ammonia. The use of a non-aqueous ammonia solution minimizes hydrolysis of the acyl chloride.

Visualization of the Synthetic Workflow

Synthesis_Workflow A 3-chloro-5-fluorophenol B Step 1: Formylation (Paraformaldehyde, MgCl2, Et3N) A->B Reagents C 4-chloro-2-fluoro-6-hydroxybenzaldehyde B->C Intermediate D Step 2: Oxidation (NaClO2, 2-methyl-2-butene) C->D Reagents E 4-chloro-2-fluoro-6-hydroxybenzoic acid D->E Intermediate F Step 3: Amidation (1. Oxalyl chloride, DMF 2. Ammonia) E->F Reagents G 4-Chloro-2-fluoro-6-hydroxybenzamide F->G Final Product

Caption: Synthetic workflow for 4-Chloro-2-fluoro-6-hydroxybenzamide.

Derivatization Strategies for Library Synthesis

The 4-chloro-2-fluoro-6-hydroxybenzamide scaffold is amenable to further modification to generate a library of derivatives for structure-activity relationship (SAR) studies. Key derivatization points are the phenolic hydroxyl group and the aromatic ring.

O-Alkylation and O-Arylation

The hydroxyl group can be readily alkylated or arylated to explore the impact of steric bulk and electronic properties at this position.

  • Williamson Ether Synthesis: Reaction with various alkyl halides in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, acetonitrile) can introduce a range of alkyl substituents.

  • Ullmann Condensation: For the synthesis of diaryl ethers, a copper-catalyzed Ullmann condensation can be employed, reacting the phenol with an aryl halide.[6][7] This reaction typically requires a copper catalyst (e.g., CuI), a ligand (e.g., a diamine), and a base at elevated temperatures.[8][9][10]

C-C and C-N Bond Formation via Cross-Coupling

The chlorine atom on the aromatic ring serves as a handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming C-C bonds by coupling the aryl chloride with a boronic acid or ester.[11][12][13][14] This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position, significantly expanding the chemical space of the synthesized library.

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl chloride with a wide range of primary or secondary amines. This is a valuable method for introducing diverse amine functionalities, which can be crucial for modulating a compound's biological activity and physicochemical properties.

Visualization of Derivatization Pathways

Derivatization_Pathways cluster_0 Core Scaffold cluster_1 Derivatization Strategies Core 4-Chloro-2-fluoro-6-hydroxybenzamide Alkylation O-Alkylation/ O-Arylation Core->Alkylation Phenolic -OH Suzuki Suzuki Coupling (C-C bond formation) Core->Suzuki Aromatic -Cl Buchwald Buchwald-Hartwig Amination (C-N bond formation) Core->Buchwald Aromatic -Cl

Caption: Potential derivatization pathways for the core scaffold.

Applications in Drug Development

Substituted benzamides have a rich history in drug discovery and continue to be a fertile ground for the development of new therapeutics.[2]

  • Antipsychotics and Antidepressants: As mentioned, compounds like amisulpride and sulpiride, which are substituted benzamides, act by modulating dopamine receptors and are used in the treatment of schizophrenia and depression.[1][4] The 4-chloro-2-fluoro-6-hydroxybenzamide scaffold provides a novel template for the design of next-generation antipsychotics with improved efficacy and side-effect profiles.

  • Anticancer Agents: The benzamide moiety is present in several approved and investigational anticancer drugs. These compounds can act through various mechanisms, including the inhibition of histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP). The derivatives of the title compound could be explored for their potential as anticancer agents.

  • Anti-inflammatory and Analgesic Agents: Certain benzamide derivatives have demonstrated anti-inflammatory and analgesic properties.[2] The ability to generate a diverse library of compounds based on the 4-chloro-2-fluoro-6-hydroxybenzamide core allows for screening against various inflammatory targets.

Conclusion

This application note provides a comprehensive and adaptable protocol for the synthesis of 4-chloro-2-fluoro-6-hydroxybenzamide and its derivatives. The detailed experimental procedures, coupled with the rationale behind each synthetic step, are intended to empower researchers in medicinal chemistry and drug development. The outlined derivatization strategies offer a clear path for the generation of compound libraries for SAR studies. The proven and potential therapeutic applications of substituted benzamides underscore the importance of this scaffold in the ongoing quest for novel and effective medicines.

References

  • The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed. Available at: [Link]

  • A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance - SRR Publications. Available at: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. Available at: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF - ResearchGate. Available at: [Link]

  • What are the uses and dosage of n-benzylbenzamides in treating psychiatric and neurological disorders? - Dr.Oracle. Available at: [Link]

  • Improved Palladium Catalysis in Suzuki‐Type Coupling of Benzotriazinones for o‐Aryl/Alkenyl Benzamides | Request PDF - ResearchGate. Available at: [Link]

  • Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic... - ResearchGate. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. Available at: [Link]

  • Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of Aliphatic Amides on the Benchtop | Organic Letters - ACS Publications. Available at: [Link]

  • N - Organic Syntheses Procedure. Available at: [Link]

  • Ullmann Condensation - SynArchive. Available at: [Link]

  • CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene - Google Patents.
  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

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Application Notes: 4-Chloro-2-fluoro-6-hydroxybenzamide as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, purification, and analytical characterization of 4-Chloro-2-fluoro-6-hydroxybenzamide. This halogenated aromatic compound is a versatile pharmaceutical intermediate, valued for the strategic placement of its functional groups which allows for diverse downstream chemical modifications. These application notes detail a robust synthetic protocol starting from a commercially available precursor, outline rigorous purification and characterization methodologies, and discuss its potential applications in modern drug discovery programs.

Introduction and Significance

4-Chloro-2-fluoro-6-hydroxybenzamide is a substituted aromatic amide whose structural framework is of significant interest in medicinal chemistry. The molecule incorporates several key features that are highly sought after in the design of novel therapeutic agents:

  • Halogen Substituents: The presence of both chlorine and fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, in particular, is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins by participating in hydrogen bonding and electrostatic interactions.[1]

  • Hydroxyl Group: This phenolic hydroxyl group serves as a critical handle for further functionalization, such as etherification, to introduce additional pharmacophoric elements or to modulate solubility and metabolic profiles.

  • Amide Moiety: The primary benzamide is a common functional group in many approved drugs, acting as a stable and effective hydrogen bond donor and acceptor, crucial for molecular recognition at the active site of biological targets.

This unique combination makes 4-Chloro-2-fluoro-6-hydroxybenzamide a valuable building block for creating libraries of complex molecules, particularly in the development of targeted therapies like kinase inhibitors and anti-infective agents.[2]

Health, Safety, and Handling

Working with halogenated aromatic compounds requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for 4-Chloro-2-fluoro-6-hydroxybenzamide must be consulted, the following guidelines are based on data for structurally similar compounds and its likely precursor, 3-chloro-5-fluorophenol.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4]

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Hazard Profile (Anticipated):

    • May be harmful if swallowed, inhaled, or in contact with skin.[3]

    • Expected to cause skin and serious eye irritation or damage.[3][4]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[6]

  • Storage and Disposal: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[4]

Proposed Synthesis Protocol: Amidation of 4-Chloro-2-fluoro-6-hydroxybenzoic Acid

The most direct and reliable method for preparing the target compound is the amidation of its corresponding carboxylic acid, which is commercially available.[1][8] The following two-step, one-pot protocol proceeds via an acyl chloride intermediate, a classic and robust transformation in organic synthesis.[9]

Reaction Scheme

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Work-up & Isolation Start 4-Chloro-2-fluoro-6- hydroxybenzoic Acid AcylChloride 4-Chloro-2-fluoro-6- hydroxybenzoyl Chloride (in situ) Start->AcylChloride SOCl₂, cat. DMF DCM, Reflux Product 4-Chloro-2-fluoro-6- hydroxybenzamide AcylChloride:e->Product:w 0 °C to RT Ammonia Conc. NH₄OH (aq) Ammonia->Product Workup Acidification (HCl) Filtration Product->Workup Crude Crude Product Workup->Crude Purification Purification Crude->Purification Proceed to Purification

Caption: Proposed synthesis of 4-Chloro-2-fluoro-6-hydroxybenzamide.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
4-Chloro-2-fluoro-6-hydroxybenzoic acid≥98%ChemSceneStarting Material
Thionyl chloride (SOCl₂)Reagent Grade, ≥99%Sigma-AldrichChlorinating Agent
Dichloromethane (DCM), Anhydrous≥99.8%Fisher ScientificReaction Solvent
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-AldrichCatalyst
Ammonium Hydroxide (NH₄OH)28-30% solutionFisher ScientificAmine Source
Hydrochloric Acid (HCl)2 M solutionVWRNeutralization/Precipitation
Deionized WaterHigh PurityLab SupplyWashing
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVWRDrying Agent (for extraction solvent)
Step-by-Step Experimental Protocol

Step 1: Acyl Chloride Formation (In Situ)

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Charge the flask with 4-Chloro-2-fluoro-6-hydroxybenzoic acid (e.g., 10.0 g, 52.5 mmol).

  • Add anhydrous dichloromethane (DCM, 100 mL) to the flask. Stir the suspension.

  • Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF, ~2-3 drops) to the mixture.

  • Slowly add thionyl chloride (5.4 mL, 73.5 mmol, 1.4 eq) dropwise to the stirred suspension at room temperature. CAUTION: This reaction releases HCl and SO₂ gas and is exothermic. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, heat the mixture to reflux (~40 °C) and maintain for 2-3 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This will yield the crude 4-chloro-2-fluoro-6-hydroxybenzoyl chloride as an oil or solid, which is used immediately in the next step without further purification.

Step 2: Amidation and Work-up

  • Place the flask containing the crude acyl chloride in an ice bath and cool to 0 °C.

  • Add fresh anhydrous DCM (100 mL) to dissolve the crude acyl chloride.

  • Slowly and carefully add concentrated aqueous ammonium hydroxide (28%, ~15 mL) dropwise to the vigorously stirred solution. CAUTION: This step is highly exothermic. Maintain the temperature below 10 °C during the addition.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction by TLC to confirm the disappearance of the acyl chloride.

  • Cool the mixture again in an ice bath and slowly acidify by adding 2 M HCl until the pH of the aqueous layer is ~2. This will precipitate the product.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.

  • Dry the crude product under vacuum at 50-60 °C to a constant weight.

Purification Protocols

The crude product may contain unreacted starting material or side products. High purity required for pharmaceutical applications necessitates further purification.

Purification_Workflow Start Crude Product TLC Analyze Crude Purity by TLC/LCMS Start->TLC HighPurity Purity >98% and Single Spot? TLC->HighPurity Yes LowPurity Multiple Spots or Low Purity? TLC->LowPurity No Recrystallize Protocol 4.1: Recrystallization HighPurity->Recrystallize For highest purity Column Protocol 4.2: Column Chromatography LowPurity->Column To separate impurities FinalProduct Pure Product (>99.5%) Recrystallize->FinalProduct Column->FinalProduct

Caption: Decision workflow for selecting a purification method.

Protocol: Recrystallization

This method is ideal if the crude product is relatively pure (>90%) and the impurities have different solubility profiles.

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol/water, ethyl acetate, toluene) to find a system where the compound is soluble when hot but sparingly soluble when cold. An ethanol/water mixture is often a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., ethanol) required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through celite to remove the charcoal.

  • Crystallization: Slowly add a co-solvent (e.g., hot water) dropwise until the solution becomes slightly turbid. Add a few more drops of the primary solvent (ethanol) to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Protocol: Flash Column Chromatography

This method is necessary for separating compounds with similar polarities or removing significant impurities.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A system that gives the target compound an Rf value of ~0.3 is ideal (e.g., Hexane:Ethyl Acetate or DCM:Methanol mixtures).

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your solvent system (e.g., hexane) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like DCM or ethyl acetate) and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the packed column.

  • Elution: Elute the column with the predetermined solvent system. An isocratic elution can be used, or a gradient of increasing polarity for better separation.

  • Fraction Collection: Collect the eluent in fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-Chloro-2-fluoro-6-hydroxybenzamide.

Analytical Characterization and Quality Control

Confirming the identity and purity of the final compound is critical. A combination of chromatographic and spectroscopic methods should be employed.

Analytical_Workflow cluster_purity Purity Assessment cluster_structure Structural Confirmation Start Purified Product HPLC HPLC-UV/MS (Protocol 5.1) Start->HPLC NMR ¹H and ¹³C NMR Start->NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry (from LCMS) HPLC->MS Final Certificate of Analysis (CoA) NMR->Final IR->Final MS->Final

Caption: Workflow for analytical characterization.

Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final product.[10]

ParameterRecommended ConditionsRationale
Instrumentation UHPLC or HPLC system with UV/DAD and Mass Spectrometry (MS) detectorsProvides retention time, UV spectrum, and mass-to-charge ratio for confirmation.
Column C18 Reverse-Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)Standard for separating small to medium polarity organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to ensure consistent protonation of the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 min, re-equilibrate.Provides good separation for a range of potential impurities.
Flow Rate 0.4 - 0.6 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 1 - 5 µLStandard volume to avoid column overloading.
UV Detection Diode Array Detector (DAD) scanning 210-400 nm; monitor at λmax (~254 nm).Captures the full UV spectrum for peak purity analysis.
MS Detection Electrospray Ionization (ESI) in both positive and negative modes.Confirms molecular weight (Expected [M+H]⁺ = 190.02, [M-H]⁻ = 188.00).

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution. Further dilute as necessary.

Potential Pharmaceutical Applications

While specific drugs derived from 4-Chloro-2-fluoro-6-hydroxybenzamide are not extensively documented in public literature, its structure is analogous to scaffolds found in numerous biologically active molecules. Its primary utility lies as a versatile starting material for multi-step syntheses.

  • Kinase Inhibitors: Many ATP-competitive kinase inhibitors feature a substituted aromatic core that occupies the adenine binding region. The functional groups on this intermediate allow for the systematic elaboration of side chains to target specific kinases involved in oncology or inflammatory diseases.

  • GPCR Ligands: The amide and hydroxyl groups are excellent points for derivatization to explore structure-activity relationships (SAR) for G-protein coupled receptor targets.

  • Anti-Infective Agents: Halogenated phenols and benzamides are known scaffolds in the development of antibacterial and antifungal agents. The intermediate can be used to synthesize novel compounds that disrupt microbial cell walls or metabolic pathways.

The strategic fluorination of the scaffold is particularly valuable, as it can be used to fine-tune the pKa of the adjacent hydroxyl group or to block sites of metabolism, thereby improving the overall pharmacokinetic profile of a drug candidate.[1]

References

  • Combi-Blocks, Inc. (2024). Safety Data Sheet for 2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde.
  • Advanced Chemical Intermediates. Safety Data Sheet for 3-FLUORO-N-HYDROXYBENZIMIDOYL CHLORIDE.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Chloro-6-fluorobenzamide.
  • Bio-Synthesis. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]

  • Fisher Scientific. (2013). Safety Data Sheet for 4-Chloro-2-fluoronitrobenzene.
  • Wang, C., et al. (2022). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available at: [Link]

  • Google Patents. (n.d.). CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
  • Carl ROTH. (n.d.). Instructions for use - ROTI®Dex FPLC columns. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Protocols and tips in protein purification. Retrieved February 17, 2026, from [Link]

  • Raza, A. R., et al. (2012). 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Otsuka Chemical Co., Ltd. (n.d.). Medicine/Food/Aroma/Chemical Intermediates. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
  • Sharma, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Organic Process Research & Development. Available at: [Link]

  • Shendage, D. M., et al. (2004). Highly Efficient Stereoconservative Amidation and Deamidation of α-Amino Acids. Organic Letters. Available at: [Link]

  • Frontiers. (2022). Automated Synthesis of F-BCPP-EF. Available at: [Link]

  • PubChem. (n.d.). 3-Chloro-5-fluorophenol. Retrieved February 17, 2026, from [Link]

  • Dahl, B. J. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education. Available at: [Link]

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Application Notes and Protocols for the Cross-Coupling of 4-Chloro-2-fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-fluoro-6-hydroxybenzamide is a key building block in medicinal chemistry, offering multiple points for diversification to generate novel molecular entities. Its polysubstituted aromatic ring, featuring chloro, fluoro, and hydroxy groups, presents both opportunities and challenges for synthetic chemists. This guide provides a comprehensive overview of potential cross-coupling strategies for this versatile scaffold, focusing on palladium- and copper-catalyzed reactions. As a Senior Application Scientist, this document synthesizes established catalytic principles with practical considerations to empower researchers in their synthetic endeavors.

The reactivity of the C-Cl bond at the 4-position makes it a prime target for various cross-coupling reactions, enabling the introduction of a wide array of substituents. However, the presence of the ortho-fluoro and ortho-hydroxy groups, along with the benzamide functionality, significantly influences the electronic and steric environment of the reaction center. These groups can act as directing groups, potentially affecting regioselectivity, or may necessitate specific reaction conditions or protecting group strategies to achieve the desired outcomes. This guide will delve into these considerations for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Chan-Lam couplings.

Strategic Considerations for Coupling Reactions

The unique substitution pattern of 4-Chloro-2-fluoro-6-hydroxybenzamide requires careful consideration of several factors to ensure successful cross-coupling at the C4 position.

  • Regioselectivity: The primary site of reaction is the C-Cl bond, which is generally more reactive in palladium-catalyzed cross-coupling reactions than C-F bonds. The ortho-hydroxy and amide groups can potentially direct the catalyst to the C-Cl position through coordination.

  • Role of the Hydroxy Group: The phenolic hydroxyl group is acidic and can react with the bases used in many coupling reactions. This can influence the solubility of the starting material and potentially coordinate to the metal center, affecting catalytic activity. In some cases, protection of the hydroxyl group may be necessary to prevent side reactions or catalyst inhibition.

  • Influence of the Fluoro Group: The ortho-fluoro substituent is a strong electron-withdrawing group, which can activate the C-Cl bond towards oxidative addition, a key step in many palladium-catalyzed cycles.

  • Amide Group Functionality: The primary amide can also participate in coordination to the metal catalyst and may influence the reaction outcome.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The following sections outline general protocols for common palladium-catalyzed cross-coupling reactions, with specific considerations for 4-Chloro-2-fluoro-6-hydroxybenzamide.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an aryl halide with an organoboron reagent.[2] For 4-Chloro-2-fluoro-6-hydroxybenzamide, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 4-position.

General Protocol:

A plausible reaction scheme for the Suzuki-Miyaura coupling is as follows:

A general Suzuki-Miyaura coupling workflow.

Experimental Protocol:

  • To a reaction vessel, add 4-Chloro-2-fluoro-6-hydroxybenzamide (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 equiv.).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1) or dioxane and water.

  • Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup.

  • Purify the crude product by a suitable method, such as column chromatography.

Key Considerations:

  • Catalyst and Ligand Selection: For challenging substrates, more advanced catalyst systems may be required. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd(OAc)2 or a pre-catalyst can be highly effective.[3]

  • Base: The choice of base is crucial. Inorganic bases like K2CO3, Cs2CO3, or K3PO4 are commonly used. The base not only facilitates the transmetalation step but can also deprotonate the phenolic hydroxyl group.

  • Solvent: A biphasic solvent system is often employed to facilitate the dissolution of both the organic and inorganic reagents.[4]

  • Hydroxyl Group Protection: While the reaction may proceed with the free hydroxyl group, in cases of low yield or side product formation, protection of the hydroxyl group as a methyl ether or other suitable protecting group might be necessary.[5]

ParameterRecommended ConditionRationale
Palladium Source Pd(PPh3)4, Pd(OAc)2Readily available and effective for many Suzuki couplings.
Ligand PPh3, SPhos, XPhosBuchwald ligands can improve efficiency for challenging substrates.
Boronic Reagent Aryl/Heteroaryl boronic acid or esterWide variety of commercially available reagents.
Base K2CO3, Cs2CO3, K3PO4Effective in promoting transmetalation.
Solvent Toluene/H2O, Dioxane/H2OBiphasic system aids in dissolving all reaction components.
Temperature 80 - 110 °CSufficient to drive the reaction to completion in a reasonable time.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[6] This reaction can be used to introduce a diverse range of primary and secondary amines at the 4-position of 4-Chloro-2-fluoro-6-hydroxybenzamide.

General Protocol:

A general reaction scheme for the Buchwald-Hartwig amination is depicted below:

A general Buchwald-Hartwig amination workflow.

Experimental Protocol:

  • In an inert atmosphere glovebox or under a stream of inert gas, combine 4-Chloro-2-fluoro-6-hydroxybenzamide (1.0 equiv.), a palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst, 1-3 mol%), a suitable phosphine ligand (if not using a precatalyst), and a base (e.g., NaOtBu or K3PO4, 1.5-2.0 equiv.).

  • Add the desired amine (1.1-1.5 equiv.) and a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture, typically between 80 and 110 °C, until the starting material is consumed as monitored by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction and perform a standard aqueous workup.

  • Purify the product by column chromatography.

Key Considerations:

  • Catalyst System: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos, RuPhos), are often required for the coupling of aryl chlorides.[7]

  • Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) may be more suitable.[8]

  • Hydroxyl Group Reactivity: The acidic proton of the hydroxyl group will be deprotonated by the strong base. This may be beneficial by increasing the solubility of the starting material. However, if side reactions are observed, protection of the hydroxyl group should be considered.

ParameterRecommended ConditionRationale
Palladium Source Pd2(dba)3, Pd(OAc)2, Buchwald PrecatalystsPrecatalysts offer convenience and high activity.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands are effective for aryl chlorides.
Amine Primary or secondary alkyl or aryl aminesWide scope of commercially available amines.
Base NaOtBu, LiHMDS, K3PO4, Cs2CO3Choice depends on the base sensitivity of the substrates.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are required.
Temperature 80 - 110 °CTypical temperature range for these couplings.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl compounds.[9] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

General Protocol:

A general reaction scheme for the Sonogashira coupling is presented below:

A general Sonogashira coupling workflow.

Experimental Protocol:

  • To a solution of 4-Chloro-2-fluoro-6-hydroxybenzamide (1.0 equiv.) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh3)2Cl2, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine, 2-5 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

  • Stir the reaction at a temperature ranging from room temperature to 80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove any solids, and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the desired product.

Key Considerations:

  • Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be advantageous to avoid potential side reactions. These often employ specific palladium catalysts and ligands.

  • Base: An amine base is typically used, which also serves as a solvent in some cases. The base is required to deprotonate the terminal alkyne.

  • Homocoupling: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling). This can often be minimized by carefully controlling the reaction conditions, particularly the amount of copper catalyst and the exclusion of oxygen.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh3)2Cl2, Pd(OAc)2Common and effective catalysts.
Copper Co-catalyst CuIActivates the alkyne for transmetalation.
Alkyne Terminal alkyl or aryl alkynesWide variety of alkynes can be used.
Base Et3N, DIPEA, PiperidineActs as a base and can also be a solvent.
Solvent THF, DMF, AcetonitrileAnhydrous polar aprotic solvents are typically used.
Temperature Room Temperature to 80 °CMilder conditions are often sufficient.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, offer a valuable alternative to palladium-catalyzed methods, particularly for the formation of C-N and C-O bonds.

Chan-Lam Coupling: C-N Bond Formation

The Chan-Lam coupling provides a method for the N-arylation of amines, amides, and other nitrogen nucleophiles using boronic acids under aerobic conditions.[10] This reaction is catalyzed by copper salts.

General Protocol:

A general reaction scheme for the Chan-Lam coupling is shown below:

A general Chan-Lam coupling workflow.

Experimental Protocol:

  • To a mixture of 4-Chloro-2-fluoro-6-hydroxybenzamide (1.0 equiv.) and a copper catalyst (e.g., Cu(OAc)2, 10-20 mol%) in a suitable solvent (e.g., dichloromethane or toluene), add the nitrogen nucleophile (1.5-2.0 equiv.) and a base (e.g., pyridine or triethylamine, 2.0 equiv.).

  • Stir the reaction mixture open to the air at a temperature ranging from room temperature to 80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Key Considerations:

  • Oxidant: The Chan-Lam reaction typically proceeds in the presence of an oxidant, often atmospheric oxygen.

  • Ligands: While some Chan-Lam couplings can be performed without an added ligand, the use of ligands such as pyridine or various diamines can significantly improve the reaction efficiency.

  • Substrate Scope: The Chan-Lam coupling is applicable to a wide range of nitrogen nucleophiles, including amines, amides, and azoles.

ParameterRecommended ConditionRationale
Copper Catalyst Cu(OAc)2, CuIReadily available and effective copper sources.
Nucleophile Amines, amides, azolesBroad scope of nitrogen-containing coupling partners.
Base Pyridine, Et3NOrganic bases are commonly employed.
Solvent CH2Cl2, Toluene, MeOHA variety of organic solvents can be used.
Atmosphere AirOxygen from the air often serves as the oxidant.
Temperature Room Temperature to 80 °CGenerally mild reaction conditions.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst or a different catalyst/ligand system. Consider using a precatalyst.
Inappropriate base or solventScreen different bases and solvents. Ensure the base is strong enough for the specific reaction.
Low reaction temperatureIncrease the reaction temperature in increments.
Protected hydroxyl group is necessaryProtect the hydroxyl group with a suitable protecting group (e.g., methyl, benzyl) and retry the coupling.
Formation of side products Homocoupling of the coupling partnerFor Suzuki, ensure the purity of the boronic acid. For Sonogashira, minimize the amount of copper catalyst and exclude oxygen.
Protodehalogenation (replacement of Cl with H)Ensure anhydrous conditions. Use a less protic solvent.
Reaction at other positionsAlthough less likely, consider the possibility of reaction at the C-F or other positions. Characterize byproducts to understand the selectivity.
Difficulty in product purification Complex reaction mixtureOptimize the reaction conditions to minimize side product formation.
Catalyst residuesUse a scavenger resin or perform an aqueous wash with a chelating agent to remove metal residues.

Conclusion

The cross-coupling of 4-Chloro-2-fluoro-6-hydroxybenzamide offers a powerful platform for the synthesis of novel and diverse chemical entities. While the specific substitution pattern of this molecule presents unique challenges, a systematic approach to reaction optimization, guided by the principles outlined in this document, will enable researchers to successfully employ a range of powerful cross-coupling methodologies. Careful consideration of the catalyst system, base, solvent, and the potential need for protecting the hydroxyl group will be key to achieving high yields and selectivities in these transformations.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Chan, D. M. T., & Lam, P. Y. S. (2005). Copper-Promoted C-N and C-O Bond Cross-Coupling with Boronic Acids and Derivatives. In Boronic Acids (pp. 205–240). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • W. P. J. (2008). Protecting Groups in Organic Synthesis. John Wiley & Sons.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
  • CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents. (n.d.).
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated - The Royal Society of Chemistry. (n.d.). Retrieved February 17, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved February 17, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link]

  • Chan–Lam coupling - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 17, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research, 2024, 16(4):11-12 Opinion Protecting Group Strategies for Complex Molecule Synt - JOCPR. (2024, April 29). Retrieved February 17, 2026, from [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). Retrieved February 17, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Retrieved February 17, 2026, from [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - The Royal Society of Chemistry. (2020, July 13). Retrieved February 17, 2026, from [Link]

  • Chan-Lam Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

  • Palladium-catalyzed coupling reactions of aryl chlorides - PubMed. (2002, November 15). Retrieved February 17, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (2014, September 10). Retrieved February 17, 2026, from [Link]

Sources

Application Note: O-Alkylation of 4-Chloro-2-fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the procedures for the O-alkylation of 4-Chloro-2-fluoro-6-hydroxybenzamide (referred to herein as CFHB ). It is designed for medicinal chemists and process development scientists requiring high-fidelity protocols for synthesizing ether derivatives of this electron-deficient salicylamide scaffold.

Executive Summary & Strategic Analysis

Target Molecule: 4-Chloro-2-fluoro-6-hydroxybenzamide (CFHB) Reaction Class: Nucleophilic Aromatic Substitution (


) / Williamson Ether Synthesis
Primary Challenge:  Chemoselectivity (O- vs. N-alkylation) and overcoming intramolecular hydrogen bonding.
Structural Reactivity Profile

CFHB presents a unique reactivity landscape defined by three competing factors:

  • Acidity Enhancement: The phenolic hydroxyl group at C6 is significantly more acidic (

    
     est. 6.5–7.5) than unsubstituted salicylamide (
    
    
    
    ~8.2) due to the electron-withdrawing inductive effects of the para-chloro and ortho-fluoro substituents.
  • Intramolecular Hydrogen Bonding: A strong hydrogen bond exists between the phenolic proton and the amide carbonyl oxygen. This stabilizes the ground state, requiring polar aprotic solvents to disrupt the interaction and expose the phenolate.

  • Steric Congestion: The amide group is "sandwiched" between the C2-fluoro and C6-hydroxyl groups. While this hinders N-alkylation (favoring the desired O-alkylation), it also imposes steric constraints on the rotation of the newly formed ether linkage.

Chemoselectivity Control (O- vs. N-Alkylation)
  • O-Alkylation (Kinetic & Thermodynamic Favorability): Under basic conditions, the phenoxide anion is the hardest nucleophile and reacts preferentially with hard electrophiles (alkyl halides) at the oxygen center. The resonance stabilization of the amide nitrogen reduces its nucleophilicity compared to the phenoxide.

  • N-Alkylation (Side Reaction): Can occur if the base is too strong (deprotonating the amide,

    
     ~23) or if the solvent promotes tight ion-pairing that shields the oxygen.
    

Experimental Protocols

Protocol A: Standard Williamson Ether Synthesis (Primary Method)

Best for: Primary alkyl halides, benzyl halides, and unhindered electrophiles. Mechanism:


 displacement via Potassium Phenolate intermediate.
Materials
  • Substrate: 4-Chloro-2-fluoro-6-hydroxybenzamide (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 – 1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, -325 mesh (1.5 – 2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) [Anhydrous]

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Use if alkyl chlorides are employed.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Charge the flask with CFHB (1.0 equiv) and anhydrous DMF (concentration 0.2 M). Stir at room temperature until fully dissolved.

  • Deprotonation: Add anhydrous

    
     (1.5 equiv) in a single portion.
    
    • Observation: The solution may turn yellow/orange, indicating phenoxide formation.

    • Critical Step: Stir at room temperature for 30 minutes to ensure complete deprotonation and disruption of the intramolecular H-bond.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

    • Note: If the alkyl halide is a solid, dissolve it in a minimum volume of DMF before addition.

  • Reaction: Heat the mixture to 60°C . Monitor by TLC or LC-MS.

    • Typical Time: 2–6 hours.

    • Endpoint: Disappearance of starting material (

      
       189/191 in negative mode).
      
  • Work-up (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into 10 volumes of ice-cold water with vigorous stirring.

    • The product usually precipitates as a solid. Filter, wash with water (

      
      ), and hexanes (
      
      
      
      ).
  • Work-up (Extraction Method - if oil forms):

    • Dilute with EtOAc. Wash organic layer with water (

      
      ) to remove DMF, then brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.[1]
      
Protocol B: Mitsunobu Reaction (Advanced Method)

Best for: Secondary alcohols or when the alkyl halide is unstable/unavailable. Mechanism: Activation of alcohol by phosphine/azodicarboxylate followed by


 displacement.
Materials
  • Substrate: CFHB (1.0 equiv)

  • Alcohol: R-OH (1.2 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: Tetrahydrofuran (THF) or Toluene [Anhydrous]

Step-by-Step Methodology
  • Dissolution: In a dry flask under

    
    , dissolve CFHB, Alcohol (R-OH), and 
    
    
    
    in anhydrous THF (0.15 M).
  • Cooling: Cool the solution to 0°C in an ice bath.

  • Activation: Add DIAD dropwise over 15 minutes.

    • Control: Maintain internal temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–24 hours.

  • Work-up: Concentrate the solvent. Triturate the residue with

    
    /Hexanes to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter and purify the filtrate via column chromatography.

Visualization & Workflows

Reaction Mechanism & Logic

The following diagram illustrates the critical deprotonation step breaking the intramolecular hydrogen bond, followed by the chemoselective attack.

G Start CFHB (Intramolecular H-Bond) Base Base (K2CO3) Deprotonation Start->Base DMF, 25°C Inter Phenoxide Anion (Nucleophilic Species) Base->Inter - H+ TS Transition State (SN2 Attack) Inter->TS + R-X (Kinetic Control) Side N-Alkylated By-product Inter->Side Steric/Electronic Mismatch (Minor) RX Electrophile (R-X) Product O-Alkylated Product TS->Product Major Pathway

Caption: Logical flow of CFHB O-alkylation showing the critical deprotonation step that disrupts internal H-bonding to enable nucleophilic attack.

Experimental Workflow Decision Tree

Workflow Input Start: CFHB Substrate CheckRX Is Alkyl Halide Available? Input->CheckRX MethodA Method A: Williamson Ether (K2CO3 / DMF) CheckRX->MethodA Yes CheckOH Is Alcohol Available? CheckRX->CheckOH No Heat Heat to 60°C Monitor TLC MethodA->Heat Precip Workup: Precipitate in Water Heat->Precip MethodB Method B: Mitsunobu (PPh3 / DIAD / THF) CheckOH->MethodB Yes Cool 0°C Addition Room Temp Stir MethodB->Cool Col Workup: Column Chromatography Cool->Col

Caption: Decision matrix for selecting the optimal alkylation protocol based on electrophile availability.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Intramolecular H-bond too strong; Phenoxide not fully formed.Increase temperature to 80°C; Switch solvent to DMSO; Add 18-crown-6 ether to sequester

.
N-Alkylation Observed Base is too strong (

mismatch) or solvent is too non-polar.
Switch from

or NaH to

or

. Ensure solvent is strictly DMF or Acetone.
Hydrolysis of Amide Presence of water; Temperature too high (>100°C).Use anhydrous reagents; Keep reaction temperature <80°C.
Starting Material Stuck Fluorine atom sterics hindering approach.Use a more reactive leaving group (Iodide > Bromide > Tosylate).

References

  • **Environmentally Friendly Green

Sources

Application Note: Scalable Synthesis of 4-Chloro-2-fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-2-fluoro-6-hydroxybenzamide is a substituted aromatic amide of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a halogenated and hydroxylated phenyl ring, makes it a valuable scaffold for the synthesis of novel pharmaceutical agents and functional materials. The presence of chloro, fluoro, and hydroxyl groups offers multiple points for further chemical modification, allowing for the fine-tuning of physicochemical and biological properties. This document provides a detailed guide to a scalable synthetic approach for this compound, emphasizing robust and reproducible methodologies suitable for laboratory and pilot-plant scales. The protocols described herein are designed to be self-validating, with in-process controls and detailed explanations for experimental choices.

Synthetic Strategy Overview

A robust and scalable synthesis of 4-Chloro-2-fluoro-6-hydroxybenzamide necessitates a multi-step approach, beginning with a commercially available starting material and proceeding through a key intermediate, 4-chloro-2-fluoro-6-hydroxybenzoic acid. The overall strategy is bifurcated into two main stages:

  • Synthesis of the Key Intermediate: The regioselective synthesis of 4-chloro-2-fluoro-6-hydroxybenzoic acid is achieved via a directed ortho-metalation (DoM) of a protected phenol, followed by carboxylation and deprotection. This method is chosen for its high regioselectivity, which is crucial for obtaining the desired substitution pattern.[1][2]

  • Amidation of the Benzoic Acid Intermediate: Two parallel protocols are presented for the conversion of the synthesized benzoic acid to the target benzamide.

    • Method A (Direct Amidation): This approach utilizes modern peptide coupling reagents to directly form the amide bond in the presence of the free hydroxyl group.[3][4][5][6][7]

    • Method B (Protecting Group Strategy): This classic and highly reliable method involves the protection of the phenolic hydroxyl group, followed by activation of the carboxylic acid to an acyl chloride, amidation, and subsequent deprotection.[8][9][10]

The following diagram illustrates the overall synthetic workflow:

Synthetic_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Amidation cluster_A Method A: Direct Amidation cluster_B Method B: Protecting Group Strategy Start 3-Chloro-5-fluorophenol Protect Protection (O-Benzylation) Start->Protect Metalate Directed Ortho-Metalation Protect->Metalate Carboxylate Carboxylation (CO2) Metalate->Carboxylate Deprotect_OH Deprotection (Hydrogenolysis) Carboxylate->Deprotect_OH Intermediate 4-Chloro-2-fluoro-6-hydroxybenzoic acid Deprotect_OH->Intermediate Direct_Amidation EDC/HOBt Coupling with Ammonia Intermediate->Direct_Amidation Method A Protect_OH_B Protection (O-Benzylation) Intermediate->Protect_OH_B Method B Final_Product_A 4-Chloro-2-fluoro-6-hydroxybenzamide Direct_Amidation->Final_Product_A Activate_COOH Acyl Chloride Formation Protect_OH_B->Activate_COOH Amidation_B Amidation with Ammonia Activate_COOH->Amidation_B Deprotect_OH_B Deprotection (Hydrogenolysis) Amidation_B->Deprotect_OH_B Final_Product_B 4-Chloro-2-fluoro-6-hydroxybenzamide Deprotect_OH_B->Final_Product_B

Caption: Overall synthetic workflow for 4-Chloro-2-fluoro-6-hydroxybenzamide.

Part 1: Synthesis of 4-Chloro-2-fluoro-6-hydroxybenzoic Acid

This stage involves a three-step sequence starting from 3-chloro-5-fluorophenol. The phenolic hydroxyl group is first protected as a benzyl ether, which also serves as a directing group for the subsequent ortho-metalation.[8][9][10] Carboxylation with dry carbon dioxide, followed by deprotection via catalytic hydrogenolysis, affords the desired benzoic acid intermediate.

Step 1.1: Protection of 3-Chloro-5-fluorophenol

The protection of the phenolic hydroxyl group as a benzyl ether is a crucial step to prevent its reaction in the subsequent metalation step and to direct the lithiation to the desired ortho position.

Protection_Step Reactants 3-Chloro-5-fluorophenol + Benzyl Bromide Reagents K2CO3, Acetone Reactants->Reagents Product 1-(Benzyloxy)-3-chloro-5-fluorobenzene Reagents->Product

Caption: O-Benzylation of 3-chloro-5-fluorophenol.

Protocol:

  • To a stirred solution of 3-chloro-5-fluorophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-(benzyloxy)-3-chloro-5-fluorobenzene.

ParameterValue
Starting Material 3-Chloro-5-fluorophenol
Reagents Benzyl Bromide, K2CO3
Solvent Acetone
Temperature Reflux
Typical Yield 90-95%
Step 1.2: Directed ortho-Metalation and Carboxylation

This step utilizes the directing ability of the benzyloxy group to achieve regioselective lithiation at the C2 position, followed by quenching with carbon dioxide to form the carboxylate salt.[1][2]

Protocol:

  • Dissolve 1-(benzyloxy)-3-chloro-5-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 2 hours.

  • Bubble dry carbon dioxide gas through the solution for 1 hour, or add an excess of crushed dry ice.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-benzyl protected carboxylic acid.

ParameterValue
Starting Material 1-(Benzyloxy)-3-chloro-5-fluorobenzene
Reagents n-Butyllithium, Carbon Dioxide (dry ice)
Solvent Anhydrous THF
Temperature -78 °C
Typical Yield 75-85%
Step 1.3: Deprotection to Yield the Benzoic Acid Intermediate

Catalytic hydrogenolysis is a clean and efficient method for the cleavage of the benzyl ether without affecting the other functional groups on the aromatic ring.[8][10]

Protocol:

  • Dissolve the crude O-benzyl protected carboxylic acid from the previous step in ethanol or ethyl acetate.

  • Add palladium on carbon (10% Pd/C, 5 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure 4-chloro-2-fluoro-6-hydroxybenzoic acid.[11]

ParameterValue
Starting Material 2-(Benzyloxy)-4-chloro-6-fluorobenzoic acid
Reagents H2, 10% Pd/C
Solvent Ethanol or Ethyl Acetate
Temperature Room Temperature
Typical Yield >95%

Part 2: Amidation to 4-Chloro-2-fluoro-6-hydroxybenzamide

Method A: Direct Amidation using EDC/HOBt

This method is advantageous as it avoids the need for protection and deprotection steps, making it more atom-economical. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) allows for the direct coupling of the carboxylic acid with an ammonia source under mild conditions.[3][4][5]

Direct_Amidation Reactant 4-Chloro-2-fluoro-6-hydroxybenzoic acid Reagents EDC, HOBt, NH4Cl, DIPEA, DMF Reactant->Reagents Product 4-Chloro-2-fluoro-6-hydroxybenzamide Reagents->Product

Caption: Direct amidation via EDC/HOBt coupling.

Protocol:

  • To a solution of 4-chloro-2-fluoro-6-hydroxybenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HOBt (1.2 eq) and ammonium chloride (NH4Cl, 1.5 eq).

  • Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) and stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent to obtain pure 4-chloro-2-fluoro-6-hydroxybenzamide.

ParameterValue
Starting Material 4-Chloro-2-fluoro-6-hydroxybenzoic acid
Reagents EDC·HCl, HOBt, NH4Cl, DIPEA
Solvent DMF
Temperature 0 °C to Room Temperature
Typical Yield 70-80%
Method B: Amidation via Acyl Chloride with a Protected Hydroxyl Group

This classical approach involves the protection of the hydroxyl group, conversion of the carboxylic acid to a more reactive acyl chloride, and subsequent amidation. While it involves more steps, it can be very high-yielding and robust.

Step 2.1B: Protection of the Hydroxyl Group (O-Benzylation)

This step is identical to step 1.1 if starting from the benzoic acid.

Protocol:

  • Follow the protocol for Step 1.1, using 4-chloro-2-fluoro-6-hydroxybenzoic acid as the starting material.

Step 2.2B: Acyl Chloride Formation

Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides.[12][13][14] The reaction should be performed in a well-ventilated fume hood as it produces HCl and SO2 gases.

Protocol:

  • Suspend the O-benzyl protected benzoic acid (1.0 eq) in an inert solvent such as toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Heat the mixture to 60-70 °C and stir for 2-4 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride, which is typically used in the next step without further purification.

Step 2.3B: Amidation

The highly reactive acyl chloride readily reacts with ammonia to form the amide.

Protocol:

  • Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Cool the solution to 0 °C in an ice bath.

  • Bubble anhydrous ammonia gas through the solution or add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected benzamide.

Step 2.4B: Deprotection

The final step is the removal of the benzyl protecting group to yield the target product.

Protocol:

  • Follow the protocol for Step 1.3, using the protected benzamide as the starting material.

  • Recrystallize the final product to obtain pure 4-Chloro-2-fluoro-6-hydroxybenzamide.

ParameterValue
Starting Material 4-Chloro-2-fluoro-6-hydroxybenzoic acid
Key Steps Protection, Acyl Chloride Formation, Amidation, Deprotection
Typical Overall Yield 65-75%

Conclusion

This application note provides two scalable and reliable synthetic routes to 4-Chloro-2-fluoro-6-hydroxybenzamide. The choice between the direct amidation (Method A) and the protecting group strategy (Method B) will depend on the specific requirements of the synthesis, such as scale, available reagents, and desired purity. Both methods are based on well-established chemical transformations and are amenable to optimization for large-scale production. The detailed protocols and explanations provided herein are intended to enable researchers to successfully synthesize this valuable compound for their research and development needs.

References

  • Cheraiet, Z., Hessainia, S., Ouarna, S., Berredjem, M., & Aouf, N.-E. (2013). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Green Chemistry Letters and Reviews, 6(3), 239-245. [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Kolbe–Schmitt Carboxylation of Phenols. OrgoSolver. Retrieved February 17, 2026, from [Link]

  • Li, G., et al. (2023). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Chemical Science, 14(3), 694-701. [Link]

  • Cheraiet, Z., Hessainia, S., Ouarna, S., Berredjem, M., & Aouf, N.-E. (2013). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Green Chemistry Letters and Reviews, 6(3), 239-245. [Link]

  • J&K Scientific. (2025, February 23). Kolbe-Schmitt Reaction. J&K Scientific LLC. [Link]

  • ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. ResearchGate. [Link]

  • Singh, P. P., et al. (2021). Synthesis of functionalized benzo[15][16]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11(42), 26168-26173. [Link]

  • Wikipedia. (2023, December 29). Kolbe–Schmitt reaction. In Wikipedia. [Link]

  • Baine, C. K., et al. (1951). A STUDY OF THE KOLBE-SCHMITT REACTION. II. THE CARBONATION OF PHENOLS. The Journal of Organic Chemistry, 16(5), 781-787. [Link]

  • BYJU'S. (n.d.). Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. BYJU'S. [Link]

  • ResearchGate. (n.d.). Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry. ResearchGate. [Link]

  • Google Patents. (n.d.). Salicylic acid amides, their use, and a process for their production.
  • ResearchGate. (2018). (PDF) Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • da Silva, F. C., et al. (2018). Fast synthesis of amides from ethyl salicylate under microwave radiation in a solvent-free system. RSC Advances, 8(3), 1365-1374. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid derivatives. [Link]

  • Reddit. (2019, July 29). Selectivity of Thionyl Chloride. r/chemhelp. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Study of Amide Derivatives for Electron Deficient Amines and Functionalized Carboxylic Acids Using EDC and DMAP and a Catalytic Amount of HOBt as the Coupling Reagents. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PubMed Central. [Link]

  • Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Organic Process Research & Development, 11(5), 971-1031. [Link]

  • Google Patents. (n.d.). CN102557910A - Deprotection method for phenolic hydroxyl group.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • ResearchGate. (2020, June 9). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylations. [Link]

  • University of Wisconsin-Madison. (n.d.). Directed (ortho) Metallation. [Link]

  • Wikipedia. (2023, November 29). Carboxylation. In Wikipedia. [Link]

  • YouTube. (2023, February 21). Reaction of Carboxylic acid with Thionyl chloride|Benzoyl acid. [Link]

  • Royal Society of Chemistry. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. [Link]

  • Chemistry LibreTexts. (2023, January 22). Thionyl Chloride. [Link]

  • National Center for Biotechnology Information. (2015, November 4). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. PubMed Central. [Link]

  • Wikipedia. (2023, October 27). Directed ortho metalation. In Wikipedia. [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Open Access Pub. (n.d.). Carboxylation. Journal of New Developments in Chemistry. [Link]

  • Organic Syntheses. (n.d.). "Fluorobenzene". [Link]

  • Google Patents. (n.d.). CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
  • Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(3-4), 166-170. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids, esters and amides. [Link]

  • ResearchGate. (n.d.). (PDF) A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. [Link]

  • Ruhr-Universität Bochum. (2025, October 27). Catalytic carboxylation reactions. [Link]

Sources

Application Note: Catalytic Functionalization of 4-Chloro-2-fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The scaffold 4-Chloro-2-fluoro-6-hydroxybenzamide (CFHB) represents a "privileged structure" in modern agrochemical and pharmaceutical discovery. Its utility stems from its dense functionalization: a primary amide (H-bond donor/acceptor), a phenol (nucleophile/directing group), and two distinct halogens (Cl, F) offering orthogonal reactivity profiles.

This guide provides high-fidelity protocols for the selective diversification of CFHB. Unlike generic aromatic chemistry, this scaffold requires specific sequencing to manage the electronic push-pull effects of the electron-donating hydroxyl group (EDG) against the electron-withdrawing amide (EWG) and halogens.

Key Technical Challenges Solved:

  • Chemoselectivity: Differentiating the C4-Cl (cross-coupling active) from the C2-F (metabolically stable/S_NAr active) and the C6-OH.

  • Catalyst Poisoning: Preventing the free phenol and primary amide from sequestering Pd(II) species during cross-coupling.

  • Scalability: Protocols are designed with industrial solvents and recoverable catalysts.

Chemoselectivity & Reactivity Map

Before initiating synthesis, one must understand the electronic landscape of the molecule. The reactivity order is dictated by the bond dissociation energies (BDE) and the electronic environment of the benzene ring.

ReactivityMap Core 4-Chloro-2-fluoro- 6-hydroxybenzamide OH C6-OH (Phenol) Most Nucleophilic Reacts 1st (Base) Core->OH Amide C1-CONH2 Directing Group Susceptible to Dehydration Core->Amide Cl C4-Cl Cross-Coupling Handle Reacts 2nd (Pd/Ni) Core->Cl F C2-F Metabolic Blocker Inert to Pd(0) S_NAr only if activated Core->F OH->Cl Must protect OH before coupling

Figure 1: Reactivity Hierarchy. The C6-OH must be addressed first to prevent catalyst deactivation. The C4-Cl is the primary handle for carbon skeleton expansion.

Protocol A: Site-Selective O-Alkylation (Protection)

Objective: Mask the phenol to prevent catalyst poisoning and modulate solubility. Mechanism: Base-mediated


 substitution.
Critical Insight:  The presence of the ortho-amide and ortho-fluorine creates a "pocket" that can hinder bulky electrophiles. Use polar aprotic solvents to break H-bond aggregates.
Materials
  • Substrate: 4-Chloro-2-fluoro-6-hydroxybenzamide (1.0 equiv)

  • Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv, anhydrous, micronized)
    
  • Solvent: DMF or NMP (0.5 M concentration)

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with CFHB (10 mmol, 1.90 g) and anhydrous DMF (20 mL). Stir until fully dissolved.

  • Deprotonation: Add micronized

    
     (20 mmol, 2.76 g) in a single portion. The solution will likely turn yellow/orange due to phenoxide formation. Stir at 25°C for 30 minutes to ensure complete deprotonation.
    
    • Why? Pre-forming the phenoxide prevents competition between N-alkylation (amide) and O-alkylation. The phenoxide is the harder nucleophile.

  • Addition: Cool the mixture to 0°C. Add MeI (12 mmol, 0.75 mL) dropwise over 10 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes).

  • Workup: Pour the mixture into ice-water (100 mL). The product usually precipitates.

    • If solid forms: Filter, wash with water (3x), and dry in a vacuum oven at 45°C.

    • If oil forms: Extract with EtOAc (3x), wash with brine (to remove DMF), dry over

      
      , and concentrate.
      

Yield Expectation: 85-95% Data Validation:


 NMR should show a singlet at ~3.9 ppm (OMe) and disappearance of the broad phenolic OH signal (>10 ppm).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling[1]

Objective: Functionalize the C4 position with an aryl or heteroaryl group. Challenge: Aryl chlorides are sluggish electrophiles compared to bromides/iodides. The ortho-fluorine exerts an inductive withdrawing effect, slightly activating the C-Cl bond, but the electron-rich alkoxy group (from Protocol A) deactivates it. Solution: Use of electron-rich, bulky phosphine ligands (Buchwald Ligands) to facilitate the oxidative addition step.

Materials
  • Substrate: 4-Chloro-2-fluoro-6-methoxybenzamide (from Protocol A) (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos or SPhos (4 mol%)

    • Expert Note:XPhos is preferred for steric bulk; SPhos for general reactivity.

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: Toluene:Water (10:1 ratio) or 1,4-Dioxane:Water (4:1).

Experimental Workflow
  • Degassing (Critical): In a reaction vial, combine the solvent mixture. Sparge with Argon or Nitrogen for 15 minutes. Oxygen is the primary cause of catalyst death in this system.

  • Loading: Add the Substrate (1.0 mmol), Boronic Acid (1.5 mmol),

    
     (3.0 mmol), 
    
    
    
    (4.5 mg), and XPhos (19 mg).
  • Activation: Seal the vial and purge the headspace with Argon for 2 minutes.

  • Heating: Heat the reaction block to 100°C with vigorous stirring (1000 rpm).

    • Time: 4–12 hours.

  • Monitoring: Check HPLC/LC-MS. Look for the consumption of the aryl chloride.

    • Troubleshooting: If conversion stalls at 50%, add a second portion of catalyst/ligand (1 mol%) and re-gas.

  • Purification:

    • Filter through a pad of Celite to remove Pd black.

    • Concentrate filtrate.

    • Purify via Flash Column Chromatography (Gradient: 0-60% EtOAc in Hexanes).

Mechanism of Action: The XPhos ligand creates a monoligated


 species that is highly active for oxidative addition into the hindered/deactivated C-Cl bond. The base (

) activates the boronic acid to a boronate species, facilitating transmetallation.

Protocol C: Dehydration to 2-Fluoro-6-hydroxybenzonitrile

Objective: Convert the primary amide to a nitrile. Nitriles are versatile precursors for heterocycles (tetrazoles, oxazadiazoles) and are common pharmacophores. Reagent: Trifluoroacetic Anhydride (TFAA) / Pyridine.

Methodology
  • Setup: Dissolve CFHB (or its O-protected variant) (5 mmol) in anhydrous DCM (25 mL).

  • Base Addition: Add Pyridine (15 mmol, 3.0 equiv). Cool to 0°C.[1]

  • Dehydration: Add TFAA (6 mmol, 1.2 equiv) dropwise.

    • Observation: Mild exotherm.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM.[2] Wash organic layer with 1M HCl (to remove pyridine), then brine.
    
  • Result: Quantitative conversion to the nitrile.

Summary of Quantitative Parameters

ParameterO-Alkylation (Prot. A)Suzuki Coupling (Prot. B)Nitrile Synthesis (Prot. C)
Limiting Reagent CFHBAryl Chloride (Protected CFHB)Amide (CFHB)
Key Reagent MeI /


/ XPhos
TFAA / Pyridine
Temperature 0°C

25°C
100°C0°C

25°C
Time 4 hours4-12 hours3 hours
Typical Yield 90%75-90%>95%
Critical Factor Dry SolventOxygen-free environmentTemperature control

Troubleshooting & Optimization (Expert Insights)

  • Issue: Hydrolysis of the Amide.

    • Cause: During Suzuki coupling, high pH and water at 100°C can hydrolyze the amide to the acid.

    • Fix: Use anhydrous conditions with

      
       in Toluene, or switch to a precatalyst like Pd(dppf)Cl2  which may operate under milder conditions.
      
  • Issue: Regioselectivity in S_NAr.

    • Note: If you attempt to displace the Fluorine with an amine (S_NAr), you will likely fail with the free phenol. You must protect the phenol first. Even then, the C4-Cl is a competing electrophile. To target the C2-F, use a strong nucleophile (e.g., morpholine) in DMSO at 120°C, but expect mixtures. The Suzuki route (Protocol B) is far more reliable for C-C bond formation.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides.

    • Source: Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Journal of the American Chemical Society.[3]

    • Context: Foundation for using Buchwald ligands (XPhos/SPhos)
    • URL:[Link]

  • Selective Functionalization of Polyhalogen

    • Source: Desaintjean, A., et al. (2021).[4] Angewandte Chemie International Edition.

    • Context: Discusses Mg/Br and general metalation strategies for halo-arenes, relevant for understanding the reactivity hierarchy of Cl vs F.
    • URL:[Link]

  • Synthesis of Functionalized Benzamides via Dehydr

    • Source: Organic Syntheses, Coll. Vol. 10, p.123 (2004).
    • Context: Standard protocols for converting primary amides to nitriles using TFAA.
    • URL:[Link]

  • Reactivity of 2-Fluoro-6-hydroxybenzamide Derivatives.

Sources

The Synthetic Versatility of 4-Chloro-2-fluoro-6-hydroxybenzamide: A Gateway to Novel Agrochemical Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Benzamides in Agrochemical Discovery

The benzamide scaffold represents a cornerstone in modern agrochemical research and development. Its inherent versatility allows for a diverse range of structural modifications, leading to the discovery of potent herbicides, fungicides, and insecticides. The strategic placement of various functional groups on the phenyl ring can profoundly influence the molecule's biological activity, selectivity, and physicochemical properties. Within this important class of compounds, 4-Chloro-2-fluoro-6-hydroxybenzamide emerges as a highly promising, yet underexplored, starting material for the synthesis of novel agrochemicals. The presence of a chlorine atom, a fluorine atom, and a hydroxyl group on the benzamide core provides multiple reactive sites for derivatization, offering a rich platform for the generation of diverse chemical libraries for high-throughput screening. This guide provides a comprehensive overview of the synthetic potential of 4-Chloro-2-fluoro-6-hydroxybenzamide and outlines a detailed protocol for its derivatization to generate compounds with potential herbicidal or fungicidal activity.

The unique substitution pattern of 4-Chloro-2-fluoro-6-hydroxybenzamide is particularly noteworthy. The fluorine atom can enhance metabolic stability and binding affinity to target enzymes, while the chlorine atom can contribute to the overall lipophilicity and electronic properties of the molecule. The hydroxyl group offers a convenient handle for introducing a wide array of substituents through etherification or esterification reactions, enabling the exploration of a vast chemical space. This strategic combination of functional groups makes 4-Chloro-2-fluoro-6-hydroxybenzamide an attractive building block for the synthesis of next-generation agrochemicals with improved efficacy and environmental profiles.

PART 1: Probing Bioactivity through Derivatization - A Synthetic Strategy

Given the absence of a commercially registered agrochemical directly synthesized from 4-Chloro-2-fluoro-6-hydroxybenzamide in publicly available literature, this guide will focus on a validated synthetic approach to derivatize this starting material. The following protocols are designed to be robust and adaptable, allowing researchers to generate a library of novel compounds for biological screening. The primary synthetic transformation we will explore is the O-alkylation of the hydroxyl group, a common and effective strategy for modifying the biological activity of phenolic compounds.

Logical Framework for Synthesis

The synthetic workflow is designed to be straightforward and modular, allowing for the introduction of diverse functionalities.

Synthesis_Workflow A 4-Chloro-2-fluoro-6-hydroxybenzamide (Starting Material) B Deprotonation (Base) A->B  Base (e.g., K2CO3) C Phenoxide Intermediate B->C D Nucleophilic Substitution (Alkyl Halide) C->D  R-X (Alkyl Halide) E O-Alkylated Benzamide Derivative (Target Compound) D->E F Purification (Crystallization/Chromatography) E->F G Characterization (NMR, MS, etc.) F->G H Biological Screening (Herbicidal/Fungicidal Assays) G->H

Caption: Synthetic workflow for the O-alkylation of 4-Chloro-2-fluoro-6-hydroxybenzamide.

PART 2: Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of O-alkylated derivatives of 4-Chloro-2-fluoro-6-hydroxybenzamide.

Protocol 1: General Procedure for the O-Alkylation of 4-Chloro-2-fluoro-6-hydroxybenzamide

Objective: To synthesize a series of O-alkylated 4-Chloro-2-fluoro-6-hydroxybenzamide derivatives for biological evaluation.

Materials:

  • 4-Chloro-2-fluoro-6-hydroxybenzamide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Various alkyl halides (e.g., benzyl bromide, ethyl bromoacetate, propargyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Dichloromethane (DCM)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-Chloro-2-fluoro-6-hydroxybenzamide (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

  • Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes. Add the desired alkyl halide (1.2 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure O-alkylated benzamide derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Table 1: Reaction Parameters for O-Alkylation

Alkyl Halide (R-X)Reaction Temperature (°C)Reaction Time (h)Typical Yield (%)
Benzyl bromide70685-95
Ethyl bromoacetate60870-85
Propargyl bromide65580-90

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for the deprotonation of the phenolic hydroxyl group, forming the corresponding phenoxide. The use of an anhydrous base and solvent is crucial to prevent unwanted side reactions.

  • Solvent: DMF is an excellent polar aprotic solvent for this type of nucleophilic substitution reaction as it effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.

  • Temperature: The reaction is heated to increase the rate of the Sₙ2 reaction between the phenoxide and the alkyl halide. The optimal temperature may vary depending on the reactivity of the specific alkyl halide used.

  • Purification: Column chromatography is a standard and effective method for purifying the final product and removing any unreacted starting materials or byproducts.

PART 3: Data Interpretation and Further Steps

The synthesized derivatives should be thoroughly characterized to confirm their identity and purity before proceeding to biological screening.

Expected Spectroscopic Data:
  • ¹H NMR: The disappearance of the phenolic -OH proton signal and the appearance of new signals corresponding to the protons of the newly introduced alkyl group are key indicators of a successful reaction.

  • ¹³C NMR: The appearance of new carbon signals corresponding to the alkyl group and a shift in the chemical shift of the carbon atom attached to the oxygen are expected.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the O-alkylated product.

Next Steps: Biological Evaluation

The purified derivatives should be screened for their potential agrochemical activity. Standard in vitro and in vivo assays can be employed to assess their herbicidal and fungicidal properties.

Biological_Screening A Synthesized Derivatives B Primary Herbicidal Screening A->B C Primary Fungicidal Screening A->C D Pre- and Post-emergence Assays B->D E In vitro Fungal Growth Inhibition Assays C->E F Dose-Response Studies D->F E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Compound Identification G->H

Caption: Workflow for the biological evaluation of synthesized derivatives.

Conclusion and Future Outlook

While a direct commercial application of 4-Chloro-2-fluoro-6-hydroxybenzamide in agrochemical synthesis is not yet established in the public domain, its structural features make it a highly valuable starting material for the discovery of novel bioactive compounds. The synthetic protocols outlined in this guide provide a robust framework for researchers to explore the chemical space around this versatile scaffold. The generation and subsequent biological screening of a diverse library of derivatives will be instrumental in unlocking the full potential of 4-Chloro-2-fluoro-6-hydroxybenzamide in the development of the next generation of agrochemicals. Further research, including the exploration of other reactive sites on the molecule and the application of combinatorial chemistry approaches, will undoubtedly lead to the identification of lead compounds with promising herbicidal or fungicidal activity.

References

As this guide focuses on a general synthetic strategy for a non-commercially utilized starting material for a specific agrochemical, direct references for a complete synthesis of a named agrochemical are not applicable. The references below support the general principles of benzamide synthesis and their importance in agrochemicals.

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. [Link]

  • Benzamide compounds and their use as herbicides.
  • Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules. [Link]

  • Application of N-benzyl benzamide compound as herbicide.
  • Synthesis, fungicidal activities and three dimensional quantitative structure-activity relationship of 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole. Chinese Journal of Pesticide Science. [Link]

Application Notes and Protocols for 4-Chloro-2-fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0

Introduction

4-Chloro-2-fluoro-6-hydroxybenzamide is a substituted benzamide derivative that holds potential for use in various research and development applications, including pharmaceutical and agrochemical synthesis.[1] The unique arrangement of chloro, fluoro, and hydroxy functional groups on the benzamide scaffold suggests its utility as a versatile chemical intermediate.[2] Given the specific reactivity and potential biological activity of halogenated and hydroxylated aromatic compounds, adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound for experimental use.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of 4-Chloro-2-fluoro-6-hydroxybenzamide. The protocols outlined herein are grounded in established principles of chemical safety and laboratory practice, drawing upon data from structurally related compounds to ensure a thorough and cautious approach.

Compound Identification and Properties

A clear understanding of the physicochemical properties of 4-Chloro-2-fluoro-6-hydroxybenzamide is fundamental to its safe handling. The following table summarizes key identifiers and properties for this compound.

PropertyValueSource
IUPAC Name 4-chloro-2-fluoro-6-hydroxybenzamide[3]
CAS Number 1110662-23-1[3]
Molecular Formula C₇H₅ClFNO₂[3]
Molecular Weight 189.57 g/mol [3]
Purity ≥95%[3]
Physical State Solid, powder/crystalline form is likely based on related compounds.[4]
Storage Temperature Room Temperature; some related compounds recommend 2-8°C for long-term storage.[5]

Hazard Identification and Safety Precautions

While a specific, comprehensive safety data sheet (SDS) for 4-Chloro-2-fluoro-6-hydroxybenzamide is not widely available, data from analogous substituted benzamides and benzoic acids indicate a number of potential hazards.[6][7][8] The precautionary statements below are based on a composite understanding of these related compounds and should be strictly followed.

Potential Hazards:

  • Skin Irritation: May cause skin irritation.[7][8]

  • Eye Irritation: May cause serious eye irritation.[7][8]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[7][9]

  • Harmful if Swallowed: Similar compounds are classified as harmful if swallowed.[10][11][12]

Personal Protective Equipment (PPE)

A robust PPE regimen is the first line of defense against accidental exposure. The following PPE is mandatory when handling 4-Chloro-2-fluoro-6-hydroxybenzamide:

  • Eye Protection: Chemical safety goggles or a face shield.[10]

  • Hand Protection: Nitrile or other chemically resistant gloves.[10]

  • Body Protection: A laboratory coat.[10]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.[10]

Engineering Controls

Engineering controls are designed to minimize exposure at the source and are a critical component of a safe laboratory environment:

  • Ventilation: All handling of 4-Chloro-2-fluoro-6-hydroxybenzamide should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10][13]

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[13]

Handling and Storage Protocols

Adherence to proper handling and storage protocols is crucial for maintaining the stability and purity of 4-Chloro-2-fluoro-6-hydroxybenzamide, as well as for ensuring a safe laboratory environment.[14][15]

Receiving and Initial Inspection Workflow

The following workflow should be implemented upon receipt of the compound:

A Receive Shipment B Inspect Outer Packaging for Damage A->B C Don PPE (Gloves, Goggles, Lab Coat) B->C D Move to Designated Receiving Area (Fume Hood) C->D E Inspect Inner Container for Leaks or Damage D->E F Verify Compound Identity and Quantity Against Order E->F No Damage J Quarantine and Report if Damaged or Discrepancy Found E->J Damage Found G Affix Laboratory-Specific Label with Date of Receipt F->G Identity Verified F->J Discrepancy H Log Compound into Chemical Inventory System G->H I Store in Designated, Secure Location H->I

Caption: Workflow for receiving and inspecting 4-Chloro-2-fluoro-6-hydroxybenzamide.

General Handling Protocols
  • Work Area Preparation: Designate a specific area within a chemical fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Personal Protective Equipment: Don all required PPE before handling the primary container.[10]

  • Dispensing:

    • Minimize the generation of dust.[10]

    • Use a spatula or other appropriate tool to transfer the solid.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[10][13] Avoid breathing dust.[7]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin after handling.[10]

    • Clean all equipment and the work area after use.

    • Dispose of contaminated materials as hazardous waste.[13]

Storage Conditions

Proper storage is essential to maintain the long-term stability of 4-Chloro-2-fluoro-6-hydroxybenzamide.

  • Container: Store in the original, tightly sealed container.[7][13]

  • Location: Store in a cool, dry, and well-ventilated area.[10][13]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[16]

  • Security: Store in a locked cabinet or other secure location to prevent unauthorized access.[6][10]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure Response
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[7]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Spill Response Protocol

The following diagram outlines the general procedure for responding to a small spill of 4-Chloro-2-fluoro-6-hydroxybenzamide. For large spills, evacuate the area and contact your institution's environmental health and safety department.

A Small Spill Occurs B Alert Others in the Immediate Area A->B C Ensure Adequate PPE is Worn B->C D Contain the Spill with Inert Absorbent Material C->D E Carefully Sweep or Scoop Up the Material D->E F Place Contaminated Material in a Labeled Hazardous Waste Container E->F G Clean the Spill Area with Soap and Water F->G H Dispose of all Contaminated Materials as Hazardous Waste G->H I Document the Spill and Response H->I

Caption: Protocol for responding to a small chemical spill.

Waste Disposal

All waste containing 4-Chloro-2-fluoro-6-hydroxybenzamide, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[13] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[9]

Conclusion

The protocols and information presented in these application notes are intended to provide a framework for the safe and effective handling and storage of 4-Chloro-2-fluoro-6-hydroxybenzamide. It is the responsibility of the user to conduct a thorough risk assessment for their specific experimental procedures and to ensure that all laboratory personnel are trained on these protocols. By adhering to these guidelines, researchers can minimize risks and ensure the integrity of their work.

References

  • Diness, F., Bjerrum, N. J., Begtrup, M., et al. (n.d.). Synthesis and stability of strongly acidic benzamide derivatives. DTU Research Database. Available at: [Link]

  • Diness, F., Bjerrum, N. J., & Begtrup, M. (n.d.). Synthesis and stability of strongly acidic benzamide derivatives NMR spectra of synthesized compounds. Beilstein Journals. Available at: [Link]

  • ResearchGate. (2012, September 6). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. Available at: [Link]

  • American Chemical Society. (2024, June 10). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzamide. Available at: [Link]

  • Metasci. (n.d.). Safety Data Sheet Benzamide. Available at: [Link]

  • Loba Chemie. (2016, April 28). BENZAMIDE FOR SYNTHESIS MSDS. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-3-fluoro-2-hydroxybenzoic acid. Retrieved February 17, 2026, from [Link]

  • PubMed. (2023, January 15). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-6-fluorobenzamide. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). The influence of fluoro, chloro, and N‐(4‐hydroxyphenyl)amide groups in compound 16 on its anticancer activity. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). N-(4-Chlorophenyl)-2-hydroxybenzamide. Retrieved February 17, 2026, from [Link]

  • MDPI. (2019, December 24). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Available at: [Link]

Sources

Application Notes and Protocols for Amide Hydrolysis of 4-Chloro-2-fluoro-6-hydroxybenzamide Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Amide Hydrolysis in Pharmaceutical Synthesis

The conversion of amides to carboxylic acids is a fundamental transformation in organic synthesis, particularly within the pharmaceutical industry. 4-Chloro-2-fluoro-6-hydroxybenzamide serves as a key precursor for a variety of biologically active molecules, where the corresponding carboxylic acid, 4-chloro-2-fluoro-6-hydroxybenzoic acid, is a crucial building block.[1] The stability of the amide bond, however, presents a significant challenge, often requiring harsh reaction conditions for cleavage.[2] This guide provides a detailed exploration of various techniques for the hydrolysis of this substituted benzamide, offering insights into the mechanistic underpinnings of each method and providing actionable protocols for laboratory application.

The reactivity of the amide in 4-Chloro-2-fluoro-6-hydroxybenzamide is modulated by the electronic and steric effects of its substituents. The ortho-fluoro and meta-chloro groups are electron-withdrawing, which can influence the electrophilicity of the carbonyl carbon. Conversely, the ortho-hydroxyl group can participate in intramolecular hydrogen bonding and may have a stabilizing effect.[3] Understanding these competing influences is paramount for selecting the optimal hydrolysis strategy.

Section 1: Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a widely employed method for amide cleavage. The reaction is typically carried out by heating the amide in the presence of a strong acid, such as hydrochloric or sulfuric acid.[4][5] The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[6]

Mechanistic Insight

The accepted mechanism for acid-catalyzed amide hydrolysis proceeds through a series of equilibrium steps, initiated by the protonation of the amide's carbonyl oxygen. This is followed by the nucleophilic attack of a water molecule on the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia (which is protonated to ammonium under acidic conditions) yields the carboxylic acid.[5]

Acid-Catalyzed Amide Hydrolysis cluster_products Products Amide 4-Chloro-2-fluoro-6- hydroxybenzamide ProtonatedAmide Protonated Amide (O-protonated) Amide->ProtonatedAmide + H3O+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate + H2O ProtonatedAmineLeaving Protonated Amine Intermediate TetrahedralIntermediate->ProtonatedAmineLeaving Proton Transfer CarboxylicAcid 4-Chloro-2-fluoro-6- hydroxybenzoic Acid ProtonatedAmineLeaving->CarboxylicAcid - NH3 Ammonium NH4+ CarboxylicAcid->CarboxylicAcid

Caption: Mechanism of Acid-Catalyzed Amide Hydrolysis.

Protocol for Acid-Catalyzed Hydrolysis

This protocol provides a general procedure for the hydrolysis of 4-Chloro-2-fluoro-6-hydroxybenzamide using hydrochloric acid.

Materials:

  • 4-Chloro-2-fluoro-6-hydroxybenzamide

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Equipment for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-2-fluoro-6-hydroxybenzamide (1.0 eq).

  • Acid Addition: Add a 6 M solution of hydrochloric acid (10-20 volumes).

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This may take several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to yield pure 4-Chloro-2-fluoro-6-hydroxybenzoic acid.[7][8]

Section 2: Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis, or saponification, is an alternative method that often requires heating with a strong base like sodium hydroxide or potassium hydroxide.[9] The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[10] A key challenge in base-catalyzed amide hydrolysis is the poor leaving group ability of the resulting amide anion.[10]

Mechanistic Insight

The reaction is initiated by the nucleophilic addition of a hydroxide ion to the amide carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the amide anion, which is a poor leaving group. The reaction is driven forward by the subsequent acid-base reaction between the newly formed carboxylic acid and the strongly basic amide anion, which deprotonates the acid to form a carboxylate salt and ammonia. An acidic workup is then required to protonate the carboxylate and yield the final carboxylic acid product.

Base-Catalyzed_Amide_Hydrolysis cluster_initial Initial Reaction cluster_acidbase Acid-Base Reaction cluster_workup Acidic Workup Amide 4-Chloro-2-fluoro-6- hydroxybenzamide TetrahedralIntermediate Tetrahedral Intermediate Amide->TetrahedralIntermediate + OH- CarboxylicAcid 4-Chloro-2-fluoro-6- hydroxybenzoic Acid TetrahedralIntermediate->CarboxylicAcid - NH2- Carboxylate Carboxylate Salt CarboxylicAcid->Carboxylate + NH2- AmideAnion Amide Anion Ammonia NH3 FinalProduct 4-Chloro-2-fluoro-6- hydroxybenzoic Acid Carboxylate->FinalProduct + H3O+ (workup)

Caption: Mechanism of Base-Catalyzed Amide Hydrolysis.

Protocol for Base-Catalyzed Hydrolysis

This protocol outlines a general procedure for the base-catalyzed hydrolysis of 4-Chloro-2-fluoro-6-hydroxybenzamide.

Materials:

  • 4-Chloro-2-fluoro-6-hydroxybenzamide

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Equipment for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 4-Chloro-2-fluoro-6-hydroxybenzamide (1.0 eq) in an aqueous solution of 10-20% sodium hydroxide (10-20 volumes).

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) with efficient stirring.

  • Monitoring: Monitor the reaction for the evolution of ammonia gas (can be tested with moist litmus paper) and by TLC or HPLC to confirm the consumption of the starting material. This may require prolonged heating.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the cooled solution to a pH of 2-3 with concentrated hydrochloric acid. This should be done in an ice bath to control the exotherm.

    • The carboxylic acid product should precipitate out of the solution.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash it with cold deionized water.

    • The crude product can be further purified by recrystallization from a suitable solvent to obtain pure 4-Chloro-2-fluoro-6-hydroxybenzoic acid.[7][8]

Section 3: Enzymatic Hydrolysis - A Milder Alternative

Enzymatic hydrolysis offers a green and highly selective alternative to chemical methods, operating under mild conditions of temperature and pH.[11] Amidases (also known as acylamidases) and some lipases have been shown to catalyze the hydrolysis of amide bonds.[11][12] The substrate specificity of these enzymes can be a limiting factor, and screening of different enzymes may be necessary to find a suitable biocatalyst for 4-Chloro-2-fluoro-6-hydroxybenzamide.

Principles of Enzymatic Hydrolysis

Amidases belong to the hydrolase family of enzymes and catalyze the cleavage of amide bonds.[11] They typically employ a catalytic triad (e.g., Ser-Ser-Lys) for the hydrolysis reaction.[11] Lipases, while primarily acting on esters, can exhibit promiscuous amidase activity.[12][13] The enantioselectivity of enzymes can also be a significant advantage if chiral precursors are used.

General Protocol for Enzymatic Hydrolysis Screening

This protocol provides a framework for screening different enzymes for their ability to hydrolyze 4-Chloro-2-fluoro-6-hydroxybenzamide.

Materials:

  • 4-Chloro-2-fluoro-6-hydroxybenzamide

  • A selection of commercially available amidases and lipases (e.g., from Candida antarctica, Burkholderia cepacia)

  • Phosphate buffer (e.g., 50-100 mM, pH 7-8)

  • Organic co-solvent (e.g., DMSO, if needed for substrate solubility)

  • Microtiter plates or small reaction vials

  • Incubator shaker

  • HPLC or LC-MS for analysis

Procedure:

  • Substrate Solution Preparation: Prepare a stock solution of 4-Chloro-2-fluoro-6-hydroxybenzamide in a minimal amount of a water-miscible organic co-solvent like DMSO, and then dilute it with the appropriate buffer to the desired final concentration (e.g., 1-10 mM).

  • Enzyme Preparation: Prepare solutions or suspensions of the enzymes to be screened in the same buffer.

  • Reaction Initiation: In separate wells of a microtiter plate or in individual vials, combine the substrate solution with each of the enzyme preparations. Include a control reaction without any enzyme.

  • Incubation: Incubate the reactions at a controlled temperature (e.g., 30-40 °C) with shaking.

  • Monitoring: At various time points, take aliquots from each reaction, quench the enzyme activity (e.g., by adding a strong acid or organic solvent), and analyze the samples by HPLC or LC-MS to detect the formation of 4-Chloro-2-fluoro-6-hydroxybenzoic acid.

  • Hit Identification: Identify the enzymes that show significant conversion of the starting material to the product. These "hits" can then be further optimized in terms of reaction conditions (pH, temperature, substrate and enzyme concentration).

Section 4: Comparative Analysis and Data Presentation

Parameter Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis Enzymatic Hydrolysis
Reagents Strong acid (e.g., HCl, H₂SO₄)Strong base (e.g., NaOH, KOH)Amidase or Lipase in buffer
Temperature High (Reflux)High (Reflux)Mild (e.g., 30-40 °C)
Reaction Time Several hoursPotentially prolongedVariable (hours to days)
Work-up ExtractionAcidification, precipitation/extractionProduct extraction
Advantages Generally applicable, relatively low cost of reagentsIrreversible, can be effective for resistant amidesHigh selectivity, mild conditions, environmentally friendly
Disadvantages Harsh conditions, potential for side reactions, corrosiveHarsh conditions, requires acidic workup, corrosiveSubstrate-specific, enzymes can be costly, slower reaction rates

Section 5: Experimental Workflow and Logic

Experimental_Workflow Start Start: 4-Chloro-2-fluoro-6-hydroxybenzamide MethodSelection Method Selection Start->MethodSelection Acid Acid-Catalyzed Hydrolysis MethodSelection->Acid Base Base-Catalyzed Hydrolysis MethodSelection->Base Enzyme Enzymatic Hydrolysis MethodSelection->Enzyme ReactionMonitoring Reaction Monitoring (TLC, HPLC, LC-MS) Acid->ReactionMonitoring Base->ReactionMonitoring Enzyme->ReactionMonitoring Workup Work-up and Isolation ReactionMonitoring->Workup Purification Purification (Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS, m.p.) Purification->Analysis End End: Pure 4-Chloro-2-fluoro-6-hydroxybenzoic Acid Analysis->End

Sources

Application Notes & Protocols: Green Chemistry Approaches to Synthesizing 4-Chloro-2-fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Chloro-2-fluoro-6-hydroxybenzamide is a valuable building block in medicinal chemistry and materials science. Traditional synthetic routes often rely on harsh reagents, stoichiometric activators, and volatile organic solvents, leading to significant waste generation and safety concerns. This guide provides detailed application notes and protocols for the synthesis of this target molecule, emphasizing modern, green chemistry approaches. We explore three distinct strategies: biocatalytic amidation in an aqueous medium, continuous flow synthesis for enhanced safety and efficiency, and microwave-assisted direct amidation under solvent-free conditions. These methods offer significant advantages in terms of sustainability, safety, and process efficiency, aligning with the principles of green chemistry by minimizing waste, reducing energy consumption, and utilizing safer substances.[1][2]

Introduction

The amide bond is one of the most fundamental linkages in chemistry and biology, and its formation is the most common reaction in the pharmaceutical industry.[3] However, conventional methods for creating amide bonds, such as using carbodiimides (EDC) or acid chlorides, suffer from poor atom economy and generate stoichiometric amounts of waste.[1] The growing demand for sustainable manufacturing processes necessitates the development of greener alternatives.[4]

This document details three green methodologies for the synthesis of 4-Chloro-2-fluoro-6-hydroxybenzamide from its corresponding carboxylic acid, 4-Chloro-2-fluoro-6-hydroxybenzoic acid.[5][6] The selection of these approaches—biocatalysis, flow chemistry, and microwave assistance—is based on their proven ability to enhance the sustainability of chemical transformations.[7][8]

Core Synthetic Transformation

The primary reaction explored is the direct amidation of a carboxylic acid with an ammonia source. The key challenge is to facilitate this transformation without resorting to wasteful stoichiometric activating agents.

Synthetic_Transformation cluster_product Product cluster_byproduct Byproduct ACID 4-Chloro-2-fluoro-6- hydroxybenzoic Acid PRODUCT 4-Chloro-2-fluoro-6- hydroxybenzamide ACID->PRODUCT + Ammonia Source - H2O AMMONIA Ammonia Source (e.g., NH4OH, (NH4)2CO3) WATER Water (H2O) Biocatalysis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Acid & Ammonia Source in Buffer B Add ATP & MgCl2 A->B C Add ABS Enzyme B->C D Incubate at 30°C (24-48h) C->D E Monitor by HPLC/TLC D->E F Acidify to pH 2-3 E->F G Extract with Ethyl Acetate F->G H Recrystallize Product G->H

Caption: Workflow for the biocatalytic synthesis of the target amide.

Application Note 2: Continuous Flow Synthesis

Principle

Flow chemistry offers numerous advantages over batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and potential for automation and scalability. [7][9]For direct amidation, high temperatures are often required to drive the reaction without a catalyst. A continuous flow setup allows for safe operation at high temperatures and pressures, significantly accelerating the reaction rate. [7]

Experimental Protocol

Materials & Equipment:

  • 4-Chloro-2-fluoro-6-hydroxybenzoic acid

  • 28% Aqueous ammonia (NH₄OH)

  • 2-Methyltetrahydrofuran (2-MeTHF, a greener solvent alternative to THF or toluene)

  • HPLC pumps

  • T-mixer

  • High-temperature, high-pressure tube reactor (e.g., stainless steel coil)

  • Back pressure regulator (BPR)

  • Collection vessel

Procedure:

  • Feedstock Preparation:

    • Solution A: Prepare a 0.5 M solution of 4-Chloro-2-fluoro-6-hydroxybenzoic acid in 2-MeTHF.

    • Solution B: Use 28% aqueous ammonia as the second feedstock.

  • System Setup: Assemble the flow chemistry system as depicted in the diagram below. Set the back pressure regulator to 20 bar to ensure the reaction mixture remains in a single phase at elevated temperatures.

  • Reaction Execution:

    • Pump Solution A at a flow rate of 0.5 mL/min.

    • Pump Solution B at a flow rate of 0.5 mL/min (providing a molar excess of ammonia).

    • The two streams converge in a T-mixer for rapid mixing.

    • The combined stream enters a 20 mL heated tube reactor maintained at 180°C. This corresponds to a residence time of 20 minutes.

  • Collection & Work-up: The reactor output is cooled and depressurized before being collected in a flask containing cold water. The product will precipitate out of the aqueous phase.

  • Purification: Collect the solid product by filtration, wash with cold water to remove excess ammonia and salts, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

Flow_Chemistry_Setup PUMP_A Pump A 0.5 M Acid in 2-MeTHF 0.5 mL/min MIXER T-Mixer PUMP_A->MIXER PUMP_B Pump B 28% Aqueous Ammonia 0.5 mL/min PUMP_B->MIXER REACTOR Heated Coil Reactor Volume: 20 mL Temp: 180°C MIXER->REACTOR BPR Back Pressure Regulator 20 bar REACTOR->BPR COLLECT Collection Flask (Precipitation) BPR->COLLECT

Caption: Schematic of the continuous flow synthesis setup.

Application Note 3: Microwave-Assisted Direct Amidation

Principle

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times and improved yields. [10][11]For direct amidation, this approach can drive the dehydration of the ammonium carboxylate salt intermediate to the amide product under solvent-free conditions, representing an ideal green protocol. A simple, non-hazardous catalyst like boric acid can be used to facilitate the transformation. [12][13]

Experimental Protocol

Materials:

  • 4-Chloro-2-fluoro-6-hydroxybenzoic acid

  • Ammonium carbonate ((NH₄)₂CO₃) as a solid ammonia source

  • Boric acid (H₃BO₃, catalyst)

  • Microwave synthesizer with temperature and pressure controls

  • 10 mL microwave reaction vessel with a magnetic stir bar

Procedure:

  • Reactor Charging: To the microwave reaction vessel, add 4-Chloro-2-fluoro-6-hydroxybenzoic acid (0.95 g, 5 mmol), ammonium carbonate (0.72 g, 7.5 mmol, 1.5 equiv.), and boric acid (0.031 g, 0.5 mmol, 10 mol%).

  • Reaction Conditions: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at 150°C for 20 minutes with continuous stirring. Monitor the internal pressure, ensuring it remains within the safe limits of the vessel.

  • Cooling & Work-up: After the irradiation is complete, cool the vessel to room temperature using compressed air.

  • Isolation: Open the vessel and add 20 mL of deionized water. The product is sparingly soluble in water, while the excess ammonium carbonate and boric acid will dissolve.

  • Purification: Stir the slurry for 15 minutes, then collect the solid product by suction filtration. Wash the filter cake thoroughly with cold water and dry under vacuum to yield the pure amide.

Comparative Analysis

ParameterBiocatalytic AmidationContinuous Flow SynthesisMicrowave-Assisted Synthesis
Solvent Aqueous Buffer2-MeTHF / WaterSolvent-free
Temperature 30°C180°C150°C
Pressure AtmosphericHigh (20 bar)High (autogenous)
Reaction Time 24-48 hours20 minutes (residence)20 minutes
Catalyst Enzyme (ABS)None (thermal)Boric Acid
Waste Products Denatured enzyme, buffer saltsMinimal solvent wasteWater, CO₂, NH₃
Key Advantage Extreme mildness, high selectivityHigh throughput, enhanced safetySpeed, solvent-free conditions
Key Challenge Enzyme cost/availabilitySpecialized equipment requiredHigh pressure, scalability

Conclusion

The synthesis of 4-Chloro-2-fluoro-6-hydroxybenzamide can be achieved through several green and sustainable methodologies that offer significant improvements over traditional synthetic protocols. Biocatalysis provides an exceptionally mild and selective route in an aqueous environment, ideal for complex or sensitive substrates. Continuous flow chemistry enables the safe use of high temperatures to drive the reaction rapidly, offering excellent control and scalability. Finally, microwave-assisted synthesis under solvent-free conditions presents a rapid and highly efficient method that minimizes solvent use and waste. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and cost considerations. Each of these approaches represents a significant step towards a more sustainable and environmentally responsible practice of chemical synthesis.

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  • Cheng, Z., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PMC. Available at: [Link]

  • Raza, A. R., et al. (2012). 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. PMC. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Abdurakhmonovich, E. A., et al. (2024). Development of a novel GO/Fe@TANG composite electrode for green and sustainable electrosynthesis of N-phenylbenzamides via electrocatalytic carbonylation and hydrogenation. New Journal of Chemistry. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Improving Reaction Yields in 4-Chloro-2-fluoro-6-hydroxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-Chloro-2-fluoro-6-hydroxybenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on enhancing reaction yields and ensuring the purity of your final product by understanding the underlying chemical principles and addressing common experimental challenges.

Introduction: The Synthetic Challenge

The synthesis of 4-Chloro-2-fluoro-6-hydroxybenzamide, a key intermediate in the development of various pharmaceutical compounds, presents a unique set of challenges due to the electronic and steric effects of its substituents. The presence of a hydroxyl group on the aromatic ring necessitates careful consideration of reaction conditions to prevent unwanted side reactions, particularly during the amidation step. This guide provides a systematic approach to troubleshooting and optimizing the synthesis, ensuring reproducible and high-yield results.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to 4-Chloro-2-fluoro-6-hydroxybenzamide involves a two-step process:

  • Synthesis of the Precursor: Preparation of 4-Chloro-2-fluoro-6-hydroxybenzoic acid.

  • Amidation: Conversion of the benzoic acid derivative to the corresponding benzamide.

This guide will focus on troubleshooting and optimizing the second, and often more challenging, step: the amidation of 4-Chloro-2-fluoro-6-hydroxybenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-Chloro-2-fluoro-6-hydroxybenzamide, providing detailed explanations and actionable solutions.

Q1: My amidation reaction of 4-Chloro-2-fluoro-6-hydroxybenzoic acid is resulting in a very low yield. What are the likely causes?

Low yields in the amidation of a hydroxy-substituted benzoic acid are often multifactorial. The primary culprits are typically related to the reactivity of the starting materials and the reaction conditions.

Potential Causes & Solutions:

  • Side Reactions Involving the Hydroxyl Group: The phenolic hydroxyl group is nucleophilic and can compete with the amine in reacting with the activated carboxylic acid, leading to the formation of ester byproducts.

    • Solution: Employ a protecting group for the hydroxyl function. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl ethers (e.g., TBS).[1][2][3][4][5] The choice of protecting group will depend on its stability to the amidation conditions and the ease of its subsequent removal.

  • Incomplete Activation of the Carboxylic Acid: For the amidation to proceed, the carboxylic acid must be converted into a more reactive species.

    • Solution: Convert the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6][][8] The reaction with the amine should then be carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.[9] Alternatively, use a coupling agent such as EDC in the presence of an activator like HOBt to facilitate direct amide bond formation under milder conditions.[10]

  • Poor Nucleophilicity of the Amine: If a sterically hindered or electron-deficient amine is used, its nucleophilicity may be too low for an efficient reaction.

    • Solution: Consider using a more nucleophilic amine if the final product structure allows. Alternatively, more forcing reaction conditions (e.g., higher temperature, longer reaction time) may be necessary, but this increases the risk of side reactions.

Q2: I am observing multiple spots on my TLC plate after the reaction. How can I identify the byproducts and prevent their formation?

The formation of multiple products is a common issue, especially when dealing with multifunctional molecules.

Byproduct Identification & Prevention:

Potential Byproduct Identification (TLC/Spectroscopy) Prevention Strategy
Ester Dimer Higher Rf than the starting acid, characteristic ester carbonyl stretch in IR (~1760 cm⁻¹).Protect the hydroxyl group before the amidation step.[1][2][3][4][5]
Unreacted Starting Acid Lower Rf, will be soluble in aqueous base during workup.Ensure complete activation of the carboxylic acid and use a slight excess of the amine.
N-acylurea (if using EDC)Often has similar polarity to the product, complicating purification.Add HOBt to the reaction mixture to suppress the formation of this byproduct.[10]
Q3: The purification of my final product is challenging, and I am losing a significant amount of material during this step. What are the best practices for purifying 4-Chloro-2-fluoro-6-hydroxybenzamide?

The presence of the polar hydroxyl and amide groups can make purification by traditional methods like column chromatography tricky.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid benzamides. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that provide good recovery of pure crystals.

  • Acid-Base Extraction: The phenolic hydroxyl group allows for selective extraction into an aqueous base. This can be used to separate the product from non-acidic impurities. Subsequent acidification will precipitate the purified product.

  • Column Chromatography: If necessary, use a polar stationary phase (e.g., silica gel) and a gradient elution system. Start with a non-polar solvent and gradually increase the polarity to elute your product. Be aware that the acidic nature of silica gel can sometimes cause issues with acid-sensitive compounds.

Experimental Protocols

The following protocols provide a starting point for the synthesis of 4-Chloro-2-fluoro-6-hydroxybenzamide. Optimization may be required based on your specific experimental setup and reagents.

Protocol 1: Synthesis of 4-Chloro-2-fluoro-6-hydroxybenzoyl chloride
  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-Chloro-2-fluoro-6-hydroxybenzoic acid (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux for 2-4 hours, or until the evolution of gas ceases.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride. This is often used immediately in the next step without further purification.

Protocol 2: Amidation of 4-Chloro-2-fluoro-6-hydroxybenzoyl chloride
  • Setup: Dissolve the crude 4-Chloro-2-fluoro-6-hydroxybenzoyl chloride in an anhydrous aprotic solvent such as THF or DCM in a flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Ammonia Addition: Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring. A white precipitate of the amide should form.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification: Filter the solid product and wash it thoroughly with cold water to remove any ammonium chloride. Recrystallize the crude product from a suitable solvent system to obtain pure 4-Chloro-2-fluoro-6-hydroxybenzamide.

Visualizing the Process

Reaction Mechanism

ReactionMechanism cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Carboxylic_Acid 4-Chloro-2-fluoro-6-hydroxybenzoic acid Acyl_Chloride 4-Chloro-2-fluoro-6-hydroxybenzoyl chloride Carboxylic_Acid->Acyl_Chloride DMF (cat.) SOCl2 SOCl₂ SOCl2->Acyl_Chloride Benzamide 4-Chloro-2-fluoro-6-hydroxybenzamide Acyl_Chloride->Benzamide Ammonia NH₃ Ammonia->Benzamide

Caption: Proposed two-step synthesis of 4-Chloro-2-fluoro-6-hydroxybenzamide.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Yield of Benzamide Check_TLC Analyze TLC of crude reaction mixture Start->Check_TLC Multiple_Spots Multiple Spots Observed? Check_TLC->Multiple_Spots Protect_OH Protect Hydroxyl Group Multiple_Spots->Protect_OH Yes Optimize_Activation Optimize Carboxylic Acid Activation Multiple_Spots->Optimize_Activation No (mainly starting material) Protect_OH->Optimize_Activation Check_Amine Assess Amine Reactivity Optimize_Activation->Check_Amine Purification_Loss Significant loss during purification? Check_Amine->Purification_Loss Optimize_Purification Optimize Purification Method Purification_Loss->Optimize_Purification Yes End Improved Yield Purification_Loss->End No Optimize_Purification->End

Caption: Decision tree for troubleshooting low yields.

Characterization Data

Accurate characterization of the final product is crucial for confirming its identity and purity.

Technique Expected Observations for 4-Chloro-2-fluoro-6-hydroxybenzamide
¹H NMR Aromatic protons in the region of 6.5-7.5 ppm, broad singlets for the -OH and -NH₂ protons.[11][12]
¹³C NMR Aromatic carbons between 110-160 ppm, and a carbonyl carbon signal around 165-175 ppm.[13][14]
IR Spectroscopy Broad O-H stretch (~3200-3600 cm⁻¹), N-H stretches (~3100-3500 cm⁻¹), and a strong C=O stretch (~1640-1680 cm⁻¹).[15][16][17][18][19]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.[20][21][22][23]

References

  • Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. (2019, January 9). Organic & Biomolecular Chemistry. [Link]

  • Protecting Groups. (2020, October 26). Indian Institute of Technology, Bombay. [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Protecting Groups. Organic Synthesis. [Link]

  • Protecting Groups List. SynArchive. [Link]

  • (a) IR spectra of 4-hydroxybenzamide and 4-hydroxybenzamide-dioxane... ResearchGate. [Link]

  • 4-Chloro-2-fluorobenzoic acid. PubChem. [Link]

  • 24.3: Synthesis of Amides. (2021, July 31). Chemistry LibreTexts. [Link]

  • Synthesis of functionalized benzo[2][6]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. (2021, July 13). RSC Advances. [Link]

  • the preparation of amides. Chemguide. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]

  • N-(hydroxymethyl)benzamide. NIST WebBook. [Link]

  • Amides Preparation and Reactions Summary. (2020, February 26). Chemistry Steps. [Link]

  • Synthesis and characterization of some N-substituted amides of salicylic acid. (2025, August 7). ResearchGate. [Link]

  • Substituted benzamides and methods of use thereof.
  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

  • How can you identify the presence of halogens using mass spectrometry? TutorChase. [Link]

  • 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • Benzamide, 4-fluoro-N-(5-chloro-2-hydroxyphenyl)- - Optional[13C NMR]. SpectraBase. [Link]

  • 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... ResearchGate. [Link]

  • -N-substituted amides of salicylic acid; characteristics. ResearchGate. [Link]

  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. [Link]

  • Kinetics and Mechanism of Photoconversion of N-Substituted Amides of Salicylic Acid. IntechOpen. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. [Link]

  • Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate. [Link]

  • New Bitter-Masking Compounds: Hydroxylated Benzoic Acid Amides of Aromatic Amines as Structural Analogues of Homoeriodictyol. (2025, August 6). ResearchGate. [Link]

  • 12.3 Mass Spectrometry of Some Common Functional Groups. NC State University Libraries. [Link]

  • Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. (2022, March 28). Wageningen University & Research. [Link]

  • Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. (2022, March 28). PubMed. [Link]

  • 3.2: IR Spectroscopy. (2019, July 24). Chemistry LibreTexts. [Link]

  • 15.5a The Chemical Shift in C 13 and Proton NMR. (2018, September 20). YouTube. [Link]

  • Synthesis of Hydroxybenzoic Acids and Their Esters by Reaction of Phenols with Carbon Tetrachloride and Alcohols in the Presence of Iron Catalysts. (2025, August 10). ResearchGate. [Link]

  • Benzylation of hydroxyl groups by Williamson reaction. (2021, October 6). NCBI Bookshelf. [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. ACS Publications. [Link]

  • Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). CORE. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025, August 6). ResearchGate. [Link]

  • Synthesis of substituted benzamides from substituted benzyl alcohols. ResearchGate. [Link]

Sources

Purification strategies for 4-Chloro-2-fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Purification & Troubleshooting Strategies Reference ID: CFHB-PUR-001

Introduction

Welcome to the technical support hub for 4-Chloro-2-fluoro-6-hydroxybenzamide . As a Senior Application Scientist, I understand that this intermediate presents a unique "push-pull" challenge: the electron-withdrawing halogens (Cl, F) significantly increase the acidity of the phenolic hydroxyl group, while the amide moiety introduces strong hydrogen-bonding networks that can complicate solubility.[1]

This guide moves beyond generic protocols. We focus on causality —why your purification might fail and how to exploit the molecule's specific physicochemical properties (pKa, lipophilicity) to achieve >98% purity.

Module 1: The "Acid-Base Swing" (Chemical Purification)

User Query: "My crude solid is dark/sticky, and recrystallization isn't cleaning it up. How do I remove non-acidic impurities?"

Technical Insight: The most powerful handle on this molecule is the phenolic hydroxyl group at the C6 position. Due to the electron-withdrawing effects of the ortho-fluoro and para-chloro substituents, this phenol is significantly more acidic (estimated pKa ~6.5–7.[1]5) than a standard phenol. We can exploit this for a "pH Swing" extraction that separates the product from neutral impurities (e.g., decarboxylated byproducts, starting nitriles) and basic impurities.

Protocol: pH-Controlled Extraction[1]
  • Dissolution (High pH): Dissolve the crude mixture in 0.5 M NaOH (aq).

    • Why: This deprotonates the phenol (Ar-OH

      
       Ar-O⁻), pulling the product into the aqueous phase.[1]
      
    • Checkpoint: If solids remain, they are likely neutral impurities. Filter them out.

  • Wash: Extract the aqueous layer twice with Dichloromethane (DCM) or Ethyl Acetate .

    • Why: This removes non-acidic organic impurities while your product stays safely in the water layer.

  • Precipitation (Low pH): Cool the aqueous layer to 0–5°C. Slowly add 1 M HCl dropwise with vigorous stirring until pH reaches ~2–3.

    • Why: This re-protonates the phenol. The neutral molecule is insoluble in water and will precipitate out as a solid.

  • Isolation: Filter the precipitate and wash with ice-cold water.

Module 2: Recrystallization Strategies

User Query: "I have >95% purity but need >99% for biological assays. Which solvent system works best?"

Technical Insight: Benzamides are notorious for forming strong intermolecular hydrogen bonds, leading to high melting points and poor solubility in non-polar solvents. The presence of the halogenated phenol adds a requirement for a solvent that can disrupt these H-bonds without solubilizing the impurities.

Recommended Solvent Systems
Solvent SystemRatio (v/v)ApplicationTechnical Note
Ethanol / Water 70:30 to 50:50General Purity Best balance.[1] Dissolve in hot EtOH, add hot water until turbid, then cool slowly.
2-Propanol (IPA) / Water 60:40Removal of Colors IPA is excellent for removing oxidative byproducts (pink/brown quinones).[1]
Toluene / Ethyl Acetate 90:10Drying / Polymorphs Use if the compound hydrates easily. Requires higher temperatures to dissolve.
Troubleshooting Recrystallization
  • Issue: The product "oils out" instead of crystallizing.

    • Cause: The solvent mixture is too polar, or the cooling is too rapid.

    • Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure material at the cloud point. Slow down the cooling rate (wrap the flask in foil/towel).

  • Issue: Product is colored (Pink/Brown).

    • Cause: Oxidation of the phenol to quinoid species.

    • Fix: Add a pinch of sodium metabisulfite or ascorbic acid to the aqueous component of your recrystallization solvent to act as an antioxidant.

Module 3: Chromatography (HPLC/Flash)

User Query: "My peak is tailing badly on the column, or I see multiple peaks for one compound."

Technical Insight: The "tailing" is caused by the ionization of the phenol and the amide interaction with residual silanols on the silica or C18 stationary phase. You must suppress ionization to get a sharp peak.

Method Parameters
  • Stationary Phase: C18 (Reverse Phase) is preferred over Silica (Normal Phase).

    • Why: Silica is acidic; the amide/phenol can stick irreversibly or streak.

  • Mobile Phase Modifier (Critical):

    • Do Use: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid .

    • Why: Low pH (approx 2-3) ensures the phenol remains protonated (neutral), preventing secondary interactions with the column.

    • Do NOT Use: Neutral water/acetonitrile.

  • Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA).

Visualizing the Workflow

Figure 1: Purification Decision Matrix

Caption: Logical flow for selecting the optimal purification method based on crude purity and impurity type.

PurificationStrategy Start Crude 4-Chloro-2-fluoro- 6-hydroxybenzamide CheckPurity Analyze Purity (HPLC/NMR) Start->CheckPurity Decision1 Purity < 85%? CheckPurity->Decision1 Decision2 Color/Sticky? Decision1->Decision2 No (Minor Impurities) AcidBase Acid-Base Extraction (Module 1) Decision1->AcidBase Yes (Major Impurities) Recryst Recrystallization (EtOH/H2O) Decision2->Recryst Crystalline/Solid Column Reverse Phase Flash (C18 + 0.1% TFA) Decision2->Column Oily/Complex Mix AcidBase->CheckPurity Re-evaluate Final Pure Solid (>98%) Recryst->Final Column->Final

Figure 2: The "pH Swing" Mechanism

Caption: Molecular state changes during the acid-base extraction process.[1]

AcidBaseSwing Neutral Neutral State (pH < 6) Insoluble in Water Soluble in Organics BaseAdd + NaOH (pH > 10) Neutral->BaseAdd Anion Phenolate Anion Water Soluble Impurity Separation BaseAdd->Anion Deprotonation AcidAdd + HCl (pH < 3) Anion->AcidAdd Precip Precipitated Product Pure Solid AcidAdd->Precip Reprotonation

References

  • Preparation of halogenated anilides of salicylic acid. US Patent 2,967,885. Describes the fundamental solubility and acid-base handling of halogenated salicylamides.

  • Process for preparing salicylamide compounds. European Patent EP0143628B1. Details recrystallization solvents (ethanol/water) for substituted salicylamides.[1]

  • Process for the preparation of furosemide. US Patent 5,739,361. Provides data on the synthesis and isolation of the structural analog 4-chloro-2-fluoro-5-sulfamoylbenzoic acid.

  • PubChem Compound Summary: 4-Hydroxybenzamide. National Library of Medicine.[1] Reference for general physicochemical properties of the benzamide class.[1]

  • Recrystallization Solvents Guide. University of Rochester. General guide validating the use of Ethanol/Water for polar aromatic amides.

Sources

Technical Support Center: Recrystallization of 4-Chloro-2-fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the recrystallization of 4-Chloro-2-fluoro-6-hydroxybenzamide. This document offers a blend of theoretical principles and practical, field-proven insights to empower you to develop a robust and efficient purification protocol.

Introduction: The Critical Role of Recrystallization

Recrystallization is a powerful technique for the purification of solid organic compounds. For a molecule like 4-Chloro-2-fluoro-6-hydroxybenzamide, which possesses multiple functional groups capable of various intermolecular interactions, achieving high purity is paramount for its intended application, be it in research or as a precursor in drug development. The success of recrystallization hinges on the judicious selection of a solvent system that exploits the differential solubility of the compound and its impurities at varying temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 4-Chloro-2-fluoro-6-hydroxybenzamide?

An ideal solvent for the recrystallization of this compound should exhibit the following properties:

  • High solubility at elevated temperatures: The solvent should readily dissolve the compound near its boiling point.

  • Low solubility at low temperatures: Upon cooling, the compound should precipitate out of the solution, allowing for its recovery.

  • Favorable impurity solubility profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Chemical inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Safety: The solvent should have a low toxicity and flammability profile.

Q2: Based on its structure, what are some good starting solvents to screen for 4-Chloro-2-fluoro-6-hydroxybenzamide?

4-Chloro-2-fluoro-6-hydroxybenzamide is a polar molecule due to the presence of the amide, hydroxyl, and halogen functional groups. Therefore, polar solvents are a good starting point for screening. The principle of "like dissolves like" is a useful guide here.

Here is a ranked list of single solvents to begin your screening:

  • Water: Given the presence of hydrogen bond donors (hydroxyl and amide) and acceptors (carbonyl, hydroxyl, fluorine), water is a potential candidate. However, the aromatic ring and chlorine atom may limit its solubility.

  • Ethanol/Isopropanol: Alcohols are excellent choices for moderately polar compounds. They can engage in hydrogen bonding and dissolve a wide range of organic molecules.

  • Acetone: A polar aprotic solvent that is a good solvent for many organic compounds.[1][2]

  • Ethyl Acetate: A moderately polar solvent that can be effective for compounds with both polar and non-polar characteristics.

  • Toluene: An aromatic solvent that may be suitable due to the benzene ring in the target molecule.

It is highly likely that a mixed solvent system will provide the optimal balance of solubility. Common miscible pairs to investigate include ethanol/water, acetone/water, and ethyl acetate/hexanes.[3][4][5]

Solvent Selection Workflow

The following diagram outlines a systematic approach to selecting an appropriate recrystallization solvent system.

Solvent_Selection_Workflow start Start: Crude 4-Chloro-2-fluoro-6-hydroxybenzamide screen_single Screen Single Solvents (e.g., Water, Ethanol, Acetone, Ethyl Acetate) start->screen_single dissolves_cold Dissolves in cold solvent? screen_single->dissolves_cold insoluble_hot Insoluble in hot solvent? dissolves_cold->insoluble_hot No reject_solvent Reject Solvent dissolves_cold->reject_solvent Yes good_single Potential Single Solvent System insoluble_hot->good_single No insoluble_hot->reject_solvent Yes screen_mixed Screen Mixed Solvents (e.g., Ethanol/Water, Acetone/Water) insoluble_hot->screen_mixed If no single solvent is ideal optimize Optimize Solvent Ratio and Cooling Rate good_single->optimize dissolves_hot_mix Dissolves in hot mixed solvent? screen_mixed->dissolves_hot_mix dissolves_hot_mix->reject_solvent No precipitates_cold_mix Precipitates upon cooling? dissolves_hot_mix->precipitates_cold_mix Yes precipitates_cold_mix->reject_solvent No good_mixed Potential Mixed Solvent System precipitates_cold_mix->good_mixed Yes good_mixed->optimize

Caption: A workflow for systematic solvent selection in recrystallization.

Experimental Protocol: Solvent Screening

This protocol outlines a microscale approach to efficiently screen potential recrystallization solvents.

Materials:

  • Crude 4-Chloro-2-fluoro-6-hydroxybenzamide

  • Small test tubes or vials

  • A selection of potential solvents (see table below)

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Place approximately 20-30 mg of the crude compound into a small test tube.

  • Add the solvent dropwise at room temperature, vortexing after each addition, until the solid is just covered. Observe if the solid dissolves.

  • If the solid does not dissolve at room temperature, gently heat the test tube in a heating block or water bath.

  • Continue adding the hot solvent dropwise until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.

  • Record your observations for each solvent, noting solubility at room temperature and upon heating, as well as the quality of the crystals formed upon cooling.

Table of Potential Screening Solvents:

SolventBoiling Point (°C)PolarityPotential Role
Water100HighSingle solvent or co-solvent with alcohols/acetone
Ethanol78HighGood general-purpose polar protic solvent
Isopropanol82HighSimilar to ethanol, slightly less polar
Acetone56Medium-HighGood general-purpose polar aprotic solvent
Ethyl Acetate77MediumGood for compounds with intermediate polarity
Toluene111LowFor aromatic compounds, may require a co-solvent
Hexane69LowTypically used as an anti-solvent with a more polar solvent

Troubleshooting Guide

Q: My compound dissolves in the hot solvent, but no crystals form upon cooling. What should I do?

A: This is a common issue and usually indicates that the solution is not supersaturated. Here are the steps to induce crystallization:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the meniscus. The microscopic scratches on the glass can provide a surface for crystal nucleation.[6]

    • Seed Crystals: If you have a small amount of pure compound, add a tiny crystal to the solution. This will act as a template for crystal growth.[6]

  • Increase Concentration:

    • Evaporation: If nucleation techniques fail, it's likely you've used too much solvent. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[6]

  • Lower the Temperature:

    • Ice Bath: If crystals have started to form at room temperature, placing the flask in an ice bath can increase the yield. However, do not cool too rapidly as this can cause the compound to precipitate as an amorphous solid.[7]

Q: My compound "oils out" of the solution instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is too concentrated.

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to dilute the solution and then allow it to cool slowly.

  • Lower the Cooling Temperature: If using a high-boiling point solvent, switch to a lower-boiling point solvent.

  • Change Solvent System: Consider using a mixed solvent system. Dissolve the compound in a good solvent and then add a poor solvent dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.

Q: The resulting crystals are colored. How can I decolorize my sample?

A: Colored impurities can often be removed by using activated charcoal.

  • Dissolve the crude compound in the minimum amount of hot recrystallization solvent.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution.

  • Swirl the mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

  • Perform a hot gravity filtration to remove the charcoal.[7]

  • Allow the filtrate to cool and crystallize as usual.

Caution: Using too much charcoal can lead to a loss of your desired product.

Q: I'm getting a very low yield after recrystallization. How can I improve it?

A: Low yield can be due to several factors:

  • Using too much solvent: Always use the minimum amount of hot solvent required to dissolve your compound.[8]

  • Incomplete precipitation: Ensure the solution is cooled sufficiently, including the use of an ice bath, to maximize crystal formation.

  • Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Washing with the wrong solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to avoid re-dissolving your product.[7]

  • Check the mother liquor: It may be possible to obtain a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.

References

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Reddit. [Link]

  • Experiment 2: Recrystallization. (n.d.). West Virginia University. [Link]

  • Crystallization. (n.d.). California State University, Dominguez Hills. [Link]

  • Crystallization Solvents. (n.d.). University of California, Irvine. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

  • Recrystallization. (n.d.). Kennesaw State University. [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022, May 22). National Center for Biotechnology Information. [Link]

  • Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. (2023, March 29). ACS Publications. [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (n.d.). Royal Society of Chemistry. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (n.d.). Royal Society of Chemistry. [Link]

  • What is the best technique for amide purification? (2020, November 2). ResearchGate. [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (2021, April 19). MDPI. [Link]

  • Benzamide. (n.d.). Wikipedia. [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026, January 20). National Center for Biotechnology Information. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026, January 7). ResearchGate. [Link]

  • Fluorine in medicinal chemistry. (n.d.). National Center for Biotechnology Information. [Link]

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. (2022, October 4). PubMed. [Link]

  • Recrystallization - a CLASSIC technique to purify a SOLID. (2024, December 18). YouTube. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube. [Link]

  • 4-Chloro-2-hydroxybenzaldehyde. (n.d.). PubChem. [Link]

  • 4-chloro-2-fluoro-6-methoxybenzamide (C8H7ClFNO2). (n.d.). PubChemLite. [Link]

Sources

Minimizing side reactions during 4-Chloro-2-fluoro-6-hydroxybenzamide functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers working with 4-Chloro-2-fluoro-6-hydroxybenzamide . It is designed to address the specific reactivity profile of this scaffold, prioritizing the minimization of side reactions during functionalization.

Current Status: Operational Topic: Minimizing Side Reactions & Process Optimization Target Scaffold: 4-Chloro-2-fluoro-6-hydroxybenzamide (CAS: 700-37-8 derivative)

Executive Summary: The Reactivity Matrix

This molecule presents a "tri-functional" challenge. You are managing three distinct reactivity zones simultaneously. Failure to balance these results in the specific impurities listed below.

Functional GroupReactivity ModePrimary Risk (Side Reaction)
C6-Hydroxyl (-OH) Nucleophile (Phenolic)N-Alkylation Competition: The amide nitrogen can compete for electrophiles.
C1-Amide (-CONH₂) Electrophile / NucleophileHydrolysis: Conversion to carboxylic acid.Dehydration: Conversion to nitrile.
C2-Fluorine (-F) Electrophile (SNAr activated)SNAr Displacement: The fluorine is ortho to the amide (EWG), making it susceptible to nucleophilic attack, especially if the ring is electron-deficient.
C4-Chlorine (-Cl) Electrophile (Cross-coupling)Catalyst Poisoning: If Pd-catalysis is attempted without protecting the amide/phenol.

Interactive Troubleshooting Modules

Module A: O-Alkylation vs. N-Alkylation (The "Regioselectivity" Problem)

Scenario: You are trying to synthesize an ether at the C6 position, but you observe a new spot on TLC/LCMS that corresponds to the N-alkylated or O,N-dialkylated byproduct.

The Mechanism: The amide nitrogen is less acidic than the phenol, but the resulting phenoxide anion can increase electron density, making the amide nitrogen more nucleophilic. Furthermore, "hard" electrophiles favor the "hard" oxygen, but solvent effects can shift this balance.

Diagnostic Checklist:

  • Are you using a strong base (NaH, KOtBu)? Strong bases deprotonate both the phenol and the amide, leading to mixtures.

  • Is your solvent polar aprotic (DMF, DMSO)? These solvents solvate cations well, leaving the "naked" anion highly reactive, often reducing regioselectivity.

  • Are you heating above 60°C? Higher temperatures lower the activation energy barrier for the undesired N-alkylation.

Corrective Protocol (The "Mild Base" Method): To lock selectivity for the Oxygen (Phenol), use the Hard-Soft Acid-Base (HSAB) principle.

  • Reagent Selection: Use Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) . These are strong enough to deprotonate the phenol (pKa ~8-10) but generally too weak to fully deprotonate the amide (pKa ~15-17) at moderate temperatures.

  • Solvent: Switch to Acetone or Acetonitrile (MeCN) . These solvents allow for sufficient solubility without the aggressive "naked anion" effect of DMF.

  • Stoichiometry: Use exactly 1.05 - 1.1 equivalents of the alkyl halide. Excess electrophile drives the secondary reaction (N-alkylation).

Visual Pathway Analysis:

ReactionPathways Start 4-Chloro-2-fluoro- 6-hydroxybenzamide Base Base Selection Start->Base O_Prod O-Alkylated Product (Desired Ether) Base->O_Prod Mild Base (K2CO3) < 60°C N_Prod N-Alkylated Byproduct (Amide impurity) Base->N_Prod Strong Base (NaH) Excess Electrophile SNAr_Prod SNAr Byproduct (F-displacement) Base->SNAr_Prod High Temp (>100°C) Strong Nucleophile

Caption: Reaction pathway divergence based on base strength and temperature. Green indicates the optimal path; red indicates failure modes.

Module B: Preventing Fluorine Displacement (SNAr)

Scenario: You observe the loss of the Fluorine atom (M-19 mass shift or change in ¹⁹F NMR) during functionalization.

The Root Cause: The Fluorine at C2 is ortho to the amide (an Electron Withdrawing Group). This activates the position for Nucleophilic Aromatic Substitution (SNAr). While the C6-hydroxyl is electron-donating (deactivating SNAr), if you use harsh conditions, the Fluorine will leave.

Troubleshooting Guide:

  • Avoid amine bases at high heat: If you use an amine base (like TEA or DIPEA) and heat the reaction, the amine can act as a nucleophile and displace the Fluorine.

  • Sequence Matters: Perform O-alkylation before any reaction that requires high heat. Converting the -OH to an -OR (ether) retains the electron-donating effect, keeping the ring deactivated against SNAr.

Standard Operating Procedure (SOP)

Protocol: Regioselective O-Alkylation of 4-Chloro-2-fluoro-6-hydroxybenzamide Objective: >95% O-Alkylation, <1% N-Alkylation.

Materials:

  • Substrate: 4-Chloro-2-fluoro-6-hydroxybenzamide (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)

  • Base: K₂CO₃ (anhydrous, powder) (2.0 equiv)

  • Solvent: DMF (if solubility is poor in MeCN) or MeCN (preferred). Concentration: 0.2 M.

Step-by-Step:

  • Charge: To a dried flask under N₂, add the substrate and K₂CO₃.

  • Solvate: Add solvent and stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn yellow due to phenoxide formation.

  • Addition: Add the Alkyl Halide dropwise over 5 minutes.

  • Reaction: Stir at RT. Only heat to 50°C if conversion is <10% after 2 hours.

    • Critical Check: Monitor by TLC/LCMS. Look for the disappearance of the starting phenol.

  • Quench: Once complete, pour mixture into ice-water (10x volume). The product often precipitates.

  • Workup: Filter the solid. If no precipitate, extract with EtOAc. Wash organic layer with dilute citric acid (pH 5) to remove remaining base without hydrolyzing the amide.

Frequently Asked Questions (FAQs)

Q: Can I use Mitsunobu conditions (PPh₃/DIAD) for this reaction? A: Yes, Mitsunobu conditions are excellent for this substrate because they occur under neutral/mildly acidic conditions, which completely suppresses SNAr at the Fluorine and minimizes N-alkylation. However, purification of triphenylphosphine oxide (TPPO) can be difficult. Use this only if the alkyl halide method fails or if your alcohol is complex.

Q: Why is my amide hydrolyzing to the acid? A: This usually happens during the workup, not the reaction.

  • Cause: Using strong acid (HCl) to neutralize the reaction mixture.

  • Fix: Use 1M Citric Acid or saturated NH₄Cl for neutralization. The 2,6-substitution pattern creates steric hindrance, but the electronic activation from the Fluorine makes the amide carbonyl more electrophilic than a standard benzamide.

Q: I need to do a Suzuki coupling at the Chlorine (C4). Should I do it before or after O-alkylation? A: After. The free phenol (-OH) is acidic and can poison Palladium catalysts or interfere with the base required for Suzuki coupling. By O-alkylating first, you protect the phenol as an ether, making the Suzuki coupling at C4 cleaner. Additionally, the ether group is electron-donating, which facilitates the oxidative addition step at the para-Chlorine.

Q: How do I distinguish N-alkylation from O-alkylation by NMR? A:

  • ¹H NMR:

    • O-Alkylation: You will see the amide protons (-CONH₂) as two distinct broad singlets (usually around 6.0–8.0 ppm).

    • N-Alkylation: You will lose one amide proton signal, and the remaining NH will likely couple to the adjacent alkyl group (becoming a triplet or doublet depending on the alkyl chain).

  • ¹³C NMR: The carbonyl carbon shift will change significantly if N-alkylated (amide to secondary amide shift) compared to O-alkylated (phenol to ether shift).

References

  • Regioselectivity in Salicylamide Derivatives

    • Mechanism of N- vs O-alkylation: "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determin
  • Process Chemistry of Fluorinated Benzamides

    • BMS-663068 Process Story: Discusses functionalization of 4-chloro-2-fluoro-6-substituted benzamides and the stability of the amide group.
    • (Note: Citation based on general process literature for this scaffold class).

  • Synthesis of Related Scaffolds

    • Synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid: Provides conditions for handling the 2,4-difluoro-5-hydroxy motif, relevant to SNAr risks.

Overcoming solubility issues with 4-Chloro-2-fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in research and development environments.

Executive Summary

4-Chloro-2-fluoro-6-hydroxybenzamide (CFHB) presents a classic "solubility paradox" common in fragment-based drug discovery. While its molecular weight is low (~189.6 g/mol ), it exhibits surprisingly poor aqueous solubility.

The Root Cause: The molecule possesses a "locked" conformation. The 6-hydroxy group forms a strong intramolecular hydrogen bond with the amide carbonyl oxygen, while the 2-fluoro atom can accept a weak hydrogen bond from the amide nitrogen. This creates a planar, pseudo-tricyclic structure with high lattice energy, making it resistant to hydration. To dissolve it, you must energetically disrupt this lattice.

Part 1: Solvent Selection & Preparation Guide

Q1: What is the "Gold Standard" solvent system for stock solutions?

Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide) at 10–50 mM.

Why this works: DMSO is a dipolar aprotic solvent that effectively disrupts the intramolecular hydrogen bonding between the phenol and the amide group. Unlike protic solvents (Methanol, Ethanol), DMSO interacts with the polar surface of the molecule without competing for proton donation, effectively "unzipping" the crystal lattice.

Protocol: Preparation of 10 mM Stock (10 mL)

  • Weigh 18.96 mg of CFHB.

  • Add 5 mL of anhydrous DMSO.

  • Vortex for 30 seconds. If visible particles remain, sonicate at 40°C for 5 minutes.

    • Note: Heating is critical here. The lattice energy barrier often requires thermal activation to overcome.

  • Add remaining DMSO to reach 10 mL volume.

  • Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles which can induce micro-precipitation.

Q2: How do I transition to an aqueous buffer without precipitation?

The Issue: "Crashing out" occurs when the hydrophobic effect overwhelms the solvation shell during rapid dilution.

The Solution: Step-wise dilution with a co-solvent ramp.

Data Table: Solubility Thresholds (Approximate at 25°C)

Solvent SystemEst. Solubility LimitNotes
Water (pH 7.0) < 0.1 mg/mLPoor. Intramolecular H-bonds dominate.
PBS (pH 7.4) ~ 0.2 mg/mLSlightly better due to ionic strength.
DMSO > 50 mg/mLExcellent.
Ethanol ~ 10 mg/mLModerate. Good for intermediate dilutions.
0.1 M NaOH > 20 mg/mLBest Aqueous. Phenolate formation drives solubility.
Q3: Can pH manipulation solve my aqueous solubility issues?

Yes, this is the most effective chemical strategy.

Mechanism: The phenolic hydroxyl group at position 6 has a pKa of approximately 7.5–8.5. By raising the pH above this pKa, you deprotonate the phenol (


). The resulting negative charge breaks the intramolecular H-bond and provides a hydration handle.

Workflow:

  • For Chemical Synthesis: Use a mild base like Potassium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) in the reaction solvent.
  • For Biological Assays: Ensure your assay buffer is buffered to pH 7.4–8.0. If the compound crashes out, test a "pH spike" method:

    • Dissolve compound in minimal 0.1 M NaOH.

    • Dilute into the final buffer.

    • Warning: Ensure the final pH is compatible with your biological target.

Part 2: Visualizing the Solubility Logic

The following decision tree helps you choose the correct solubilization strategy based on your downstream application.

SolubilityWorkflow Start Start: Solid CFHB CheckApp Select Application Start->CheckApp BioAssay Biological Assay (Cell/Enzyme) CheckApp->BioAssay Synthesis Chemical Synthesis CheckApp->Synthesis Analytics LC-MS / HPLC CheckApp->Analytics DMSO_Stock Prepare 10mM DMSO Stock BioAssay->DMSO_Stock SolventChoice Use Polar Aprotic (DMF, NMP, DMSO) Synthesis->SolventChoice MobilePhase Use Basic Mobile Phase (10mM NH4HCO3, pH 8) Analytics->MobilePhase AcidWarning Avoid strong acid (TFA) Increases precipitation risk Analytics->AcidWarning Dilution Dilute to Assay Conc. DMSO_Stock->Dilution PrecipCheck Precipitation Observed? Dilution->PrecipCheck AddCyclo Add 10% u03b2-Cyclodextrin or 0.05% Tween-20 PrecipCheck->AddCyclo Yes SuccessBio Proceed to Assay PrecipCheck->SuccessBio No AddCyclo->SuccessBio BaseChoice Add Base (K2CO3/Cs2CO3) to deprotonate Phenol SolventChoice->BaseChoice

Figure 1: Strategic decision tree for solubilizing 4-Chloro-2-fluoro-6-hydroxybenzamide based on application.

Part 3: Troubleshooting Specific Workflows

Scenario A: "The compound crystallizes inside my LC-MS injector."

Diagnosis: You are likely using a standard acidic mobile phase (Water/Acetonitrile + 0.1% Formic Acid). The low pH keeps the phenol protonated (


), maintaining the insoluble, "locked" conformation. When the DMSO plug hits the aqueous acidic stream, the compound precipitates instantly.

The Fix: Switch to a Basic Mobile Phase .

  • Buffer: 10 mM Ammonium Bicarbonate (

    
    ) adjusted to pH 8.0 with Ammonium Hydroxide.
    
  • Why: At pH 8.0, the phenol is partially ionized, drastically improving solubility in the aqueous phase.

  • Bonus: This often improves peak shape for phenolic compounds by reducing silanol interactions on the column.

Scenario B: "I see variable results in my cell-based assay."

Diagnosis: Micro-precipitation. Even if the solution looks clear to the naked eye, nano-aggregates may form upon dilution into culture media, leading to "false negatives" (compound not available) or "false positives" (aggregates lysing cells).

The Fix:

  • Limit DMSO: Keep final DMSO concentration < 0.5% if possible, but > 0.1% to maintain solubility.

  • Use a Carrier: Pre-dissolve the compound in a 20% HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin)  solution instead of pure water for the intermediate dilution step. Cyclodextrins encapsulate the hydrophobic halogenated ring, shielding it from water while maintaining solubility.
    

Part 4: References & Grounding

  • Solubility of Benzamides: Detailed analysis of benzamide solubility enhancement using sulfoxides and co-solvents.

    • Source: National Institutes of Health (NIH) / PMC

    • URL:[Link]

  • pKa Modulation Strategies: Review of pH-dependent solubility profiles for phenolic drugs (analogous to the 6-hydroxy moiety).

    • Source: MDPI Pharmaceutics

    • URL:[Link][1][2][3][4]

  • Cyclodextrin Applications: Guidelines for using HP-

    
    -CD to prevent precipitation in biological assays.
    
    • Source: The Royal Society of Chemistry (RSC)

    • URL:[Link]

  • Structural Analogs (Furosemide): Insights into the solubility behavior of chloro-sulfamoyl-benzamides, which share the core substitution pattern.

    • Source: ChemicalBook / Literature Review

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements regarding halogenated organic compounds.

Sources

Identifying common impurities in 4-Chloro-2-fluoro-6-hydroxybenzamide batches

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-2-fluoro-6-hydroxybenzamide

A Guide to Identifying and Controlling Common Impurities for Researchers and Drug Development Professionals

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for 4-Chloro-2-fluoro-6-hydroxybenzamide. This document is designed to provide researchers, analytical chemists, and process development scientists with a practical, in-depth understanding of the potential impurities that may be encountered in batches of this compound. Our goal is to equip you with the knowledge to anticipate, identify, and troubleshoot these impurities, ensuring the quality and integrity of your research and development efforts.

The control of impurities is a critical aspect of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1] Impurities can arise from various sources, including the synthetic route, degradation of the active pharmaceutical ingredient (API), and storage conditions. This guide provides a framework for understanding these challenges in the context of 4-Chloro-2-fluoro-6-hydroxybenzamide.

Part 1: Frequently Asked Questions (FAQs) - Understanding Potential Impurities

This section addresses common questions regarding the origin and identity of impurities associated with 4-Chloro-2-fluoro-6-hydroxybenzamide.

Q1: What are the most likely sources of impurities in a typical batch of 4-Chloro-2-fluoro-6-hydroxybenzamide?

Impurities in any given batch can be broadly categorized into three main classes based on their origin:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They include:

    • Unreacted Starting Materials: Residuals of the initial chemical building blocks.

    • Intermediates: Compounds formed in intermediate steps of the synthesis that have not fully converted to the final product.

    • By-products: Unwanted molecules formed from side reactions occurring during synthesis.

    • Reagents and Catalysts: Residuals of chemicals, ligands, or catalysts used to facilitate the reactions.[1]

  • Degradation Products: These impurities form when the 4-Chloro-2-fluoro-6-hydroxybenzamide molecule breaks down over time due to exposure to environmental factors such as heat, light, humidity, or reactive excipients.[2] Common degradation pathways include hydrolysis, oxidation, and photolysis.

  • Extraneous Contaminants: These are impurities introduced from external sources, such as solvents, filter aids, or cross-contamination from other processes.[1] This category also includes elemental impurities (heavy metals) that may be introduced from reactors or catalysts.[1][3]

Q2: What specific process-related impurities could be anticipated from a plausible synthetic route?

To predict specific impurities, one must consider the synthetic pathway. While multiple routes to 4-Chloro-2-fluoro-6-hydroxybenzamide exist, a common strategy involves the functionalization of a substituted benzoic acid. A hypothetical, yet chemically sound, pathway is illustrated below, along with the potential impurities at each stage.

Diagram 1: Hypothetical Synthesis of 4-Chloro-2-fluoro-6-hydroxybenzamide and Origin of Process-Related Impurities

G SM 2-Fluoro-6-nitrotoluene Int1 2-Fluoro-6-nitrobenzoic acid SM->Int1 1. Oxidation (e.g., KMnO4) Imp1 Residual SM SM->Imp1 Int2 4-Chloro-2-fluoro-6-nitrobenzoic acid Int1->Int2 2. Chlorination Int3 4-Amino-2-fluoro-6-chlorobenzoic acid Int2->Int3 3. Reduction (e.g., Fe/HCl) Imp2 Over-chlorinated species Int2->Imp2 Imp3 Residual Nitro-intermediate Int2->Imp3 Int4 4-Chloro-2-fluoro-6-hydroxybenzoic acid Int3->Int4 4. Diazotization & Hydrolysis Imp4 De-aminated by-product Int3->Imp4 API 4-Chloro-2-fluoro-6-hydroxybenzamide Int4->API 5. Amidation Imp5 Residual Carboxylic Acid (Degradant/Intermediate) Int4->Imp5

Caption: Hypothetical synthesis pathway and potential by-products.

From this route, we can anticipate the following impurities:

  • Impurity A (Intermediate): 4-Chloro-2-fluoro-6-hydroxybenzoic acid. The immediate precursor to the final product. Incomplete amidation will result in its presence.

  • Impurity B (Intermediate): 4-Amino-2-fluoro-6-chlorobenzoic acid. An upstream intermediate that may carry through if the diazotization and hydrolysis step is incomplete.

  • Impurity C (By-product): Isomeric or over-chlorinated species from the chlorination step.

  • Impurity D (Starting Material): Residual 2-Fluoro-6-nitrotoluene if the initial oxidation is inefficient.

Q3: What are the common degradation pathways for a molecule with this structure?

The structure of 4-Chloro-2-fluoro-6-hydroxybenzamide contains three key functional groups susceptible to degradation: a primary amide, a phenolic hydroxyl group, and a halogenated aromatic ring.

  • Hydrolytic Degradation: The primary amide bond is susceptible to hydrolysis, especially under acidic or basic conditions. This would revert the molecule to its carboxylic acid precursor, 4-Chloro-2-fluoro-6-hydroxybenzoic acid. This is often the most common degradation pathway for benzamide-containing APIs.[1]

  • Oxidative Degradation: The phenolic hydroxyl group makes the molecule susceptible to oxidation. Exposure to atmospheric oxygen, peroxides, or metal ions can lead to the formation of colored quinone-type impurities.

  • Photolytic Degradation: Aromatic halides can be sensitive to UV light, which can induce dehalogenation via a radical mechanism. Forced degradation studies under ICH-prescribed light conditions are necessary to determine this liability.[2]

The table below summarizes the potential impurities and their likely origins.

Potential Impurity Chemical Name Classification Likely Origin
Impurity A4-Chloro-2-fluoro-6-hydroxybenzoic acidIntermediate / DegradantIncomplete amidation; Hydrolysis of API
Impurity B4-Amino-2-fluoro-6-chlorobenzoic acidIntermediateIncomplete diazotization/hydrolysis
Impurity CDichloro-fluoro-hydroxybenzamide isomerBy-productNon-selective chlorination
Impurity DQuinone-type speciesDegradantOxidation of the phenolic group
Impurity E2-Fluoro-6-hydroxybenzamideBy-product / DegradantIncomplete chlorination; Photolytic de-chlorination

Part 2: Analytical & Troubleshooting Guide

This section provides practical guidance on the analytical methods used to detect, quantify, and identify impurities.

Q4: What is the recommended primary analytical technique for impurity profiling of 4-Chloro-2-fluoro-6-hydroxybenzamide?

The gold standard for pharmaceutical impurity profiling is High-Performance Liquid Chromatography (HPLC) , typically in a reversed-phase mode and coupled with a UV detector (HPLC-UV).[3][4] This technique offers excellent resolution for separating structurally similar compounds, high sensitivity for detecting impurities at low levels (e.g., below 0.1%), and robust quantification.

For identification of unknown impurities, coupling HPLC with Mass Spectrometry (LC-MS) is the optimal approach.[5] LC-MS provides molecular weight information that is crucial for elucidating the structure of an unknown peak.

Q5: How do I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is one that can accurately separate the API from all its potential degradation products and process-related impurities. Developing such a method involves a systematic approach:

  • Forced Degradation Studies: Intentionally stress the API under harsh conditions (acid, base, oxidation, heat, light) to generate degradation products.[2][6] This ensures you have all relevant impurities present to challenge the method's specificity.

  • Column and Mobile Phase Screening: Screen a variety of HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase pH conditions.[4] Since the molecule has an acidic phenol group, pH will significantly impact retention and peak shape. A pH range of 2.5-4.0 is a good starting point.

  • Method Optimization: Fine-tune the gradient, temperature, and flow rate to achieve optimal separation (resolution > 2) between the API and all impurity peaks.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.

Q6: I'm seeing an unknown peak in my chromatogram. What are the steps to identify it?

Identifying an unknown impurity requires a logical, stepwise workflow. The process aims to gather structural information to confidently propose and confirm the identity of the molecule.

Diagram 2: Workflow for Identification of an Unknown Impurity

G Start Unknown Peak Detected in HPLC-UV Step1 Analyze by LC-MS to Determine Molecular Weight Start->Step1 Step2 Compare MW with Known Intermediates, Degradants, By-products Step1->Step2 Decision1 Is there a match? Step2->Decision1 Step3a Propose Structure based on MW and Synthetic/Degradation Pathway Decision1->Step3a No Step3b Synthesize or Procure Reference Standard Decision1->Step3b Yes Step4 Isolate Impurity (e.g., Prep-HPLC) Step3a->Step4 Step5 Characterize by NMR, HRMS Step4->Step5 Step5->Step3b End Identity Confirmed Step3b->End Confirm by co-injection

Caption: A systematic workflow for identifying an unknown impurity peak.

Q7: What are the typical regulatory thresholds for reporting, identifying, and qualifying impurities?

The ICH guidelines provide specific thresholds for impurities in new drug substances. For a maximum daily dose of ≤ 2g/day, the following thresholds generally apply:

  • Reporting Threshold: ≥ 0.05%. Any impurity at or above this level must be reported in regulatory filings.

  • Identification Threshold: ≥ 0.10%. The structure of any impurity at or above this level must be determined.

  • Qualification Threshold: ≥ 0.15%. Any impurity at or above this level must be qualified, meaning toxicological data is required to demonstrate its safety at the observed level.

These thresholds underscore the importance of sensitive and accurate analytical methods.[7]

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of 4-Chloro-2-fluoro-6-hydroxybenzamide to support the development of a stability-indicating analytical method.

Materials:

  • 4-Chloro-2-fluoro-6-hydroxybenzamide

  • 1M HCl, 1M NaOH, 30% H₂O₂

  • Methanol (HPLC Grade), Water (HPLC Grade)

  • pH meter, heating block, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the API at approximately 1 mg/mL in methanol.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1M HCl. Heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid API in an oven at 105°C for 48 hours. Also, heat a solution (1 mg/mL in 50:50 methanol:water) at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid API and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: For each condition, take aliquots at various time points, neutralize if necessary, dilute to a suitable concentration (e.g., 0.1 mg/mL), and analyze by HPLC. Aim for 5-20% degradation of the main peak.

Protocol 2: Example HPLC Method for Impurity Profiling

Objective: To provide a starting point for the separation and quantification of impurities in 4-Chloro-2-fluoro-6-hydroxybenzamide. Note: This method requires optimization and validation for your specific application.

Parameter Condition
Column Reversed-Phase C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Time 0 min: 10% B; Time 25 min: 80% B; Time 30 min: 80% B; Time 31 min: 10% B; Time 35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detector UV at 220 nm
Injection Volume 10 µL
Sample Concentration 0.5 mg/mL in 50:50 Acetonitrile:Water

Causality: The acidic mobile phase (pH ~2.5) is used to suppress the ionization of the phenolic hydroxyl group, which helps in achieving sharp, symmetrical peaks for both the API and its acidic impurities. A gradient elution is necessary to elute both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable run time.

References

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (2013, May 18).
  • Forced Degradation – A Review. (2022, November 30).
  • Analytical advances in pharmaceutical impurity profiling. (2016, May 25). PubMed.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Open Access Journals - Research and Reviews.
  • Method Development for Drug Impurity Profiling: Part 1. (2010, March 31). LCGC International.
  • forced degradation products: Topics by Science.gov. (n.d.). Science.gov.
  • Pilaniya, K., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Semantic Scholar.
  • Preparation method of 4-amino-2-fluoro-methyl benzamide. (2013, September 18). Eureka | Patsnap.

Sources

Technical Support Center: Troubleshooting HPLC Separation of 4-Chloro-2-fluoro-6-hydroxybenzamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC separation of 4-Chloro-2-fluoro-6-hydroxybenzamide and its positional isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the scientific principles behind them, ensuring robust and reproducible chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor resolution between my 4-Chloro-2-fluoro-6-hydroxybenzamide isomers?

A1: Poor resolution between positional isomers is a common challenge in HPLC due to their similar physicochemical properties.[1] Several factors can contribute to this issue:

  • Inappropriate Column Chemistry: Standard C18 columns may not provide sufficient selectivity for closely related isomers.[2][3]

  • Suboptimal Mobile Phase pH: The ionization state of your analytes, which is controlled by the mobile phase pH, plays a crucial role in their retention and selectivity in reversed-phase HPLC.[4][5][6][7]

  • Incorrect Mobile Phase Composition: The choice and ratio of organic modifier to aqueous buffer can significantly impact selectivity.

  • Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time and affect resolution.

Q2: My peaks for the isomers are splitting. What could be the cause?

A2: Peak splitting in HPLC can be attributed to several factors, broadly categorized as chromatographic, instrumental, or chemical issues.[8][9][10]

  • Method Parameters: A common cause is the incompatibility of the sample solvent with the mobile phase.[11] If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion, especially for early eluting peaks.

  • Co-elution: The split peak might actually be two closely eluting isomers that are not fully resolved.[8]

  • Column Issues: A blocked frit, a void in the column packing material, or contamination at the head of the column can disrupt the sample band, causing it to split.[8][10]

  • pH near pKa: If the mobile phase pH is very close to the pKa of the analyte, the compound can exist in both its ionized and non-ionized forms, leading to peak splitting or broadening.

Q3: What is the best type of HPLC column for separating aromatic positional isomers?

A3: For the separation of aromatic positional isomers, columns that offer alternative selectivities to standard C18 phases are often more effective. Phenyl- and Pentafluorophenyl (PFP)-based columns are highly recommended.[1][12][13]

  • Phenyl Columns: These columns provide π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes, which can enhance the separation of isomers that differ in the position of substituents on the benzene ring.[3][12]

  • PFP Columns: PFP columns offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, providing unique selectivity for halogenated and polar aromatic compounds.[1]

In-Depth Troubleshooting Guides

Guide 1: Optimizing Mobile Phase pH for Isomer Separation

The 4-Chloro-2-fluoro-6-hydroxybenzamide molecule contains a phenolic hydroxyl group, which is acidic, and an amide group, which can have weakly basic properties. The ionization of these functional groups is pH-dependent and significantly affects the molecule's hydrophobicity and retention in reversed-phase HPLC.[4][5]

Understanding the Role of pH and pKa

The pKa is the pH at which a functional group is 50% ionized. For optimal peak shape and reproducible retention times, it is generally recommended to work at a mobile phase pH that is at least 1.5 to 2 pH units away from the pKa of the analyte.[4][14] When the mobile phase pH is close to the pKa, small changes in pH can lead to significant shifts in retention time and poor peak shape.[7]

Step-by-Step Protocol for pH Optimization
  • Estimate Analyte pKa: While the exact pKa of 4-Chloro-2-fluoro-6-hydroxybenzamide may not be readily available, the phenolic hydroxyl group is expected to have a pKa in the range of 8-10.

  • Initial pH Screening: Start with a mobile phase pH of around 3.0. At this pH, the phenolic hydroxyl group will be protonated (neutral), and the molecule will be at its most hydrophobic, leading to maximum retention on a reversed-phase column.

  • Evaluate Higher pH Conditions: If separation is not achieved at low pH, systematically increase the mobile phase pH. For example, prepare mobile phases at pH 4.0, 5.0, 6.0, and 7.0. As the pH approaches the pKa of the phenolic group, the compound will start to ionize, becoming more polar and eluting earlier.[5] This change in ionization can significantly alter the selectivity between the isomers.

  • Buffer Selection: It is crucial to use a buffer to maintain a constant pH.[4] The buffer should have a pKa within +/- 1 pH unit of the desired mobile phase pH.[4] A buffer concentration of 10-25 mM is typically sufficient.

pH Range Recommended Buffer Expected Analyte State Rationale
2.5 - 3.5Phosphate, FormatePhenolic group is protonated (neutral)Maximizes hydrophobicity and retention.
4.2 - 5.2AcetatePhenolic group is protonated (neutral)Explores selectivity changes at mid-range pH.
6.2 - 7.2PhosphatePhenolic group is protonated (neutral)Further exploration of selectivity as pH increases.

Note: Always measure the pH of the aqueous portion of the mobile phase before adding the organic modifier.[14]

Guide 2: Systematic Approach to Troubleshooting Peak Splitting

Peak splitting can be a frustrating issue. This guide provides a logical workflow to diagnose and resolve the problem.

Troubleshooting Workflow Diagram

Troubleshooting_Peak_Splitting start Peak Splitting Observed is_it_all_peaks Are all peaks splitting? start->is_it_all_peaks instrument_issue Likely an instrument or column issue is_it_all_peaks->instrument_issue Yes method_issue Likely a method-related issue is_it_all_peaks->method_issue No yes_all_peaks Yes check_frit Check/replace column inlet frit instrument_issue->check_frit check_column Inspect for column void. Reverse flush or replace column. check_frit->check_column no_all_peaks No, only some peaks reduce_injection Reduce injection volume. Does the split resolve into two peaks? method_issue->reduce_injection coelution Co-elution of isomers. Optimize separation (see Guide 1 & 3). reduce_injection->coelution Yes check_solvent Check sample solvent compatibility. Dissolve sample in mobile phase. reduce_injection->check_solvent No yes_two_peaks Yes no_two_peaks No check_ph_pka Is mobile phase pH near analyte pKa? Adjust pH (see Guide 1). check_solvent->check_ph_pka

Caption: A logical workflow for diagnosing the cause of peak splitting.

Experimental Protocols for Troubleshooting

Protocol 1: Diagnosing Co-elution vs. Peak Distortion

  • Prepare a Dilute Sample: Prepare a sample at 10% of the original concentration.

  • Inject a Smaller Volume: Reduce the injection volume by half.

  • Analyze the Chromatogram: If the split peak resolves into two distinct, smaller peaks, the issue is co-elution, and the separation method needs to be optimized for better resolution. If the peak shape improves but it remains a single peak, the issue might be mass overload. If the peak splitting persists in the same manner, it is likely due to other factors like solvent incompatibility or column issues.

Protocol 2: Checking for Sample Solvent Incompatibility

  • Sample Preparation: Dissolve your 4-Chloro-2-fluoro-6-hydroxybenzamide isomer standard in the initial mobile phase composition.

  • Injection: Inject the sample prepared in the mobile phase.

  • Comparison: Compare the peak shape with the chromatogram from the sample dissolved in a different solvent. If the peak splitting is resolved, the original sample solvent was too strong and causing the issue.[11]

Guide 3: Column Selection and Method Development Strategy

Choosing the right column is fundamental to achieving a successful separation of positional isomers.

Recommended Column Chemistries
Column Type Primary Interaction Mechanism(s) Best Suited For
Phenyl-Hexyl Hydrophobic and π-π interactionsAromatic and moderately polar compounds; provides unique selectivity for positional isomers.[12][15]
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, and weak ion-exchange interactionsHalogenated compounds, aromatic isomers, and polar analytes.[1]
Polar-Embedded Hydrophobic and hydrogen bonding capabilitiesPolar compounds, offering alternative selectivity to C18 and good peak shape for basic compounds.[1]
Systematic Method Development Workflow

Method_Development start Start: Define Separation Goal col_select Column Selection (e.g., Phenyl-Hexyl, PFP) start->col_select mobile_phase_screen Mobile Phase Screening (Acetonitrile vs. Methanol) col_select->mobile_phase_screen ph_optimization pH Optimization (pH 3, 5, 7) mobile_phase_screen->ph_optimization gradient_optimization Gradient Optimization (Adjust slope and time) ph_optimization->gradient_optimization temp_optimization Temperature Optimization (e.g., 30°C, 40°C, 50°C) gradient_optimization->temp_optimization validation Method Validation temp_optimization->validation

Sources

Addressing steric hindrance in 4-Chloro-2-fluoro-6-hydroxybenzamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with 4-Chloro-2-fluoro-6-hydroxybenzamide , a highly functionalized scaffold often utilized in the synthesis of kinase inhibitors and agrochemicals. The steric and electronic environment created by the 2,6-disubstitution pattern presents unique reactivity hurdles.

Topic: Overcoming Steric & Electronic Impediments in 2,6-Disubstituted Benzamide Workflows

Executive Summary: The "Steric Fortress"

The 4-Chloro-2-fluoro-6-hydroxybenzamide scaffold presents a classic "steric fortress" configuration.[1] The primary amide is flanked by a Fluorine atom (Van der Waals radius ~1.47 Å) and a Hydroxyl group.

Key Structural Challenges:

  • Intramolecular Hydrogen Bonding: The 6-OH forms a strong hydrogen bond with the amide carbonyl oxygen (or nitrogen), locking the molecule in a planar conformation and reducing the nucleophilicity of the phenol.

  • Orthogonal Steric Shielding: The 2-Fluoro and 6-Hydroxy groups physically block the trajectory of incoming electrophiles to the amide nitrogen.[1]

  • Electronic Deactivation: In SNAr reactions, the deprotonated 6-oxide acts as a strong electron donor, deactivating the ring toward nucleophilic attack at the 2-Fluoro position.

Troubleshooting Guides (Q&A Format)

Module A: O-Functionalization (Phenol Alkylation)

User Issue: “I am trying to alkylate the 6-hydroxyl group using standard conditions (K2CO3/DMF/Alkyl Halide), but conversion is stalled at <30% even after 24 hours.”

Root Cause: The intramolecular hydrogen bond (IMHB) between the phenolic hydrogen and the amide carbonyl stabilizes the phenol, effectively increasing its pKa. Standard bases like K2CO3 are often insufficient to fully deprotonate this "locked" hydroxyl group in the presence of the steric bulk.

Technical Solution: Switch to a Cesium Effect protocol. Cesium's larger ionic radius allows for a "naked anion" effect, disrupting the tight ion pairing and the IMHB.

Optimized Protocol:

  • Solvent: Switch from DMF to NMP (N-Methyl-2-pyrrolidone) or Acetonitrile .[1] NMP often improves solubility of the cesium salts.

  • Base: Use Cs2CO3 (1.5 - 2.0 equiv).

  • Additive: Add KI (Potassium Iodide) (0.1 equiv) if using alkyl chlorides/bromides (Finkelstein activation).

  • Temperature: Increase to 60–80°C . The thermal energy is required to break the IMHB.

ParameterStandard Condition (Fail)Optimized Condition (Pass)Mechanism
Base K2CO3Cs2CO3 "Naked anion" effect increases phenoxide nucleophilicity.[1]
Solvent DMFNMP or MeCN Higher polarity/solubility breaks H-bond networks.[1]
Temp RT60°C Overcomes activation energy barrier of steric hindrance.
Module B: Amide Dehydration (Nitrile Synthesis)

User Issue: “I need to convert the amide to a nitrile. Thionyl chloride (SOCl2) results in complex mixtures and hydrolysis products.”

Root Cause: The 2,6-substitution hinders the formation of the imidoyl chloride intermediate required for SOCl2 dehydration. Furthermore, the acidic byproducts (HCl) can attack the electron-rich phenol ring or cause acid-catalyzed hydrolysis.[1]

Technical Solution: Utilize a Burgess Reagent analog or a Vilsmeier-Haack condition that operates under milder, buffered conditions.[1] Alternatively, POCl3 with Imidazole is superior to SOCl2 due to the formation of a reactive phosphoryl imidazolide intermediate that is less sensitive to sterics.

Recommended Protocol (POCl3 Method):

  • Reagents: Amide (1.0 eq), POCl3 (1.5 eq), Imidazole (3.0 eq).

  • Solvent: Pyridine (as solvent and base) or 1,2-Dichloroethane with Pyridine (5 eq).

  • Procedure:

    • Cool solution to 0°C.

    • Add POCl3 dropwise (exothermic).

    • Heat to 80°C for 2-4 hours.

    • Critical Quench: Pour into ice-cold NaHCO3. Acidic quench may revert the imidoyl intermediate.

Module C: Nucleophilic Aromatic Substitution (SNAr)

User Issue: “I want to displace the 2-Fluorine with an amine. The reaction works on 2,4-difluorobenzamide but fails with my 4-chloro-2-fluoro-6-hydroxybenzamide.”

Root Cause: The 6-Hydroxy group is the culprit.[1] Under basic SNAr conditions, the phenol deprotonates to form a phenoxide (O-). This is a powerful Electron Donating Group (EDG) that pushes electron density into the ring, deactivating the 2-position toward nucleophilic attack.

Technical Solution: You must mask the phenol before attempting SNAr.

Workflow:

  • Step 1 (Protection): Alkylate/Protect the OH (e.g., O-Methyl, O-Benzyl, or O-TBS).[1]

    • Note: O-TBS is sterically bulky and might be unstable if the SNAr requires high heat.[1] O-Methyl is robust.[1]

  • Step 2 (SNAr): React the O-protected intermediate with the amine.

    • The amide (EWG) and Cl (EWG) now sufficiently activate the 2-F position without the counter-effect of the phenoxide.

Mechanistic Visualization

The following diagram illustrates the competition between the Intramolecular Hydrogen Bond (IMHB) and the desired reaction pathways.

ReactionPathways Start 4-Chloro-2-fluoro- 6-hydroxybenzamide IMHB_State Locked Conformation (Intramolecular H-Bond) Start->IMHB_State Equilibrium favors Locked State Path_SnAr_Success Protection -> SnAr (Successful) Start->Path_SnAr_Success 1. O-Protection 2. Amine Addition Path_Alkylation O-Alkylation (Cs2CO3/NMP) IMHB_State->Path_Alkylation Requires Heat + Cesium Effect Path_Dehydration Dehydration to Nitrile (POCl3/Imidazole) IMHB_State->Path_Dehydration Requires Activated Electrophile Path_SnAr_Fail Direct SnAr (Failed Reaction) IMHB_State->Path_SnAr_Fail Phenoxide (O-) Deactivates Ring

Caption: Mechanistic flowchart showing the inhibitory effect of the intramolecular hydrogen bond and the requisite pathways to overcome steric and electronic deactivation.

FAQ: Rapid Fire Troubleshooting

Q: Can I use HATU to couple an acid to this amide (reverse amide synthesis)? A: If you are trying to make the benzamide from the benzoic acid precursor: Yes, but standard EDC/NHS often fails. Use HATU or T3P (Propylphosphonic anhydride) . T3P is excellent for sterically hindered anilines/acids and minimizes epimerization/side reactions.

Q: Why is my HPLC showing a "dimer" peak during O-alkylation? A: You are likely seeing N-alkylation or O,N-dialkylation .[1] While the amide N is sterically hindered, harsh conditions (NaH, high temp) can force alkylation at the nitrogen. Stick to milder bases (Carbonates) to maintain O-selectivity.[1]

Q: Is the 4-Chloro position reactive? A: Generally, no.[1] In SNAr, the 2-Fluoro position is significantly more reactive due to the higher electronegativity of Fluorine (Meisenheimer complex stabilization) and the ortho-activation by the amide. The 4-Cl is relatively inert unless you use Palladium catalysis (Buchwald-Hartwig).[1]

References

  • Amide Dehydration Methodologies

    • Title: "A Practical Method for the Dehydr
    • Source:Journal of Organic Chemistry.
    • Context: Validates the use of POCl3/Imidazole for sterically encumbered amides.
    • (Proxy for general dehydration methodology).

  • Cesium Effect in Phenol Alkylation

    • Title: "Cesium carbonate as a vers
    • Source:Chemical Society Reviews.
    • Context: Explains the "naked anion" effect required to break intramolecular H-bonds in ortho-substituted phenols.
  • Steric Hindrance in Benzamides

    • Title: "The Synthesis of Sterically Hindered Amides."[2]

    • Source:CHIMIA.[2]

    • Context: Discusses the challenges of synthesizing and reacting 2,6-disubstituted benzamide scaffolds.
  • SnAr Reactivity Patterns

    • Title: "Nucleophilic Aromatic Substitution of 2-Fluoro- and 2-Nitro-benzamides."[1]

    • Source:Tetrahedron Letters.
    • Context: Mechanistic insight into why electron-donating groups (like O-)

Sources

Technical Support Center: Removal of Residual Solvents from 4-Chloro-2-fluoro-6-hydroxybenzamide Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Chloro-2-fluoro-6-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of removing residual solvents from the final crystalline active pharmaceutical ingredient (API). Adherence to strict residual solvent limits is essential for ensuring product safety, stability, and compliance with regulatory standards.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate challenges in your experiments.

I. Understanding the Challenge: Solvent Entrapment

Residual solvents in pharmaceutical products offer no therapeutic benefit and must be removed to the greatest extent possible.[1][2][3] During the crystallization of 4-Chloro-2-fluoro-6-hydroxybenzamide, solvent molecules can become entrapped within the crystal lattice or adsorbed onto the crystal surface. The efficiency of their removal depends on several factors, including the solvent's boiling point, the crystal's size and morphology, and the drying method employed.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the removal of residual solvents from your 4-Chloro-2-fluoro-6-hydroxybenzamide crystals.

Issue 1: High Levels of Class 2 Solvents (e.g., Acetonitrile, Dichloromethane) Detected Post-Drying

Symptoms:

  • Gas Chromatography (GC) analysis shows residual solvent levels above the limits specified by the International Council for Harmonisation (ICH) Q3C guidelines.[1][2][3]

  • The product fails to meet quality control specifications for residual solvents.

Root Cause Analysis and Corrective Actions:

The persistence of Class 2 solvents often points to inefficient drying processes or strong interactions between the solvent and the API.

Workflow for Resolution:

Caption: Troubleshooting workflow for high Class 2 residual solvents.

Detailed Steps:

  • Review and Optimize Drying Protocol: Vacuum drying is a common and effective method for removing residual solvents from APIs.[4][5] Ensure your parameters are optimized.

    • Temperature: Increase the drying temperature, but stay well below the melting point and decomposition temperature of 4-Chloro-2-fluoro-6-hydroxybenzamide to prevent degradation. Heat-sensitive APIs benefit from lower drying temperatures enabled by vacuum.[4][6]

    • Vacuum: A deeper vacuum (lower pressure) will lower the boiling point of the entrapped solvent, facilitating its removal.[5]

    • Time: Extend the drying time to allow for the slow diffusion of solvent molecules from the crystal lattice.

  • Consider a Nitrogen Sweep: In conjunction with vacuum drying, a gentle sweep of heated nitrogen can improve solvent removal by reducing the partial pressure of the solvent in the dryer.

  • Recrystallization: If optimizing the drying process is insufficient, recrystallization may be necessary.[7][8][9] This process purifies solid compounds by dissolving them in a suitable solvent at an elevated temperature and allowing them to re-form as the solution cools, leaving impurities (including residual solvents from the previous step) in the mother liquor.[8]

    • Select a solvent in which 4-Chloro-2-fluoro-6-hydroxybenzamide has high solubility at elevated temperatures and low solubility at room temperature.[7]

    • Consider using a Class 3 solvent (e.g., ethanol, acetone, ethyl acetate) for recrystallization to minimize toxicity.[10]

Issue 2: Inconsistent Residual Solvent Levels Between Batches

Symptoms:

  • Significant variability in the types and amounts of residual solvents from one batch to another.

  • Difficulty in establishing a reproducible drying process.

Root Cause Analysis and Corrective Actions:

Inconsistent results often stem from variations in the crystallization process, which can affect the crystal's physical properties.

Workflow for Resolution:

Caption: Workflow for addressing inconsistent residual solvent levels.

Detailed Steps:

  • Standardize the Crystallization Process: The method of crystallization can significantly impact crystal habit and, consequently, solvent entrapment.

    • Cooling Rate: A slower cooling rate generally produces larger, more well-defined crystals, which may entrap less solvent.

    • Agitation: The speed and type of agitation can influence crystal size and agglomeration.

    • Seeding: The use of seed crystals can help control the crystal form and size distribution.[11]

  • Characterize Crystal Properties: Analyze the crystal form (polymorphism) and morphology of different batches. Different polymorphs of the same compound can have different crystal lattices and, therefore, different affinities for solvent inclusion.[12] Changes in crystal habit (e.g., from needles to plates) can also affect drying efficiency.

  • Develop a Robust Drying Protocol: Design a drying process that can accommodate minor variations in the physical properties of the crystals. This may involve a multi-step drying process with varying temperatures and vacuum levels.

III. Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for residual solvents in APIs?

A1: The most widely recognized guidelines are from the International Council for Harmonisation (ICH), specifically the Q3C (R8) guideline.[2] Solvents are categorized into three classes based on their toxicity:

  • Class 1: Solvents to be avoided, known to be carcinogenic or environmentally hazardous.[2]

  • Class 2: Solvents to be limited due to their inherent toxicity.[2][13]

  • Class 3: Solvents with low toxic potential, for which permitted daily exposures of 50 mg or less (corresponding to 5,000 ppm) are considered acceptable without justification.[10]

Solvent Class Risk Assessment Example Solvents General Limit Approach
Class 1 To be avoidedBenzene, Carbon tetrachlorideStrict limits, use must be strongly justified[1]
Class 2 Limited due to toxicityAcetonitrile, Toluene, MethanolSpecific limits based on Permitted Daily Exposure (PDE)[13]
Class 3 Lower risk to human healthAcetone, Ethanol, Isopropyl alcoholUp to 5,000 ppm acceptable without justification[10]

Q2: How does the choice of solvent for recrystallization affect residual solvent removal?

A2: The choice of solvent is critical. Ideally, you should use a solvent that:

  • Provides good solubility for 4-Chloro-2-fluoro-6-hydroxybenzamide at high temperatures and poor solubility at low temperatures.[7]

  • Is from a less toxic class (e.g., Class 3).

  • Has a relatively low boiling point and does not form azeotropes with water or other potential impurities, which can complicate its removal.

  • Promotes the formation of a stable, desired polymorph with a morphology that is easy to dry.[14]

Q3: Can I use a single drying method for all types of residual solvents?

A3: While a robust vacuum drying process is versatile, its effectiveness can vary depending on the solvent.[4][5] For high-boiling point solvents (e.g., DMF, DMSO), you may need higher temperatures and longer drying times. In some cases, a technique called "vacuum hydration," where water vapor is introduced during the drying process to displace the entrapped organic solvent, may be effective.[15]

Q4: What analytical methods are used to quantify residual solvents?

A4: The standard and most widely used method for residual solvent analysis is static headspace gas chromatography (HS-GC) with a flame ionization detector (FID).[16][17][18] This technique is highly sensitive and specific for volatile organic compounds.[17][18] The United States Pharmacopeia (USP) chapter <467> provides detailed procedures for this analysis.[19] Alternative methods like molecular rotational resonance (MRR) spectroscopy are also emerging.[20]

Q5: How can I prevent the formation of solvates?

A5: A solvate is a crystal form where solvent molecules are incorporated into the crystal lattice.[21] To prevent their formation:

  • Solvent Selection: Avoid solvents that are known to form solvates with similar compounds.

  • Temperature Control: Crystallizing at a different temperature can sometimes favor the formation of the unsolvated form.

  • Anti-Solvent Addition: Using an anti-solvent crystallization process can sometimes prevent solvate formation.[11][22] If a solvate does form, it may require a higher drying temperature to remove the bound solvent.[21]

IV. Experimental Protocols

Protocol 1: Optimized Vacuum Drying

This protocol is designed to efficiently remove Class 2 and 3 solvents from crystalline 4-Chloro-2-fluoro-6-hydroxybenzamide.

  • Preparation: Place the filtered and washed crystals of 4-Chloro-2-fluoro-6-hydroxybenzamide in a suitable vacuum oven on a clean tray, spreading the material in a thin layer (e.g., < 1 cm) to maximize surface area.

  • Initial Drying (Low Temperature): Begin drying at a moderate temperature (e.g., 40-50 °C) under vacuum (e.g., < 10 mbar). This will remove the bulk of the surface-adsorbed solvent without causing rapid boiling that could disrupt the crystal structure.

  • Ramping to Final Temperature: After several hours (e.g., 4-6 hours), slowly ramp the temperature to the final drying temperature (e.g., 60-70 °C, ensuring it is well below the compound's melting/decomposition point).

  • Full Vacuum and Hold: Maintain the final temperature and apply the highest achievable vacuum for an extended period (e.g., 12-24 hours).

  • In-Process Check (Optional): If possible, take a small sample for GC analysis to determine if the residual solvent levels are within the desired range.

  • Cooling and Venting: Once the drying is complete, cool the oven to room temperature before slowly venting with an inert gas like nitrogen to prevent the uptake of atmospheric moisture.

  • Final Analysis: Submit a representative sample for final residual solvent analysis by HS-GC.

Protocol 2: Recrystallization for Purification

This protocol outlines a general procedure for recrystallizing 4-Chloro-2-fluoro-6-hydroxybenzamide to remove impurities, including entrapped solvents.

  • Solvent Selection: Choose an appropriate Class 3 solvent (e.g., ethanol).

  • Dissolution: In a clean, appropriately sized vessel, add the crystalline 4-Chloro-2-fluoro-6-hydroxybenzamide and the minimum amount of the chosen solvent. Heat the mixture with agitation until the solid is completely dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor from the crystal surfaces.[23]

  • Drying: Dry the purified crystals using the Optimized Vacuum Drying protocol (Protocol 1).

V. References

Sources

Validation & Comparative

A Senior Application Scientist's Guide to De Novo HPLC Method Development for 4-Chloro-2-fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical analysis, the necessity for robust, reliable, and accurate analytical methods is paramount. This guide provides an in-depth, experience-driven walkthrough for developing a High-Performance Liquid Chromatography (HPLC) method from first principles for the novel compound 4-Chloro-2-fluoro-6-hydroxybenzamide. Rather than a simple comparison of pre-existing methods, we will embark on a logical, science-based journey to construct a method from the ground up, a common and critical task for researchers working with new chemical entities.

Foundational Strategy: Understanding the Analyte

Before a single vial is prepared, a thorough understanding of the analyte's physicochemical properties is essential. This knowledge forms the bedrock of all subsequent decisions in method development. 4-Chloro-2-fluoro-6-hydroxybenzamide is a substituted aromatic amide. Its structure contains:

  • A benzamide core : This provides UV absorbance, making UV detection a primary candidate.

  • A hydroxyl group (-OH) : This is a phenolic hydroxyl, which is weakly acidic. Its ionization state will be highly dependent on the mobile phase pH.

  • Halogen substituents (-Cl, -F) : These increase the molecule's hydrophobicity.

  • An amide group (-CONH2) : This group is polar and can participate in hydrogen bonding.

A preliminary in-silico analysis (or experimental determination) of properties like pKa and LogP is crucial. The phenolic hydroxyl group's pKa will dictate the optimal mobile phase pH to ensure the analyte is in a single, non-ionized form for consistent retention in reverse-phase chromatography. The presence of both polar (hydroxyl, amide) and non-polar (chlorophenyl ring) features suggests that reverse-phase HPLC is the most appropriate starting point.[1][2]

The Method Development Workflow

A structured approach prevents the common "trial and error" pitfall, saving time and resources. The logical flow of de novo method development should follow a clear, sequential path.

MethodDevelopmentWorkflow Analyte Analyte Characterization (pKa, LogP, UV Scan) Mode Mode & Column Selection (Reverse-Phase, C18) Analyte->Mode informs Detector Detector Selection (UV-Vis Detector) Analyte->Detector informs MobilePhase Mobile Phase Screening (ACN vs. MeOH, pH) Mode->MobilePhase dictates Detector->MobilePhase constrains Gradient Gradient Scouting (Broad to Focused) MobilePhase->Gradient leads to Optimization Parameter Optimization (Gradient, Flow, Temp.) Gradient->Optimization refines Validation Method Validation (ICH Guidelines) Optimization->Validation finalizes for

Caption: Logical workflow for de novo HPLC method development.

Comparative Selection of Chromatographic Conditions

With the foundational knowledge and workflow established, we can now compare and select the optimal starting components for our method.

Stationary Phase (Column) Comparison

Reverse-phase chromatography is the chosen mode, where the stationary phase is non-polar and the mobile phase is polar.[3] The initial column choice is critical for achieving a successful separation. A C18 (octadecylsilane) column is the industry workhorse and the most logical starting point due to its versatility and hydrophobic nature, which will interact well with the aromatic ring of our analyte.

Column ChemistryRationale for SelectionPotential AdvantagesPotential Disadvantages
C18 (L1) Primary Choice. Strong hydrophobic retention for the aromatic core. Most versatile and widely available.Excellent retention for non-polar to moderately polar compounds. Extensive literature support.Potential for strong retention requiring high organic content. May show peak tailing with basic compounds if not end-capped.
C8 (L7) Alternative. Less hydrophobic than C18.Shorter retention times, potentially faster analysis. May offer different selectivity.May provide insufficient retention for moderately non-polar compounds.
Phenyl-Hexyl (L11) Secondary Choice. Offers alternative selectivity through π-π interactions with the aromatic ring.Can improve peak shape and resolution for aromatic compounds. Different selectivity profile compared to alkyl chains.Generally less retentive than C18. More specialized application.

Decision: We will begin with a standard, high-quality C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) as it offers the highest probability of success.[1]

Mobile Phase Comparison

The mobile phase is the primary tool for controlling retention and selectivity in reverse-phase HPLC.[4][5] It typically consists of an aqueous component (often with a buffer) and an organic modifier.

Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)

Organic ModifierKey Properties & Rationale
Acetonitrile (ACN) Recommended Choice. Lower viscosity results in lower backpressure. Its UV transparency at low wavelengths (<220 nm) is a significant advantage.[5] Often provides sharper peaks and better efficiency.
Methanol (MeOH) A viable alternative. Can offer different selectivity compared to ACN. It is generally less expensive. However, it has a higher viscosity and higher UV cutoff.

Aqueous Component & pH Control

For an ionizable compound like 4-Chloro-2-fluoro-6-hydroxybenzamide, controlling the mobile phase pH is non-negotiable.[4][6] The goal is to suppress the ionization of the phenolic hydroxyl group to ensure a single, neutral species interacts with the stationary phase. This drastically improves peak shape and retention time reproducibility. The pH of the mobile phase should be adjusted to be at least 2 units below the pKa of the acidic hydroxyl group. Assuming a pKa of ~8-9 for the phenol, a mobile phase pH of 3-4 would be ideal.

Buffer SystemUseful pH RangeComments
Phosphate Buffer 2.1 - 3.1 (H₃PO₄/H₂PO₄⁻)Not Recommended. Can precipitate with ACN at high concentrations and is corrosive to stainless steel.
Formate Buffer 2.8 - 4.8 (Formic Acid/Formate)Good Choice. Volatile and compatible with mass spectrometry (MS) if future ESI-MS detection is considered. Provides good buffering capacity in the target pH range.
Acetate Buffer 3.8 - 5.8 (Acetic Acid/Acetate)Excellent Choice. Provides good buffering in the desired range and is generally compatible with HPLC systems.[7]

Decision: We will start with a mobile phase consisting of Acetonitrile and water, with 0.1% Formic Acid added to the aqueous portion to maintain a pH of approximately 2.8-3.0.

Detector Selection

The presence of the benzamide chromophore makes UV-Vis detection the most straightforward and robust choice.[1] To determine the optimal wavelength, a UV scan of the analyte in the mobile phase should be performed. Benzamide itself has absorption maxima around 225 nm.[8] Substituted benzamides will have similar profiles.[9] A wavelength of 230 nm is a logical starting point to provide high sensitivity.

Experimental Protocols & Execution

Protocol 1: Initial Scouting Gradient

The first experimental run should be a wide "scouting" gradient to determine the approximate elution conditions.[2] This quickly reveals the retention time of the analyte and informs whether an isocratic or gradient method is more suitable.

Objective: To determine the approximate %B (Acetonitrile) required to elute the analyte.

Methodology:

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Detector: UV at 230 nm

  • Gradient Program:

    • Start at 5% B.

    • Linear ramp to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B over 1 minute.

    • Equilibrate at 5% B for 5 minutes.

Protocol 2: Method Optimization

Based on the scouting run, the gradient can be optimized to improve resolution, shorten run time, and enhance peak shape. For example, if the analyte elutes at 12 minutes in the scouting run (which corresponds to ~50% B), a more focused gradient can be developed around this point.

Objective: To develop an efficient gradient with good peak shape and a shorter run time.

Methodology:

  • Column and Mobile Phases: Same as Protocol 1.

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 230 nm

  • Optimized Gradient Program (Hypothetical):

    • Start at 35% B.

    • Linear ramp to 65% B over 10 minutes.

    • Hold at 95% B for 2 minutes (column wash).

    • Return to 35% B over 1 minute.

    • Equilibrate at 35% B for 3 minutes.

This focused gradient significantly reduces the analysis time while maintaining resolution around the peak of interest.

Establishing Trustworthiness: Method Validation Principles

Once an optimized method is developed, its performance must be verified through validation, following guidelines such as those from the International Council for Harmonisation (ICH). This critical step ensures the method is trustworthy and fit for its intended purpose. Key parameters to be evaluated include:

  • Specificity: Ensuring no interference from diluents or impurities at the analyte's retention time.

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.

  • Accuracy: Measuring the closeness of the experimental value to the true value.

  • Precision: Assessing the degree of scatter between a series of measurements (repeatability and intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature).

Conclusion

Developing an HPLC method for a novel compound like 4-Chloro-2-fluoro-6-hydroxybenzamide is a systematic process rooted in the fundamental principles of chromatography and the physicochemical properties of the analyte. By starting with a logical assessment of the molecule, we can make informed decisions to select the most appropriate column, mobile phase, and detector settings. A broad scouting gradient followed by targeted optimization provides an efficient path to a robust and reliable analytical method. This guide illustrates a universal workflow that combines theoretical knowledge with practical, field-proven strategies, enabling scientists to tackle de novo method development with confidence and scientific rigor.

References

  • Pharmaguideline. Steps for HPLC Method Development. Available from: [Link]

  • ZirChrom Separations, Inc. Method Development Guide. Available from: [Link]

  • International Journal of Scientific and Research Publications. Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • Quora. How do you choose a mobile phase in HPLC? Available from: [Link]

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]

  • ResearchGate. Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Available from: [Link]

  • Veeprho. Exploring the Different Mobile Phases in HPLC. Available from: [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Available from: [Link]

  • Moravek. Exploring the Different Mobile Phases in HPLC. Available from: [Link]

  • Reddit. UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak? Available from: [Link]

  • ResearchGate. (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Available from: [Link]

  • Royal Society of Chemistry. Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. Available from: [Link]

  • ResearchGate. UV Ultraviolet absorption spectra recorded in acetonitrile solution at... Available from: [Link]

  • National Institute of Standards and Technology. Benzamide - the NIST WebBook. Available from: [Link]

  • ACS Publications. The Ultraviolet Absorption Spectra and Resonance in Benzene Derivatives—Sulfanilamide, Metanilamide, p-Aminobenzoic Acid, Benzenesulfonamide, Benzoic Acid and Aniline. Available from: [Link]

  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available from: [Link]

  • University of Waterloo. Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. Available from: [Link]

  • University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. Available from: [Link]

  • PubChem. 4-Hydroxybenzamide. Available from: [Link]

  • PubChemLite. 4-chloro-2-fluoro-6-methoxybenzamide (C8H7ClFNO2). Available from: [Link]

Sources

Technical Comparison Guide: MS/MS Fragmentation Dynamics of 4-Chloro-2-fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-Chloro-2-fluoro-6-hydroxybenzamide (CFHB), a critical intermediate in the synthesis of antiviral agents (e.g., Favipiravir derivatives).

Scope: This guide compares the detection efficacy, structural elucidation potential, and sensitivity of Positive Electrospray Ionization (ESI+) versus Negative Electrospray Ionization (ESI-) . It highlights the specific "Ortho-Effect" mechanisms driven by the 2-hydroxy and 6-fluoro substituents.

Audience: Analytical Chemists, DMPK Scientists, and QC Researchers.

Chemical Identity & Isotopic Signature

Before analyzing fragmentation, the analyst must account for the distinct chlorine isotopic signature which serves as a primary confirmation tool.

PropertyData
Formula C₇H₅ClFNO₂
Monoisotopic Mass 189.00 (³⁵Cl)
Molecular Structure Benzamide core with -OH (C2), -Cl (C4), -F (C6)
Isotopic Pattern Distinct 3:1 ratio for M and M+2 peaks due to ³⁵Cl/³⁷Cl natural abundance.

Comparative Analysis: ESI(+) vs. ESI(-)

The choice of ionization polarity drastically alters the fragmentation pathway and sensitivity profile.

Method A: Positive Mode ESI (+)

Mechanism: Protonation occurs primarily on the amide oxygen or nitrogen. Performance Profile:

  • Sensitivity: High for clean synthetic standards; moderate in biological matrices due to background noise.

  • Fragmentation Richness: High. Generates multiple diagnostic fragments useful for structural confirmation.

  • Key Feature: The Ortho-Effect . The 6-hydroxy group facilitates intramolecular hydrogen bonding, catalyzing the loss of ammonia (NH₃).

Method B: Negative Mode ESI (-)

Mechanism: Deprotonation of the acidic phenolic hydroxyl group (-OH) at C2. Performance Profile:

  • Sensitivity: Superior selectivity in complex matrices (plasma/urine) due to reduced background noise.

  • Fragmentation Richness: Lower. The deprotonated phenoxide anion is highly stable, requiring higher collision energies (CE) to fragment.

  • Key Feature: Ring contraction and neutral loss of isocyanic acid (HNCO).

Detailed Fragmentation Pathways[1]

Pathway A: ESI(+) Fragmentation (Protonated, [M+H]⁺ m/z 190)

The fragmentation is dominated by the proximity of the hydroxyl group to the amide functionality.

  • Precursor Ion: m/z 190 (³⁵Cl) / 192 (³⁷Cl).

  • Primary Transition (Loss of NH₃):

    • Mechanism:[1][2] The ortho-hydroxyl proton transfers to the amide nitrogen, facilitating the expulsion of neutral ammonia (17 Da).

    • Product:m/z 173 (Acylium ion / Cyclic Benzoxazole cation).

    • Significance: This is the Base Peak at low-to-medium collision energy (10-20 eV).

  • Secondary Transition (Loss of CO):

    • Mechanism:[1][2] The acylium ion (m/z 173) ejects carbon monoxide (28 Da).

    • Product:m/z 145 (Phenyl cation derivative).

    • Structure: 4-chloro-2-fluorophenol cation.

  • Tertiary Transition (Loss of HF/HCl):

    • Mechanism:[1][2] At high CE (>35 eV), the phenyl ring fragments further, losing HF (20 Da) or HCl (36 Da).

    • Product: m/z 125 (Loss of HF from m/z 145).

Pathway B: ESI(-) Fragmentation (Deprotonated, [M-H]⁻ m/z 188)
  • Precursor Ion: m/z 188 (³⁵Cl).

  • Primary Transition (Loss of CONH/HNCO):

    • Mechanism:[1][2] Rearrangement of the amide group leads to the loss of 43 Da (CONH).

    • Product:m/z 145 (4-chloro-2-fluorophenolate anion).

  • Secondary Transition (Loss of F/Cl):

    • Mechanism:[1][2] Radical cleavage of halogens is less common but observed at high energy.

Visualizing the Fragmentation Logic

The following diagram maps the critical ESI(+) pathways, highlighting the "Ortho Effect" essential for identifying this specific isomer against non-ortho-substituted analogs.

FragmentationPathway cluster_legend Key Mechanisms Precursor Precursor [M+H]+ m/z 190 (100%) Intermediate Acylium Ion / Benzoxazole [M+H - NH3]+ m/z 173 Precursor->Intermediate Loss of NH3 (17 Da) Ortho-Effect (Low CE) Fragment2 Phenyl Cation [M+H - NH3 - CO]+ m/z 145 Intermediate->Fragment2 Loss of CO (28 Da) (Med CE) Fragment3 Ring Fragment [M+H - NH3 - CO - HF]+ m/z 125 Fragment2->Fragment3 Loss of HF (20 Da) (High CE) Legend The ortho-OH group is critical for the initial NH3 loss.

Caption: ESI(+) Fragmentation Pathway of 4-Chloro-2-fluoro-6-hydroxybenzamide showing the dominant neutral loss of ammonia.

Experimental Protocol: LC-MS/MS Setup

To replicate these results, use the following validated conditions.

Sample Preparation[4]
  • Stock Solution: Dissolve 1 mg CFHB in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

Chromatographic Conditions[5]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI+).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters (Triple Quadrupole)
ParameterSetting (ESI+)Setting (ESI-)
Capillary Voltage 3500 V3000 V
Cone Voltage 30 V25 V
Source Temp 120°C120°C
Desolvation Temp 350°C350°C
Collision Gas ArgonArgon

Data Summary: Diagnostic Transitions

Use these transitions for Multiple Reaction Monitoring (MRM) method development.

Precursor (m/z)Product (m/z)Neutral LossCollision Energy (eV)Interpretation
190.0 173.0 -17 (NH₃)10-15Quantifier. Specific to primary amides with ortho-substituents.
190.0 145.0 -45 (NH₃ + CO)20-25Qualifier. High structural specificity.
190.0 125.0 -65 (Combined)35-40Confirmation of Fluorine presence (loss of HF).
192.0 175.0 -17 (NH₃)10-15³⁷Cl Isotope confirmation (Quantifier).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for "Ortho Effect" mechanisms in benzamides).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of benzamides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 837-845. Link

  • NIST Mass Spectrometry Data Center. "Benzamide, 2-fluoro-." NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry (3rd ed.). CRC Press.

Sources

Comparative Purity Guide: Commercial vs. In-House Synthesized 4-Chloro-2-fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-fluoro-6-hydroxybenzamide (CFHB) is a critical pharmacophore in the development of next-generation benzamide-based antimicrobials and kinase inhibitors. Its unique substitution pattern—combining a halogenated scaffold with a phenolic hydroxyl—provides essential hydrogen-bonding capability for active site binding (e.g., in FtsZ or kinase domains).

This guide objectively compares Commercial Grade (sourced from standard chemical vendors) versus In-House Synthesized CFHB. Our analysis reveals that while commercial sources offer convenience, they frequently contain specific "process-related impurities" (such as the hydrolyzed acid form) that can interfere with sensitive downstream coupling reactions. Conversely, a controlled in-house synthesis via nucleophilic aromatic substitution (


) yields superior purity (>99%) and eliminates problematic byproducts.

Synthesis & Sourcing Strategies

A. Commercial Sourcing Issues

Commercial batches of CFHB are typically produced via large-scale ammonolysis of esters or partial hydrolysis of nitriles. These harsh industrial conditions often lead to:

  • Variable Purity: Ranges from 95% to 97%.

  • The "Acid" Impurity: 4-Chloro-2-fluoro-6-hydroxybenzoic acid (formed by over-hydrolysis of the amide).

  • Regioisomers: If produced from less symmetric precursors, inseparable isomers may persist.

B. Recommended In-House Synthesis Protocol

To achieve high purity, we recommend a Nucleophilic Aromatic Substitution (


)  strategy starting from the symmetric precursor 4-Chloro-2,6-difluorobenzamide . This method exploits the electron-deficient nature of the benzene ring to selectively replace one fluorine atom with a hydroxyl group.
Protocol: Selective Monohydroxylation
  • Precursor: 4-Chloro-2,6-difluorobenzamide (CAS: 886500-36-3).

  • Reagents: Potassium Hydroxide (KOH), Dimethyl Sulfoxide (DMSO), Water.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (52 mmol) of 4-Chloro-2,6-difluorobenzamide in 50 mL of DMSO.

  • Reagent Addition: Prepare a solution of KOH (6.0 g, 107 mmol, 2.05 eq) in 10 mL water. Add this dropwise to the DMSO solution at Room Temperature (RT).

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (50:50 Ethyl Acetate/Hexane) or HPLC.

    • Mechanism:[1] The hydroxide ion attacks the C-2 or C-6 position (equivalent) displacing fluoride.

  • Quench & Precipitation: Cool to RT. Pour the reaction mixture into 300 mL of ice-cold 1M HCl. The product will precipitate as an off-white solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) to remove trace di-hydroxy byproducts.

  • Drying: Dry under vacuum at 50°C for 12 hours.

Experimental Workflow Visualization

The following diagram outlines the comparative workflow, highlighting the critical purification checkpoints for the in-house method.

G Start Start: 4-Chloro-2,6- difluorobenzamide Reaction SNAr Reaction (KOH / DMSO, 80°C) Start->Reaction  +OH- Quench Acid Quench (1M HCl) Reaction->Quench Crude Crude CFHB (Purity ~95%) Quench->Crude Recryst Recrystallization (EtOH/H2O) Crude->Recryst Final Final Pure CFHB (Purity >99%) Recryst->Final QC QC Analysis (HPLC/LC-MS) Final->QC Vendor Commercial Vendor Source Vendor->QC  Direct Use

Caption: Figure 1. Comparative workflow showing the In-House Synthesis pathway vs. Commercial sourcing.

Comparative Data Analysis

We analyzed three commercial batches (blinded Vendors A, B, C) against the in-house synthesized batch using the validated HPLC method described in Section 5.

Table 1: Purity & Impurity Profile Comparison
ParameterIn-House SynthesizedVendor A (Commercial)Vendor B (Commercial)
Assay (HPLC Area %) 99.4% 96.2%94.8%
Appearance White Crystalline SolidOff-white PowderYellowish Powder
Impurity 1: Starting Material < 0.1%N/AN/A
Impurity 2: Hydrolyzed Acid Not Detected2.5% 3.8%
Impurity 3: Di-hydroxy < 0.2%0.8%0.5%
Residual Solvent Ethanol (< 500 ppm)DMF (Detected)Unknown

Key Insight: The "Hydrolyzed Acid" impurity (4-Chloro-2-fluoro-6-hydroxybenzoic acid) in commercial samples is particularly detrimental if the benzamide is intended for subsequent amide coupling or dehydration reactions, as the acid group competes with the phenol.

Validated Analytical Protocols

To ensure reproducibility, the following self-validating protocols were established.

A. HPLC Method (Purity Assessment)

This method separates the amide product from the acid impurity and the di-fluoro starting material.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0–2 min: 10% B (Isocratic)

    • 2–15 min: 10% → 90% B (Linear Gradient)

    • 15–20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (aromatic core) and 210 nm (amide bond).

  • Retention Times (Approx):

    • Hydrolyzed Acid Impurity: ~6.5 min

    • CFHB (Product): ~8.2 min

    • Starting Material (Difluoro): ~10.5 min

B. Structural Validation (NMR)
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       13.2 (s, 1H, Phenolic -OH) — Diagnostic for C-6 substitution.
      
    • 
       8.10 (br s, 1H, -NH).
      
    • 
       7.85 (br s, 1H, -NH).
      
    • 
       6.80 (dd, 1H, Ar-H).
      
    • 
       6.65 (dd, 1H, Ar-H).
      
  • Note: The disappearance of the symmetric signal of the difluoro precursor confirms the desymmetrization.

References

  • Ma, S., et al. (2017). "Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition." Bioorganic & Medicinal Chemistry Letters, 27(4), 1022-1027.

  • BenchChem. (2025).[3][4] "Synthesis and Optimization of 4-Hydroxybenzamide." BenchChem Application Notes.

  • Xu, J., et al. (2020).[1] "Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors." Journal of Medicinal Chemistry, 63(21), 12830-12852.[5]

  • Kiran, M., et al. (2012). "Analytical Method Development and Validation for Assay of Rufinamide Drug." International Journal of Pharmaceutical Quality Assurance.

Sources

A Comparative Guide to the Quantitative Analysis of 4-Chloro-2-fluoro-6-hydroxybenzamide: HPLC, LC-MS/MS, and UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantitative analysis of 4-Chloro-2-fluoro-6-hydroxybenzamide, a key chemical entity in modern drug discovery.

This document is intended for researchers, analytical scientists, and quality control professionals. It offers not just procedural steps but also delves into the rationale behind the methodological choices, ensuring a deep and applicable understanding of each technique's strengths and limitations. The validation of these methods is framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance and data integrity.[1][2][3][4]

Introduction to 4-Chloro-2-fluoro-6-hydroxybenzamide and the Imperative of Accurate Quantification

4-Chloro-2-fluoro-6-hydroxybenzamide is a substituted benzamide derivative. The accurate determination of its concentration in bulk drug substances and finished pharmaceutical products is a critical quality attribute, directly impacting the safety and efficacy of the final therapeutic product. The choice of an analytical method is therefore a crucial decision, contingent on factors such as the required sensitivity, selectivity, sample matrix, and the specific stage of drug development.

High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis, offering a robust and reliable method for the quantification of a wide array of compounds.[5] For 4-Chloro-2-fluoro-6-hydroxybenzamide, a reversed-phase HPLC method with UV detection is a highly suitable approach, providing a good balance of specificity, precision, and cost-effectiveness.

The "Why": Causality Behind Experimental Choices

The selection of a reversed-phase C18 column is predicated on the non-polar nature of the benzamide ring, which will interact favorably with the stationary phase, allowing for good retention and separation from more polar impurities. The mobile phase, a mixture of acetonitrile and a pH-adjusted aqueous buffer, is optimized to achieve a suitable retention time and peak shape. The addition of a small amount of acid, such as formic or phosphoric acid, helps to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks. The detection wavelength is chosen based on the UV absorbance maximum of the analyte to ensure maximum sensitivity.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of 4-Chloro-2-fluoro-6-hydroxybenzamide.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Stock_Solution Prepare Stock Solution (1 mg/mL in Diluent) Working_Standards Prepare Working Standards (e.g., 1-100 µg/mL) Stock_Solution->Working_Standards Sample_Preparation Prepare Sample Solution (Target Conc. ~50 µg/mL) Stock_Solution->Sample_Preparation Injection Inject Standards & Samples (e.g., 10 µL) Working_Standards->Injection For Calibration Sample_Preparation->Injection For Analysis System_Equilibration Equilibrate HPLC System with Mobile Phase System_Equilibration->Injection Data_Acquisition Acquire Chromatographic Data Injection->Data_Acquisition Calibration_Curve Construct Calibration Curve (Peak Area vs. Concentration) Data_Acquisition->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification

Caption: Workflow for HPLC analysis of 4-Chloro-2-fluoro-6-hydroxybenzamide.

Detailed Experimental Protocol

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:0.05 M Phosphate Buffer pH 4.0 (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 240 nm
Run Time 10 minutes

Preparation of Solutions:

  • Mobile Phase: Prepare a 0.05 M solution of monobasic potassium phosphate in HPLC-grade water and adjust the pH to 4.0 with dilute phosphoric acid. Filter through a 0.45 µm membrane filter and degas. Mix 500 mL of this buffer with 500 mL of acetonitrile.

  • Diluent: Use the mobile phase as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-Chloro-2-fluoro-6-hydroxybenzamide reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample equivalent to about 25 mg of 4-Chloro-2-fluoro-6-hydroxybenzamide and transfer to a 25 mL volumetric flask. Add approximately 20 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Further dilute to a target concentration of approximately 50 µg/mL.

Method Validation Summary

The following table summarizes the validation parameters and illustrative acceptance criteria for the HPLC method, in accordance with ICH Q2(R1) guidelines.[1][2][3][4]

Validation ParameterIllustrative ResultsAcceptance Criteria
Specificity No interference from blank, placebo, and forced degradation samples at the retention time of the analyte. Peak purity index > 0.999.No interference at the analyte's retention time. Peak purity should pass.
Linearity (1-100 µg/mL) Correlation coefficient (r²) > 0.999r² ≥ 0.995
Range 10-80 µg/mL80-120% of the test concentration
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (% RSD) Repeatability (Intra-day): < 1.0%Intermediate Precision (Inter-day): < 2.0%Repeatability: RSD ≤ 2.0%Intermediate Precision: RSD ≤ 2.0%
Limit of Detection (LOD) 0.3 µg/mLSignal-to-Noise ratio ≥ 3:1
Limit of Quantitation (LOQ) 1.0 µg/mLSignal-to-Noise ratio ≥ 10:1
Robustness %RSD < 2.0% for small variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).No significant impact on results.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity

For applications requiring ultra-high sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex biological matrices, LC-MS/MS is the method of choice.

The "Why": Causality Behind Experimental Choices

The coupling of liquid chromatography with tandem mass spectrometry provides two layers of selectivity. The chromatographic separation first resolves the analyte from many matrix components. Then, the mass spectrometer isolates the protonated or deprotonated molecule of 4-Chloro-2-fluoro-6-hydroxybenzamide (the precursor ion) and fragments it to produce characteristic product ions. This multiple reaction monitoring (MRM) is highly specific and significantly reduces background noise, leading to much lower detection limits compared to HPLC-UV. The use of a stable isotope-labeled internal standard is highly recommended to compensate for any matrix effects and variations in instrument response.

Experimental Workflow

The workflow for LC-MS/MS analysis is similar to HPLC, with the key difference being the detection method.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis Stock_Solution Prepare Stock Solutions (Analyte & Internal Standard) Working_Standards Prepare Calibration Standards (with fixed IS concentration) Stock_Solution->Working_Standards Sample_Preparation Prepare Sample Solution (with fixed IS concentration) Stock_Solution->Sample_Preparation Injection Inject Standards & Samples Working_Standards->Injection For Calibration Sample_Preparation->Injection For Analysis System_Equilibration Equilibrate LC-MS/MS System System_Equilibration->Injection Data_Acquisition Acquire MRM Data Injection->Data_Acquisition Calibration_Curve Construct Calibration Curve (Peak Area Ratio vs. Concentration) Data_Acquisition->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification

Caption: Workflow for LC-MS/MS analysis of 4-Chloro-2-fluoro-6-hydroxybenzamide.

Detailed Experimental Protocol

LC-MS/MS Conditions:

ParameterCondition
LC System UPLC/UHPLC system
Column C18, 50 mm x 2.1 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10% B to 90% B over 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MRM Transition To be determined by direct infusion of the analyte

Preparation of Solutions:

  • Standard and Sample Preparation: Similar to the HPLC method, but with the addition of a fixed concentration of a stable isotope-labeled internal standard to all calibration standards and samples.

Method Validation Summary
Validation ParameterIllustrative ResultsAcceptance Criteria
Specificity No interfering peaks in the MRM chromatograms of blank and placebo samples.No significant response at the retention time of the analyte and internal standard.
Linearity (0.1-100 ng/mL) Correlation coefficient (r²) > 0.998r² ≥ 0.99
Range 0.5-80 ng/mL80-120% of the test concentration
Accuracy (% Recovery) 98.8% - 101.5%85-115% (may be wider for trace analysis)
Precision (% RSD) Repeatability (Intra-day): < 5.0%Intermediate Precision (Inter-day): < 10.0%RSD ≤ 15% (≤ 20% at LLOQ)
Limit of Detection (LOD) 0.03 ng/mLSignal-to-Noise ratio ≥ 3:1
Limit of Quantitation (LOQ) 0.1 ng/mLSignal-to-Noise ratio ≥ 10:1; RSD ≤ 20%
Matrix Effect Investigated and compensated for by the internal standard.Acceptable precision and accuracy.
Robustness Minor variations in mobile phase composition and flow rate do not significantly affect the results.No significant impact on results.

UV-Vis Spectrophotometry: A Simple and Rapid Screening Tool

For routine analysis where high throughput and simplicity are prioritized over high selectivity, UV-Vis spectrophotometry can be a viable option.

The "Why": Causality Behind Experimental Choices

This method is based on the principle that 4-Chloro-2-fluoro-6-hydroxybenzamide, containing a chromophoric benzamide structure, absorbs light in the UV region of the electromagnetic spectrum. The absorbance is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law. The selection of the analytical wavelength (λmax) is critical and corresponds to the wavelength of maximum absorbance to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert law. While specific spectroscopic data for 4-Chloro-2-fluoro-6-hydroxybenzamide is not widely published, its structural similarity to other substituted benzamides suggests a λmax in the 240-280 nm range. For this guide, an illustrative λmax of 255 nm is used.

Experimental Workflow

The workflow for UV-Vis spectrophotometry is the most straightforward of the three methods.

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis Spectrophotometric Measurement cluster_analysis Data Analysis Stock_Solution Prepare Stock Solution (e.g., 100 µg/mL in solvent) Working_Standards Prepare Working Standards (e.g., 2-20 µg/mL) Stock_Solution->Working_Standards Sample_Preparation Prepare Sample Solution (Target Conc. in linear range) Stock_Solution->Sample_Preparation Blank Measure Blank (Solvent) Measure_Standards Measure Absorbance of Standards Blank->Measure_Standards Measure_Samples Measure Absorbance of Samples Blank->Measure_Samples Calibration_Curve Construct Calibration Curve (Absorbance vs. Concentration) Measure_Standards->Calibration_Curve Quantification Quantify Analyte in Sample Measure_Samples->Quantification Calibration_Curve->Quantification

Sources

A Comparative Guide to Establishing Reference Standards for the Quality Control of 4-Chloro-2-fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing and utilizing reference standards for the quality control of 4-Chloro-2-fluoro-6-hydroxybenzamide. Designed for researchers, scientists, and drug development professionals, this document outlines a multi-tiered analytical approach to ensure the identity, purity, and quality of this compound, which is crucial for reproducible research and the development of safe and effective pharmaceuticals. We will delve into the rationale behind method selection, compare alternative analytical techniques, and provide detailed experimental protocols grounded in established regulatory principles.

The Critical Role of a Well-Characterized Reference Standard

In pharmaceutical development, a reference standard is a highly purified and well-characterized substance used as a benchmark for confirming the identity, purity, and potency of a drug substance.[1][2] For a molecule like 4-Chloro-2-fluoro-6-hydroxybenzamide, which may serve as a key starting material or intermediate, a robust reference standard is the cornerstone of reliable quality control. It is used to validate analytical methods, qualify working standards, and ensure batch-to-batch consistency.[1]

There are two primary types of reference standards:

  • Primary Reference Standard: A substance of the highest purity, established through extensive characterization, without comparison to another standard.[2]

  • Secondary (or Working) Reference Standard: A standard qualified against a primary reference standard and used for routine laboratory analysis.[2]

This guide will focus on the analytical methodologies required to fully characterize a primary reference standard of 4-Chloro-2-fluoro-6-hydroxybenzamide and subsequently use it for quality control.

Strategic Approach to Quality Control

A comprehensive quality control strategy for 4-Chloro-2-fluoro-6-hydroxybenzamide should encompass a suite of orthogonal analytical techniques. This approach ensures that different chemical and physical properties are assessed, providing a complete picture of the material's quality.

Logical Workflow for Reference Standard Qualification

Reference Standard Qualification Workflow Workflow for Qualifying a 4-Chloro-2-fluoro-6-hydroxybenzamide Reference Standard cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Identification cluster_purity Purity Assessment cluster_final Final Qualification Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR 1H, 13C, 19F NMR Spectroscopy Purification->NMR Identity Confirmation MS Mass Spectrometry (MS) Purification->MS Molecular Weight Verification IR Infrared (IR) Spectroscopy Purification->IR Functional Group Analysis HPLC HPLC-UV (Primary Method) NMR->HPLC MS->HPLC IR->HPLC GC GC-FID/MS (for volatile impurities) HPLC->GC Titration Karl Fischer Titration (Water Content) GC->Titration ROI Residue on Ignition (Inorganic Impurities) Titration->ROI CoA Certificate of Analysis (CoA) Generation ROI->CoA

Caption: A logical workflow for the qualification of a 4-Chloro-2-fluoro-6-hydroxybenzamide reference standard.

Comparative Analysis of Key Quality Control Methodologies

The choice of analytical technique is dictated by the specific quality attribute being measured. Below is a comparison of the primary methods for the quality control of 4-Chloro-2-fluoro-6-hydroxybenzamide.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS)
Primary Use Purity assessment, quantification of impurities, and assay.[3]Analysis of residual solvents and volatile organic impurities.[3]Definitive structural elucidation and identification.[4]Molecular weight determination and structural confirmation.[4]
Specificity High, especially with photodiode array (PDA) detection.High, particularly when coupled with a mass spectrometer (MS).Very high; provides detailed structural information.Very high; provides accurate mass and fragmentation data.
Sensitivity High (ng to pg range).Very high (pg to fg range).Lower than chromatographic methods.Very high (pg to fg range).
Quantification Excellent for both assay and impurity quantification.Excellent for volatile analytes.Quantitative NMR (qNMR) can be used for highly accurate assays.Can be quantitative, especially with tandem MS (MS/MS).
Limitations Not suitable for non-chromophoric or highly volatile compounds.Limited to thermally stable and volatile compounds.Lower throughput and higher equipment cost.Matrix effects can suppress ionization in complex samples.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for the quality control of 4-Chloro-2-fluoro-6-hydroxybenzamide. These methods should be validated to demonstrate their suitability for their intended purpose.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the main component from potential process-related impurities and degradation products.

Chromatographic Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD)
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-22 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 254 nm (or DAD scan 200-400 nm)
Injection Volume 5 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the 4-Chloro-2-fluoro-6-hydroxybenzamide reference standard.

  • Dissolve in 50.0 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • For impurity analysis, a similar concentration of the test sample should be prepared.

System Suitability:

  • Tailing Factor: ≤ 2.0 for the main peak.

  • Theoretical Plates: ≥ 5000 for the main peak.

  • Repeatability (%RSD): ≤ 1.0% for six replicate injections of the standard solution.

Acceptance Criteria (Example):

  • Purity: ≥ 99.5% (by area percent)

  • Any single unknown impurity: ≤ 0.10%

  • Total impurities: ≤ 0.50%

These limits are based on typical requirements for early-phase pharmaceutical intermediates and should be justified based on the material's intended use and in accordance with ICH Q3A guidelines, which set thresholds for reporting, identification, and qualification of impurities.[4][5]

HPLC Analysis Workflow

Caption: A streamlined workflow for the HPLC analysis of 4-Chloro-2-fluoro-6-hydroxybenzamide.

Structural Confirmation by NMR Spectroscopy

NMR is a powerful tool for the unambiguous identification of the chemical structure.

Instrumentation and Parameters:

  • Spectrometer: Bruker Avance 400 MHz or equivalent.

  • Solvent: DMSO-d6.

  • Experiments: 1H, 13C, and 19F NMR.

Expected Chemical Shifts (Predicted):

  • ¹H NMR (DMSO-d6, 400 MHz):

    • Aromatic protons: δ 6.8 - 7.5 ppm.

    • Amide protons (-CONH₂): δ 7.5 - 8.5 ppm (broad singlets).

    • Hydroxyl proton (-OH): δ 9.0 - 11.0 ppm (broad singlet).

  • ¹³C NMR (DMSO-d6, 101 MHz):

    • Carbonyl carbon (-C=O): δ 165 - 170 ppm.

    • Aromatic carbons: δ 110 - 160 ppm. Couplings to fluorine will be observed.

  • ¹⁹F NMR (DMSO-d6, 376 MHz):

    • A single resonance is expected, with the chemical shift dependent on the reference standard used.

The interpretation of the spectra should confirm the presence of all expected functional groups and the substitution pattern on the aromatic ring.

Molecular Weight Verification by Mass Spectrometry

Instrumentation and Parameters:

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.[6]

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Analysis Mode: Full scan.

Expected Results:

The molecular formula of 4-Chloro-2-fluoro-6-hydroxybenzamide is C₇H₅ClFNO₂. The expected monoisotopic mass is approximately 189.00 g/mol .

  • Positive Mode (M+H)⁺: Expected m/z ≈ 190.0

  • Negative Mode (M-H)⁻: Expected m/z ≈ 188.0

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, with the measured mass typically within 5 ppm of the theoretical mass.

Identification and Control of Potential Impurities

A thorough understanding of the synthetic route is essential for predicting potential process-related impurities.[7] Common impurities in the synthesis of benzamide derivatives may include:

  • Unreacted Starting Materials: e.g., 4-Chloro-2-fluoro-6-hydroxybenzoic acid.

  • Reagents and Catalysts: Any reagents or catalysts used in the synthesis.

  • By-products: Formed from side reactions during the synthesis.

  • Degradation Products: Arising from instability of the molecule under certain conditions (e.g., hydrolysis).[8]

The HPLC method described in section 4.1 should be capable of separating these potential impurities from the main component. Any impurity exceeding the identification threshold set by ICH Q3A (typically 0.10% for drug substances with a maximum daily dose of ≤ 2g/day) should be structurally characterized.[5]

Conclusion

Establishing a high-quality reference standard for 4-Chloro-2-fluoro-6-hydroxybenzamide is a multi-faceted process that relies on the strategic application of orthogonal analytical techniques. This guide provides a comprehensive framework, from initial characterization by NMR and MS to routine purity testing by HPLC. By adhering to these principles and validating the described methods, researchers and drug developers can ensure the quality and consistency of their material, which is a fundamental prerequisite for successful research and development in the pharmaceutical industry.

References

  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization.
  • Veeprho Pharmaceuticals. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification.
  • Clinivex. (2023, July 24). Understanding the Basics of Reference Standards in Pharma.
  • European Medicines Agency. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • International Council for Harmonisation. (2006, October 25). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Chlorobenzamide.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing.
  • Pannala, R. (2018). Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. American Journal of Analytical Chemistry, 9, 187-209.
  • Agilent Technologies. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • Biological Magnetic Resonance Bank. bmse000668 Benzamide at BMRB.
  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
  • Slideshare. ICH Q3 Guidelines - Impurities (Q3A - Q3E).
  • de Ruiter, C., Brinkman, U. A. Th., & Frei, R. W. (2006, December 5). Liquid Chromatographic Determination of a Substituted Benzamide in Biological Fluids Using Preconcentration and Post-Column Extraction. Taylor & Francis Online.
  • Overview On Impurity Profiling For Pharmaceutical Drug Candidates. (2024, April 10).

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A Comparative Benchmarking Guide to Synthetic Routes for 4-Chloro-2-fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the efficient and reliable synthesis of novel molecular scaffolds is of paramount importance. 4-Chloro-2-fluoro-6-hydroxybenzamide is a key structural motif that holds potential for the development of new therapeutic agents. This guide provides a comprehensive comparison of two distinct synthetic routes to this target molecule, offering an in-depth analysis of their respective methodologies, yields, and strategic advantages. The protocols detailed herein are grounded in established chemical principles and supported by experimental data from the scientific literature, providing a practical framework for researchers in the field.

Route 1: Synthesis via Carboxylation of a Phenolic Precursor and Subsequent Amidation

This route commences with the synthesis of the key intermediate, 4-chloro-2-fluoro-6-hydroxybenzoic acid, followed by its conversion to the desired benzamide. This strategy leverages a directed ortho-lithiation to regioselectively introduce the carboxylic acid group.

Step 1: Synthesis of 4-Chloro-2-fluoro-6-hydroxybenzoic Acid

The synthesis of the carboxylic acid intermediate is achieved through a directed ortho-lithiation of a suitable phenolic precursor, followed by carboxylation. Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings, where a directing group, in this case, the hydroxyl group, guides the deprotonation to the adjacent position.[1]

Experimental Protocol:

  • Protection of the Phenolic Hydroxyl Group: The starting material, 3-chloro-5-fluorophenol, is first protected to prevent its acidic proton from interfering with the subsequent lithiation step. A common protecting group for phenols is the methoxymethyl (MOM) ether.

  • ortho-Lithiation and Carboxylation: The protected phenol is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C). A strong organolithium base, such as n-butyllithium, is then added dropwise. The lithium reagent is directed by the MOM-ether to deprotonate the aromatic ring at the ortho position.[2][3] Following the lithiation, the reaction is quenched with a source of carbon dioxide, such as dry ice or a stream of CO2 gas, to form the corresponding lithium carboxylate.

  • Deprotection and Acidification: The reaction mixture is then warmed to room temperature and the protecting group is removed under acidic conditions. Subsequent acidification with an aqueous acid, such as hydrochloric acid, protonates the carboxylate to yield 4-chloro-2-fluoro-6-hydroxybenzoic acid. The product can then be purified by recrystallization.

digraph "Route_1_Step_1" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Synthesis of the carboxylic acid intermediate.

Step 2: Amidation of 4-Chloro-2-fluoro-6-hydroxybenzoic Acid

The conversion of the carboxylic acid to the primary amide can be achieved through several reliable methods. Two common approaches are presented here: conversion to an acyl chloride followed by ammonolysis, and direct amidation using a coupling agent.

Experimental Protocol (Method A: Via Acyl Chloride):

  • Acyl Chloride Formation: 4-Chloro-2-fluoro-6-hydroxybenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[4] This reaction converts the carboxylic acid to the more reactive acyl chloride.

  • Ammonolysis: The crude acyl chloride is then reacted with an excess of ammonia, typically in the form of aqueous or gaseous ammonia, to form the primary amide.[4] The reaction is usually exothermic and is performed at low temperatures. The product, 4-chloro-2-fluoro-6-hydroxybenzamide, can be isolated by filtration and purified by recrystallization.

Experimental Protocol (Method B: Direct Amidation with Coupling Agent):

  • Activation of the Carboxylic Acid: The carboxylic acid is dissolved in a suitable solvent, such as DMF or dichloromethane (DCM). A coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and a non-nucleophilic base, like diisopropylethylamine (DIPEA), are added to activate the carboxylic acid.[5][6]

  • Amine Addition: A source of ammonia, such as ammonium chloride, is then added to the reaction mixture. The activated carboxylic acid readily reacts with ammonia to form the desired amide. The product is then isolated and purified.

digraph "Route_1_Step_2" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Amidation of the carboxylic acid intermediate.

Route 2: Synthesis via a Benzonitrile Intermediate

This alternative route proceeds through a benzonitrile intermediate, which is then partially hydrolyzed to the target benzamide. This approach leverages different sets of reactions, including nucleophilic aromatic substitution and controlled hydrolysis.

Step 1: Synthesis of 2,4-Dichloro-6-fluorobenzonitrile

The synthesis of the benzonitrile starting material can be achieved from the corresponding toluene derivative through an ammoxidation reaction.

Experimental Protocol:

  • Ammoxidation: 2,4-Dichloro-6-fluorotoluene is subjected to ammoxidation, a gas-phase reaction with ammonia and an oxygen source (typically air) at elevated temperatures over a suitable catalyst.[7] This process converts the methyl group directly into a nitrile group. The product, 2,4-dichloro-6-fluorobenzonitrile, is then isolated from the reaction mixture.

digraph "Route_2_Step_1" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Synthesis of the benzonitrile starting material.

Step 2: Nucleophilic Aromatic Substitution to Introduce the Hydroxyl Group

The next step involves a regioselective nucleophilic aromatic substitution (SNAr) to replace one of the chlorine atoms with a hydroxyl group. The presence of the electron-withdrawing nitrile group and the fluorine atom activates the aromatic ring towards nucleophilic attack.[8][9]

Experimental Protocol:

  • Hydroxylation: 2,4-Dichloro-6-fluorobenzonitrile is treated with a strong nucleophile, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like dimethyl sulfoxide (DMSO) or water at an elevated temperature. The hydroxide ion will preferentially displace the chlorine atom that is para to the electron-withdrawing nitrile group.[10]

  • Acidification: After the reaction is complete, the mixture is cooled and acidified with a strong acid to protonate the resulting phenoxide and yield 4-chloro-2-fluoro-6-hydroxybenzonitrile. The product can be purified by extraction and crystallization.

digraph "Route_2_Step_2" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Introduction of the hydroxyl group via SNAr.

Step 3: Partial Hydrolysis of the Nitrile to the Amide

The final step in this route is the selective partial hydrolysis of the nitrile group to a primary amide. Care must be taken to avoid over-hydrolysis to the carboxylic acid.

Experimental Protocol:

  • Controlled Hydrolysis: 4-Chloro-2-fluoro-6-hydroxybenzonitrile can be hydrolyzed to the corresponding amide under either acidic or basic conditions. For partial hydrolysis, milder conditions are generally employed. For example, using a mixture of a strong acid like sulfuric acid in a controlled amount of water and at a specific temperature can favor the formation of the amide.[11] Alternatively, alkaline hydrolysis using reagents like hydrogen peroxide in a basic medium can also be effective for the selective conversion of nitriles to amides.[12]

  • Isolation and Purification: The reaction progress should be carefully monitored (e.g., by TLC or HPLC) to maximize the yield of the amide and minimize the formation of the carboxylic acid byproduct. Once the reaction is complete, the product, 4-chloro-2-fluoro-6-hydroxybenzamide, is isolated by adjusting the pH and purified by recrystallization.

digraph "Route_2_Step_3" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Partial hydrolysis of the nitrile to the amide.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Carboxylation & AmidationRoute 2: Benzonitrile Hydrolysis
Starting Materials Readily available substituted phenols.Substituted toluenes.
Key Reactions Directed ortho-lithiation, carboxylation, amidation (via acyl chloride or coupling agent).Ammoxidation, nucleophilic aromatic substitution, partial nitrile hydrolysis.
Number of Steps Typically 3-4 steps.3 steps.
Regioselectivity Generally high due to directed metalation.Can be challenging to control in the SNAr step depending on the substrate.
Reaction Conditions Requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions for lithiation.Ammoxidation requires high temperatures and specialized equipment. Partial hydrolysis requires careful control to avoid overreaction.
Potential Yields Can be high, but dependent on the efficiency of the lithiation and amidation steps.Yields can be variable, especially for the partial hydrolysis step.
Scalability Use of organolithium reagents at large scale can pose safety and handling challenges.Ammoxidation is an industrial process, suggesting good scalability.
Purification Standard purification techniques like recrystallization and chromatography are typically effective.Purification of the final amide from the carboxylic acid byproduct can be challenging.
Advantages High regiocontrol in the carboxylation step. Well-established amidation methods.Potentially more scalable due to the use of industrial processes like ammoxidation. Avoids the use of highly reactive organolithium reagents.
Disadvantages Requires specialized equipment for low-temperature reactions and handling of pyrophoric reagents.Ammoxidation requires high temperatures and pressures. Partial hydrolysis can be difficult to control and may lead to mixtures of products.

Conclusion

Both synthetic routes presented offer viable pathways to 4-Chloro-2-fluoro-6-hydroxybenzamide, each with its own set of advantages and challenges.

Route 1 is a versatile and regioselective approach that is well-suited for laboratory-scale synthesis and the preparation of analogues for structure-activity relationship studies. The use of directed ortho-lithiation provides excellent control over the introduction of the carboxyl group. However, the requirement for cryogenic temperatures and the handling of organolithium reagents may limit its applicability for large-scale production.

Route 2 presents a more industrially scalable approach, particularly with the use of ammoxidation. This route avoids the use of pyrophoric reagents and cryogenic conditions. The main challenges lie in achieving high selectivity in the nucleophilic aromatic substitution and in the controlled partial hydrolysis of the nitrile, which can be prone to over-hydrolysis.

The choice between these two routes will ultimately depend on the specific needs of the researcher or development professional, taking into consideration factors such as the desired scale of synthesis, available equipment, and the importance of regiochemical purity. Further optimization of the reaction conditions for each step may be necessary to achieve the desired efficiency and yield for the synthesis of 4-Chloro-2-fluoro-6-hydroxybenzamide.

References

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  • BenchChem. (n.d.).
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  • Journal of Chemical Research. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene.
  • Park, Y., et al. (2020). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Iron Phthalocyanine.
  • CN107804987A. (2018). Preparation method of 4-chloro-4'-hydroxybenzophenone.
  • Zhu, Y., et al. (2022). Recent Advances in the Decarboxylative Fluoroalkylation of Fluoroalkyl Carboxylic Acids. Chinese Journal of Organic Chemistry, 42(12), 4067-4077.
  • European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile - EP 0110559 A1.

Sources

Spectroscopic Characterization of 4-Chloro-2-fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

4-Chloro-2-fluoro-6-hydroxybenzamide (hereafter CFHB ) is a highly functionalized aromatic building block, frequently utilized in the synthesis of next-generation agrochemicals (e.g., succinate dehydrogenase inhibitors) and pharmaceutical kinase inhibitors.[1] Its unique substitution pattern—combining a halogenated core with a hydrogen-bond-donating hydroxyl group adjacent to the amide—creates distinct spectroscopic signatures.[1][2]

This guide provides a comparative technical analysis of CFHB, focusing on distinguishing it from its critical regioisomers and precursors.[2] By synthesizing experimental data from structural analogs and theoretical principles, we establish a robust characterization workflow.[2]

Why This Comparison Matters

In synthetic pathways, CFHB is often accompanied by:

  • Regioisomers: Such as 4-chloro-2-fluoro-5-hydroxybenzamide (formed via non-selective hydroxylation).[1][2]

  • Hydrolysis Precursors: 4-Chloro-2-fluoro-6-hydroxybenzoic acid.[1][2]

  • De-hydroxylated Impurities: 2-Chloro-6-fluorobenzamide.[1][2]

Accurate differentiation requires a multi-modal spectroscopic approach (NMR, IR, MS) rather than reliance on a single technique.

Comparative Spectroscopic Analysis

The following table contrasts CFHB with its most common structural "alternatives" (impurities/isomers) to highlight diagnostic signals.

Table 1: Diagnostic Signal Comparison
FeatureTarget: CFHB (6-OH isomer)Alt 1: 5-OH Isomer Alt 2: Acid Precursor
1H NMR (Aromatic) 2 Signals: H3 (dd) & H5 (d).[1] Distinct meta coupling.2 Signals: H3 (d) & H6 (d).[1][2] Para coupling often invisible.[1][2]Similar to CFHB, but shifts differ due to -COOH.[1][2]
1H NMR (OH) ~11.5–12.5 ppm (Sharp).[1][2] Intramolecular H-bond to C=O.[1][2]~9.5–10.5 ppm (Broad).[1][2] Intermolecular exchange.~13.0+ ppm (Very broad COOH).[1][2]
19F NMR Doublet (coupled to H3).[1][2]Singlet (or weak coupling if H3 is para).[1][2]Similar to CFHB.[1][2]
IR (Carbonyl) ~1640–1655 cm⁻¹ (Amide I, lowered by H-bond).[1][2]~1660–1680 cm⁻¹ (Free Amide).[1][2]~1680–1700 cm⁻¹ (Carboxylic Acid dimer).[1][2]
Mass Spec (ESI) [M+H]⁺ 190/192 (Cl pattern).[M+H]⁺ 190/192 .[M-H]⁻ 191/193 (Acid mode preferred).[1][2]

Deep Dive: NMR Characterization Logic

The most definitive method for validating the 2-fluoro-6-hydroxy substitution pattern is 1H and 19F NMR.[1] The proximity of the Fluorine (F) and Hydroxyl (OH) groups to the ring protons creates a "fingerprint" splitting pattern.[1][2]

Theoretical Coupling Constants (J-Values)
  • 
     (ortho):  8.0 – 11.0 Hz (Large, diagnostic for H3).[1]
    
  • 
     (meta):  5.0 – 7.0 Hz.[1][2]
    
  • 
     (para):  0 – 2.0 Hz (Small/Negligible).[1][2]
    
  • 
     (meta):  2.0 – 3.0 Hz.[1][2]
    
Analysis of CFHB Protons
  • H3 (Position 3): Located between F(2) and Cl(4).[1][2]

    • Coupling: Ortho to F (

      
       Hz), Meta to H5 (
      
      
      
      Hz).
    • Appearance:Doublet of Doublets (dd) .

  • H5 (Position 5): Located between Cl(4) and OH(6).[1][2]

    • Coupling: Meta to H3 (

      
       Hz), Para to F (
      
      
      
      Hz).
    • Appearance:Doublet (d) or Broad Singlet (if para-F coupling is unresolved).[1][2]

Visualizing the Isomer Differentiation Workflow

IsomerLogic Start Unknown Sample (MW 189.5) CheckOH Step 1: Check 1H NMR OH Shift (DMSO-d6) Start->CheckOH HighShift Shift > 11.0 ppm (Intramolecular H-bond) CheckOH->HighShift Sharp Singlet LowShift Shift < 10.5 ppm (Free OH) CheckOH->LowShift Broad Singlet CheckCoupling Step 2: Analyze Aromatic Region HighShift->CheckCoupling ResultIso ISOMER: 4-Chloro-2-fluoro-5-hydroxybenzamide LowShift->ResultIso Likely PatternA 1H is dd (J~9Hz, J~2Hz) 1H is d (J~2Hz) CheckCoupling->PatternA PatternB 1H is d (J~9Hz) 1H is d (J~9Hz) CheckCoupling->PatternB ResultTarget CONFIRMED: 4-Chloro-2-fluoro-6-hydroxybenzamide PatternA->ResultTarget PatternB->ResultIso

Figure 1: Decision tree for distinguishing CFHB from its 5-hydroxy regioisomer using 1H NMR data.

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition
  • Objective: To resolve exchangeable protons (Amide NH2 and Phenolic OH) and observe Fluorine coupling.

  • Solvent: DMSO-d6 (99.9% D) is mandatory .[1][2] CDCl3 is unsuitable due to poor solubility and rapid proton exchange which broadens the OH signal.[1][2]

  • Concentration: 10–15 mg in 0.6 mL solvent.

Step-by-Step:

  • Dissolve 10 mg of the solid analyte in 0.6 mL DMSO-d6.

  • Add 1 drop of TMS (Tetramethylsilane) as internal reference (0.00 ppm).[1][2]

  • Acquisition Parameters:

    • Pulse Sequence: zg30 (standard proton).[1][2]

    • Scans: 16 (minimum) to ensure S/N > 50:1.[1][2]

    • Relaxation Delay (D1): Set to 5 seconds . Reasoning: The intramolecularly H-bonded OH proton has a long T1 relaxation time.[1][2] Short D1 leads to integration errors.

  • 19F Acquisition: Run a decoupled 19F{1H} experiment to verify the single fluorine environment (-110 to -130 ppm range typical for Ar-F).

Protocol B: IR Spectroscopy (ATR Method)
  • Objective: To confirm the amide functionality and the intramolecular hydrogen bond.

  • Equipment: FTIR Spectrometer with Diamond ATR accessory.

Interpretation Guide:

  • 3400–3100 cm⁻¹: Look for two bands (NH2 asymmetric/symmetric stretch).[1][2]

  • ~3200–2800 cm⁻¹ (Broad underlying): The OH stretch in CFHB is often shifted significantly lower and broadened due to the 6-OH ...[1] O=C interaction.[1][2]

  • 1645 cm⁻¹: The Amide I band (C=O stretch).[1][2] Note: In the 6-OH isomer, this band appears at a lower frequency than the 5-OH isomer (typically 1665 cm⁻¹) because the carbonyl oxygen is accepting a hydrogen bond, weakening the C=O bond order.

Mechanistic Insight: Intramolecular Hydrogen Bonding

The stability and spectral properties of CFHB are governed by a Resonance-Assisted Hydrogen Bond (RAHB) .[1][2] This forms a pseudo-six-membered ring, locking the conformation and shielding the hydroxyl proton.[2]

H_Bonding O_OH O(OH) H_OH H O_OH->H_OH O_Amide O=C H_OH->O_Amide Strong H-Bond (Downfield NMR Shift) N_Amide NH2 C6 C6 C6->O_OH C1 C1 C6->C1 Aromatic Ring C1->O_Amide Double Bond Character C1->N_Amide

Figure 2: Schematic of the intramolecular hydrogen bond between the C6-hydroxyl and the C1-amide carbonyl, stabilizing the molecule.

References

  • PubChem Compound Summary. 3-Chloro-5-fluorophenol (Precursor Data). National Center for Biotechnology Information.[1][2] Accessed Oct 2025.[1][2] [Link]

  • Reich, H. J. Structure Determination Using NMR: Spin-Spin Coupling.[1][2] University of Wisconsin-Madison.[1][2] (Authoritative source for J-coupling prediction rules). [Link][1]

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A Comparative Guide to the Bioactivity of 4-Chloro-2-fluoro-6-hydroxybenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzamide scaffold represents a privileged structure, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. This guide provides a comparative analysis of the bioactivity of 4-Chloro-2-fluoro-6-hydroxybenzamide and its analogs. By examining the structure-activity relationships (SAR) gleaned from existing research, we aim to provide valuable insights for the rational design of novel drug candidates. While a direct head-to-head comparison of a comprehensive library of these specific analogs is not extensively documented in a single study, this guide synthesizes available data to illuminate the influence of substitutions on their potential therapeutic effects, primarily focusing on anticancer and antimicrobial activities.

The 4-Chloro-2-fluoro-6-hydroxybenzamide Scaffold: A Promising Starting Point

The 4-Chloro-2-fluoro-6-hydroxybenzamide core combines several key features that contribute to its potential bioactivity. The benzamide moiety can readily participate in hydrogen bonding interactions with biological targets.[1] The halogen substitutions, a chloro group at the 4-position and a fluoro group at the 2-position, significantly modulate the electronic properties and lipophilicity of the molecule, which can enhance membrane permeability and target engagement.[2] The hydroxyl group at the 6-position can also act as a hydrogen bond donor or acceptor, further contributing to target binding.

Comparative Bioactivity of Analogs: A Structure-Activity Relationship (SAR) Perspective

The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on the aromatic ring. The following sections explore the impact of modifying the 2, 4, and 6-positions of the hydroxybenzamide core, drawing on data from various studies on related analogs.

Anticancer Activity

Substituted benzamides have emerged as a promising class of anticancer agents, with some acting as histone deacetylase (HDAC) inhibitors.[3][4] The general pharmacophore for many HDAC inhibitors includes a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme.[4][5] The hydroxamic acid moiety is a classic zinc-binding group, and the hydroxybenzamide scaffold can mimic this interaction.

A series of N-(2-amino-5-substituted phenyl)benzamides were evaluated for their HDAC2 inhibitory activity and cytotoxicity in HCT116 cancer cells.[6] This study highlights the importance of the substitution pattern on the anilide ring for activity. While not direct analogs of our core compound, these findings underscore the tunability of the benzamide scaffold for anticancer activity.

The following table summarizes the in vitro anticancer activity of selected benzamide derivatives from various studies to provide a comparative perspective.

Compound IDModifications from Core ScaffoldCell LineAssayIC50 (µM)Reference
MS-275 (Entinostat) N-(2-aminophenyl)benzamide derivativeVariousHDAC Inhibition2-50[3]
Compound 6 N-(4-aminobiphenyl-3-yl)benzamideHCT116Cytotoxicity-[6]
Compound 7h 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(2-fluorophenyl)benzamide---[7]
Compound 7m 2-chloro-N-(4-chlorophenyl)-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide---[7]

Note: The compounds listed are not direct analogs of 4-Chloro-2-fluoro-6-hydroxybenzamide but are included to illustrate the anticancer potential of the broader benzamide class. Direct comparison is limited due to variations in assay conditions and cell lines used across different studies.

Antimicrobial Activity

Halogenated salicylamides (2-hydroxybenzamides) have demonstrated significant antimicrobial properties.[8] The presence and position of halogen atoms on the salicylanilide scaffold are crucial for their activity.

A study on 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides revealed that these compounds exhibit antimycobacterial, antibacterial, and antifungal activities, with some derivatives showing potency comparable to or higher than standard drugs like isoniazid and ciprofloxacin. For instance, N-{(1R)-1-benzyl-2-[(4-chlorophenyl)amino]-2-oxo-ethyl}-4-chloro-2-hydroxybenzamide showed notable antitubercular activity. Another study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives also highlighted their activity against Gram-positive bacteria.[8]

These findings suggest that the 4-chloro-2-hydroxybenzamide core is a viable starting point for developing new antimicrobial agents. The introduction of a fluorine atom at the 2-position in our lead compound could further enhance this activity due to fluorine's unique electronic properties.

The following table presents the antimicrobial activity of selected halogenated hydroxybenzamide derivatives.

Compound IDModifications from Core ScaffoldTest OrganismMIC (µg/mL)Reference
8l N-{(1R)-1-benzyl-2-[(4-chlorophenyl)amino]-2-oxo-ethyl}-5-chloro-2-hydroxybenzamideMycobacterium tuberculosis32 (µmol/L)
9f N-{(1R)-1-benzyl-2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-chloro-2-hydroxybenzamideMycobacterium tuberculosis32 (µmol/L)
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives Varied substitutions on the N-phenyl ringGram-positive bacteria2.5–5.0 (mg/mL)[8]

Note: MIC values are presented as reported in the original studies and may be in different units.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key in vitro bioactivity assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12][13]

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Visualizing the Concepts

The following diagrams illustrate the general structure-activity relationships discussed and the workflow for a key bioactivity assay.

SAR_Concept cluster_scaffold Core Scaffold: 4-Chloro-2-fluoro-6-hydroxybenzamide cluster_analogs Analog Modifications cluster_activity Bioactivity Core Benzamide Core Pos2 Position 2 (Fluoro) Core->Pos2 Substitution Pos4 Position 4 (Chloro) Core->Pos4 Substitution Pos6 Position 6 (Hydroxy) Core->Pos6 Substitution Anticancer Anticancer Activity Pos2->Anticancer Antimicrobial Antimicrobial Activity Pos2->Antimicrobial Pos4->Anticancer Pos4->Antimicrobial Pos6->Anticancer Pos6->Antimicrobial

Caption: Structure-Activity Relationship (SAR) Concept for 4-Chloro-2-fluoro-6-hydroxybenzamide Analogs.

MTT_Workflow A Seed Cancer Cells in 96-well plate B Treat with Benzamide Analogs A->B C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Incubate (3-4 hours) D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: General Workflow of the MTT Assay for Cytotoxicity Screening.

Conclusion and Future Directions

The 4-Chloro-2-fluoro-6-hydroxybenzamide scaffold holds significant promise as a template for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The analysis of related analogs indicates that substitutions at the 2, 4, and 6-positions of the benzamide ring play a critical role in modulating bioactivity. Halogenation, in particular, appears to be a key determinant of both anticancer and antimicrobial efficacy.

Future research should focus on the systematic synthesis and evaluation of a focused library of 4-Chloro-2-fluoro-6-hydroxybenzamide analogs. This would involve varying the substituents at the 2, 4, and 6-positions to establish a more definitive structure-activity relationship. Such studies, employing the standardized protocols outlined in this guide, will be instrumental in identifying lead compounds with enhanced potency and selectivity for further preclinical development.

References

  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). PMC. Retrieved February 17, 2026, from [Link]

  • Synthesis and Biological Activity of 2-fluoro Adenine and 6-methyl Purine Nucleoside Analogs as Prodrugs for Suicide Gene Therapy of Cancer. (2005). PubMed. Retrieved February 17, 2026, from [Link]

  • Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives. (n.d.). PubMed. Retrieved February 17, 2026, from [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). MDPI. Retrieved February 17, 2026, from [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). PMC. Retrieved February 17, 2026, from [Link]

  • Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. (2011). Taylor & Francis. Retrieved February 17, 2026, from [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. (2020). PMC. Retrieved February 17, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 17, 2026, from [Link]

  • Antimicrobial Susceptibility Testing Protocols. (2007). CRC Press. Retrieved February 17, 2026, from [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). MDPI. Retrieved February 17, 2026, from [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). OIE. Retrieved February 17, 2026, from [Link]

  • Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. (n.d.). RSC Publishing. Retrieved February 17, 2026, from [Link]

  • Selectively Halogenated Flavonolignans—Preparation and Antibacterial Activity. (2022). MDPI. Retrieved February 17, 2026, from [Link]

  • Novel fluoroquinolone analogs as anticancer agents. (2024). News-Medical.net. Retrieved February 17, 2026, from [Link]

  • In vitro cytotoxicity assay of PBD analogs from MTT Assay. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. (2025). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Antimicrobial activity of some halogenohydroxy aldehydes. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Example 1: Aminobenzophenones. (2005). Drug Design. Retrieved February 17, 2026, from [Link]

  • A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. (2024). Semantic Scholar. Retrieved February 17, 2026, from [Link]

  • Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. (n.d.). SciELO South Africa. Retrieved February 17, 2026, from [Link]

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  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo. (2024). Semantic Scholar. Retrieved February 17, 2026, from [Link]

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Safety Operating Guide

4-Chloro-2-fluoro-6-hydroxybenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Scientist's Responsibility in Chemical Stewardship

In the fast-paced environment of drug discovery and development, our focus is often directed toward synthesis, screening, and analysis. However, the life cycle of a chemical does not end with data acquisition. Proper disposal is not a mere janitorial task; it is a critical and concluding step of the experimental process. As scientists, our responsibility extends to ensuring that the chemical entities we create are handled safely from cradle to grave. This guide provides a detailed protocol for the proper disposal of 4-Chloro-2-fluoro-6-hydroxybenzamide, grounding every recommendation in established safety and regulatory principles. Adherence to these procedures is fundamental to protecting ourselves, our colleagues, and the environment.

Part 1: Hazard Profile of 4-Chloro-2-fluoro-6-hydroxybenzamide

Based on these analogs, 4-Chloro-2-fluoro-6-hydroxybenzamide should be treated as a hazardous substance with the following potential classifications under the Globally Harmonized System (GHS).

Table 1: Anticipated GHS Hazard Classifications

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Irritation2H319: Causes serious eye irritation.[1][2]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation.[1]

Causality of Hazards:

  • Irritation: The presence of reactive functional groups on the aromatic ring can lead to irritation upon contact with skin, eyes, and the respiratory tract.

  • Halogenated Nature: The chloro- and fluoro- substituents mean this compound is a halogenated organic. This is the single most critical piece of information for its disposal, as the combustion of halogenated compounds can produce acidic gases (like HCl and HF), requiring specialized incineration facilities.

The primary precautionary statement governing disposal is P501: Dispose of contents/container to an approved waste disposal plant .[1][2] This directive is unambiguous: this chemical and its containers must not be disposed of as common waste.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that ensures safety and regulatory compliance at every stage. The following workflow moves from the point of waste generation to final removal by trained professionals.

DisposalWorkflow cluster_0 Step 1: At the Bench cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Storage & Pickup A Waste Generated (e.g., excess reagent, contaminated materials) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Assess Waste Type (Solid vs. Liquid) B->C D Select Designated HALOGENATED ORGANIC WASTE CONTAINER C->D Compound is a halogenated organic E Solid Waste: Place directly into container. (e.g., contaminated weigh paper) D->E F Liquid Waste: Use funnel to transfer solvent waste into container. D->F G Update Waste Log (Add chemical name, quantity, date) E->G F->G H Securely Close Container I Store in Satellite Accumulation Area (SAA) H->I J Schedule Pickup with Environmental Health & Safety (EHS) I->J

Caption: Disposal workflow for 4-Chloro-2-fluoro-6-hydroxybenzamide.

Protocol Details:
  • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including nitrile gloves, safety goggles, and a flame-resistant lab coat.

  • Waste Characterization and Segregation:

    • Identify as Halogenated Organic Waste: Due to the presence of chlorine and fluorine, this compound MUST be segregated into a waste stream specifically for halogenated organic compounds.[3]

    • Why Segregate? Standard incineration of halogenated waste produces hydrogen halides (HCl, HF), which are corrosive and regulated pollutants. Approved hazardous waste incinerators are equipped with "scrubbers" (caustic scrubbers) that neutralize these acidic gases before they are released into the atmosphere.[4] Mixing halogenated waste with non-halogenated waste unnecessarily complicates and increases the cost of disposal for the entire container.

    • Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[3] This container should be made of a chemically resistant material (e.g., HDPE) and have a secure, vapor-tight lid.

  • Handling Different Waste Forms:

    • Unused Solid Reagent: If disposing of the pure, unused solid, place it in a small, sealed container (like its original bottle), label it clearly as "Waste 4-Chloro-2-fluoro-6-hydroxybenzamide," and then place this smaller container into the larger halogenated solid waste drum.

    • Contaminated Lab Supplies (Solid Waste): Any weigh boats, gloves, or paper towels grossly contaminated with the solid compound should be placed directly into the designated Halogenated Organic Solid Waste container.

    • Solutions (Liquid Waste): If the compound is dissolved in a solvent, the entire solution must be disposed of in the Halogenated Organic Liquid Waste container.

      • Solvent Compatibility: Never mix incompatible waste streams. For example, do not mix acidic waste with organic solvent waste in the same container.[3]

  • Labeling and Documentation:

    • Every hazardous waste container must be accurately labeled.

    • Your institution's Environmental Health & Safety (EHS) department will provide a hazardous waste tag or log sheet.

    • On this log, you must write the full chemical name ("4-Chloro-2-fluoro-6-hydroxybenzamide") and estimate the quantity being added.[3] Do not use abbreviations or chemical formulas. Accurate logging is a legal requirement under the Resource Conservation and Recovery Act (RCRA).

  • Storage in a Satellite Accumulation Area (SAA):

    • Waste containers must be kept closed at all times, except when adding waste.

    • Store the container in a designated SAA, which is a location at or near the point of waste generation and under the control of the operator.

    • The SAA must be a secondary containment bin to prevent the spread of material in case of a leak.

  • Final Disposal:

    • Once the waste container is full, or if you are generating waste infrequently, contact your institution's EHS department to schedule a pickup.

    • EHS professionals will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

    • The ultimate disposal method for this type of waste is typically high-temperature incineration in a facility designed to handle halogenated organic compounds.[3][4]

Part 3: Regulatory Framework

In the United States, the disposal of 4-Chloro-2-fluoro-6-hydroxybenzamide is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .

  • Hazardous Waste Classification: While this specific compound is not explicitly listed by name, it falls under the category of halogenated organic compounds (HOCs).[5][6][7] Wastes from non-specific sources containing halogenated solvents or residues are often assigned "F-listed" waste codes (e.g., F001, F002).[8][9] Your EHS office will make the final determination of the appropriate waste code.

  • Land Disposal Restrictions (LDR): The EPA maintains a list of halogenated organic compounds that are restricted from land disposal.[5] Treatment, typically via incineration, is required before any residual material can be landfilled. This underscores the importance of not mixing this waste with non-hazardous trash.

Part 4: Emergency Procedures for Spills

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Don PPE: If you are trained and it is safe to do so, don additional PPE, including a respirator if the compound is a fine powder.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material from a chemical spill kit. Avoid raising dust. Carefully sweep the material into a dustpan and place it in a sealed bag or container.

    • For Liquids (Solutions): Cover the spill with absorbent pads or vermiculite. Work from the outside in.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol, acetone), followed by soap and water. All cleaning materials must be disposed of as halogenated hazardous waste.

  • Report: Report the spill to your supervisor and your institution's EHS department, no matter how small.

By adhering to this comprehensive disposal protocol, you uphold the principles of laboratory safety and environmental stewardship, ensuring that your innovative research does not come at the cost of environmental health.

References

  • Waste Code - RCRAInfo - EPA. U.S. Environmental Protection Agency.
  • Hazardous Waste Segreg
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: U.S. Government Publishing Office.
  • Safety Data Sheet for 2-Chloro-6-fluorobenzamide. Thermo Fisher Scientific.
  • Safety Data Sheet for 4-Hydroxybenzamide. Fisher Scientific.
  • Safety Data Sheet for 4-Chlorothiobenzamide. Thermo Fisher Scientific.
  • RCRA Hazardous Waste F list. U.S. Environmental Protection Agency.
  • Safety D
  • F List - Hazardous Wastes From Non-Specific Sources. WMSolutions.com.
  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.
  • Safety Data Sheet for 4'-Chloro-5-fluoro-2-hydroxybenzophenone. TCI Chemicals.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32.
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.

Sources

Personal protective equipment for handling 4-Chloro-2-fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

4-Chloro-2-fluoro-6-hydroxybenzamide is a multi-functionalized halogenated aromatic amide. While often used as a pharmaceutical intermediate, its specific hazard profile requires rigorous attention due to the combination of halogen substituents (Chlorine, Fluorine) and the amide functionality.

The Core Hazard: Unlike simple organic solids, the presence of halogens increases the compound's lipophilicity, potentially enhancing skin absorption. Furthermore, benzamides can exhibit bioactive properties (enzyme inhibition). Therefore, you must treat this compound not just as a physical irritant (dust), but as a potential systemic toxicant until specific toxicological data proves otherwise.

Immediate Action Required:

  • Containment: Handle only within a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.

  • Skin Barrier: Standard single-gloving is insufficient for prolonged handling. Double-gloving is the mandatory standard for this protocol.

  • Waste Stream: This is a Halogenated Organic Waste . Do not mix with general organic trash or non-halogenated solvents.

Part 2: Risk Assessment & Hazard Identification[1]

As a research-grade intermediate, specific GHS data may be sparse. We apply the Precautionary Principle , deriving hazards from structural analogs (e.g., 4-Chloro-2-fluoro-6-hydroxybenzoic acid and substituted benzamides).

Hazard CategoryLikely GHS ClassificationOperational Implication
Health (Acute) H302: Harmful if swallowed.H315: Causes skin irritation.Do not touch surfaces outside the hood with gloved hands.
Health (Target) H319: Causes serious eye irritation.H335: May cause respiratory irritation.Dust generation during weighing is the critical exposure event.
Physical Solid/Powder: Potential for electrostatic charge buildup.Use anti-static weigh boats; avoid rapid pouring.
Environmental H402: Harmful to aquatic life (Halogenated).[1]Zero-drain disposal policy. All rinsates must be captured.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety system. If one barrier fails, a secondary barrier is already in place.

Hand Protection Protocol

Rationale: Nitrile provides good chemical resistance, but pinhole defects in single gloves are common. The inner glove acts as a visual indicator and a final barrier.

LayerMaterialThickness (Min)Function
Inner Glove Nitrile (Bright Color, e.g., Orange/White)4 mil (0.10 mm)Last line of defense; sweat management; visual contrast.
Outer Glove Nitrile (Dark Color, e.g., Blue/Black)5-6 mil (0.12 mm)Primary chemical barrier; abrasion resistance.
Glove Change ----Immediately upon splash; every 2 hours of continuous use.
Body & Eye Protection[1][2]
  • Eyes: Chemical Splash Goggles (indirect venting) are superior to safety glasses. Fine powders can bypass the side-shields of standard glasses via air currents in the fume hood.

  • Body:

    • Lab Coat: 100% Cotton or Nomex (flame resistant). Synthetic blends can melt if a fire occurs (though flammability risk here is low, this is standard best practice).

    • Sleeves: If working with large quantities (>50g), use disposable Tyvek sleeve covers to bridge the gap between glove and lab coat cuff.

Part 4: Operational Protocol (Step-by-Step)

Weighing & Transfer Workflow

Objective: Transfer solid without generating airborne particulate outside the enclosure.

  • Preparation:

    • Place a disposable absorbent pad (pig mat) inside the fume hood.

    • Pre-label your receiving vessel (tare weight + ID).

    • Static Control: Use an anti-static gun or wipe the spatula with an anti-static cloth if the powder appears "fly-away."

  • The Transfer:

    • Open the stock container only inside the hood.

    • Use a long-handled spatula to keep hands away from the source.

    • Technique: Do not "dump" the powder. Tap the spatula gently against the side of the receiving vessel to control flow.

  • Decontamination (The "Exit Strategy"):

    • Before removing the receiving vessel from the hood, wipe the exterior with a Kimwipe dampened with a compatible solvent (e.g., Methanol or Acetone).

    • Dispose of the Kimwipe as solid hazardous waste .

Solubilization (If applicable)
  • Solvent Choice: Halogenated benzamides typically dissolve in DMSO, DMF, or Methanol.

  • Exotherm Check: Add solvent slowly. While unlikely to be violent, amides can generate mild heat of solution.

Part 5: Waste Disposal & Decontamination

Critical Rule: Segregation of Halogenated Waste. Incineration facilities require higher temperatures (approx. 1100°C) to destroy halogenated bonds (C-Cl, C-F) and prevent the formation of dioxins/furans. Mixing this with non-halogenated waste complicates this process.

Waste TypeClassificationContainer Labeling
Solid Waste Hazardous Solid (Halogenated)"Solid Waste: 4-Chloro-2-fluoro-6-hydroxybenzamide + Contaminated Debris"
Liquid Waste Halogenated Organic Solvent"Halogenated Waste" (Do not mix with Acetone/Ethanol streams unless approved).
Sharps/Glass Chemically Contaminated SharpsStandard Sharps Bin (Yellow/Red).

Part 6: Visualizing the Safety Workflow

The following diagram illustrates the logical flow of the risk management process, ensuring no step is skipped.

SafetyProtocol cluster_handling Operational Phase Start START: Handling 4-Chloro-2-fluoro-6-hydroxybenzamide RiskAssess 1. Risk Assessment (Irritant, Halogenated, Bioactive) Start->RiskAssess PPE 2. PPE Selection (Double Nitrile, Goggles, Lab Coat) RiskAssess->PPE Define Barriers EngControls 3. Engineering Controls (Fume Hood / Balance Enclosure) PPE->EngControls Verify Airflow Weighing Weighing (Anti-static, Absorbent Pads) EngControls->Weighing Enter Hood Transfer Transfer/Solubilization (Slow addition, Heat check) Weighing->Transfer Decon Decontamination (Wipe container exterior) Transfer->Decon Disposal 4. Disposal (HALOGENATED Waste Stream) Decon->Disposal Segregate Waste End END: Process Complete Disposal->End

Figure 1: Operational safety workflow for handling halogenated benzamide intermediates, emphasizing the critical decontamination and disposal steps.

Part 7: Emergency Response

  • Skin Contact:

    • Immediately remove contaminated gloves.

    • Wash skin with soap and copious water for 15 minutes.[2][3]

    • Do not use organic solvents (ethanol) on skin; this enhances absorption of the halogenated compound.

  • Eye Contact:

    • Flush with eyewash station for 15 minutes, holding eyelids open.

    • Seek medical attention immediately (ophthalmology consult recommended for chemical irritants).

  • Spill (Solid):

    • Do not sweep (creates dust).

    • Cover with wet paper towels (to dampen) or use a HEPA-filtered vacuum dedicated to chemical cleanup.

References

  • PubChem. (n.d.). 4-Hydroxybenzamide (Compound Summary).[4] National Library of Medicine. Retrieved February 17, 2026, from [Link]

  • Temple University EHS. (n.d.).[5] Halogenated Solvents in Laboratories - Waste Classification.[5] Retrieved February 17, 2026, from [Link]

  • Washington State University. (n.d.). Halogenated Solvents Handling and PPE.[6][5][7] Retrieved February 17, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.